molecular formula C8H10S B188421 4,5,6,7-Tetrahydro-1-benzothiophene CAS No. 13129-17-4

4,5,6,7-Tetrahydro-1-benzothiophene

Cat. No.: B188421
CAS No.: 13129-17-4
M. Wt: 138.23 g/mol
InChI Key: CBKDCOKSXCTDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a versatile and privileged structure in medicinal chemistry and organic synthesis, serving as a critical building block for developing novel bioactive molecules . Its saturated bicyclic ring system, incorporating a sulfur heteroatom, provides a rigid framework that is widely exploited in drug discovery research. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, positioning it as a high-value intermediate for pharmaceutical development . Researchers utilize this scaffold to design and synthesize compounds for probing various biochemical pathways, including the development of potent and selective inhibitors of kinases such as JNK2 and JNK3 . Furthermore, its derivatives are extensively investigated for potential anti-inflammatory , antioxidant , antitumor , and anti-tyrosinase activities . The core structure can be readily functionalized at multiple positions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening . Common synthetic strategies include the Gewald reaction to form 2-aminothiophene derivatives , as well as further elaboration into complex heterocyclic systems such as thieno[2,3-d]pyrimidines . This compound is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKDCOKSXCTDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214569
Record name Benzothiophene, 4,5,6,7-tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6435-76-3
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1-Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique structural and electronic properties have positioned it as a cornerstone for the development of novel therapeutic agents, including anticancer and antibacterial drugs, as well as modulators of critical biological targets like the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing this valuable chemical entity. We will dissect the mechanistic underpinnings of seminal reactions, present detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic strategy. This document is intended for chemical researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this compound synthesis.

Introduction: The Significance of the Tetrahydrobenzothiophene Core

The fusion of a thiophene ring with a cyclohexyl moiety imparts a unique three-dimensional conformation and lipophilicity to the this compound core. This structure serves as a versatile building block, enabling the exploration of chemical space in drug discovery programs. Derivatives have demonstrated a wide array of biological activities, targeting conditions ranging from inflammatory and autoimmune diseases to various cancers.[1][4][5] The efficacy of these compounds is often tied to the specific substitution patterns on the thiophene and cyclohexane rings, making robust and flexible synthetic access a critical priority for the scientific community. This guide focuses on the most reliable and widely adopted methods for the construction of this scaffold.

Foundational Synthetic Strategies

The synthesis of the tetrahydrobenzothiophene ring system is dominated by cyclization reactions that form the thiophene ring onto a pre-existing six-membered carbocycle. The two most prominent and powerful methods are the Gewald Aminothiophene Synthesis and the Paal-Knorr Thiophene Synthesis.

The Gewald Reaction: A Multicomponent Powerhouse

The Gewald reaction, first reported by Karl Gewald in the 1960s, is a multicomponent condensation that provides direct access to highly functionalized 2-aminothiophenes.[6][7][8] For the synthesis of a this compound core, the reaction typically involves cyclohexanone, an activated nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst.[9][10]

Causality and Mechanistic Insight: The reaction proceeds through a sequence of base-catalyzed steps. The choice of base (often a secondary amine like morpholine or diethylamine) is critical; it must be strong enough to deprotonate the α-methylene of the nitrile but not so strong as to induce unwanted side reactions.[8][10]

The mechanism is generally understood to begin with a Knoevenagel condensation between cyclohexanone and the activated nitrile to form an α,β-unsaturated intermediate.[10] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene product. The elegance of the Gewald reaction lies in its convergence, assembling complexity from simple, readily available starting materials in a single pot.[11]

Logical Workflow for the Gewald Synthesis

cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product R1 Cyclohexanone P1 Knoevenagel Condensation R1->P1 R2 Activated Nitrile (e.g., Ethyl Cyanoacetate) R2->P1 R3 Elemental Sulfur (S8) P2 Michael Addition of Sulfur R3->P2 reacts with R4 Base Catalyst (e.g., Morpholine) R4->P1 catalyzes P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Tautomerization & Aromatization P3->P4 FP 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene Derivative P4->FP

Caption: Workflow of the Gewald multicomponent reaction.

The Paal-Knorr Thiophene Synthesis

A classical method for heterocycle formation, the Paal-Knorr synthesis can be adapted to produce tetrahydrobenzothiophenes from a suitable 1,4-dicarbonyl precursor.[12][13] In this context, the required starting material would be 2-(3-oxobutyl)cyclohexanone or a related derivative.

Causality and Mechanistic Insight: The core of this reaction is the conversion of the 1,4-dicarbonyl compound into the corresponding thiophene by heating with a sulfurizing agent.[14][15] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[12][16][17] These reagents not only introduce the sulfur atom but also act as powerful dehydrating agents, driving the final aromatization step.[12][17]

The mechanism involves the initial conversion of one or both carbonyl groups to thiocarbonyls.[13][18] This is followed by enolization (or enethiolization) and subsequent intramolecular nucleophilic attack of the enol oxygen (or sulfur) onto the remaining carbonyl (or thiocarbonyl), forming a five-membered ring. A final dehydration step yields the stable thiophene ring.[18] While effective, this method is often less direct than the Gewald reaction for this specific target, as the synthesis of the 1,4-dicarbonyl precursor can be multi-stepped.

Reaction Mechanism: Paal-Knorr Thiophene Synthesis

1,4-Dicarbonyl 1,4-Dicarbonyl Compound Thiocarbonyl Intermediate Thiocarbonyl Intermediate 1,4-Dicarbonyl->Thiocarbonyl Intermediate  + P₄S₁₀ or  Lawesson's Reagent Cyclized Hemithioacetal Cyclized Intermediate Thiocarbonyl Intermediate->Cyclized Hemithioacetal  Intramolecular  Attack Thiophene Product Thiophene Product Cyclized Hemithioacetal->Thiophene Product  Dehydration  (-H₂O)

Caption: Key stages of the Paal-Knorr thiophene synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as the availability of starting materials, desired substitution pattern, and scalability.

FeatureGewald ReactionPaal-Knorr Synthesis
Precursors Cyclohexanone, activated nitrile, sulfur1,4-Dicarbonyl compound
Key Reagents Amine base (e.g., morpholine)P₄S₁₀ or Lawesson's Reagent
Convergence High (Multicomponent reaction)Lower (Requires pre-synthesized dicarbonyl)
Typical Product 2-Aminothiophene derivativesSubstituted thiophenes (unfunctionalized at C2/C5)
Advantages Atom economy, operational simplicity, direct access to useful amino-functionalized products.[10][11]Generally good yields, well-established classical method.
Disadvantages Can be sluggish with certain aryl ketones.[19]Precursor synthesis can be complex; harsh reagents (P₄S₁₀).[12]

Detailed Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 4.1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This protocol is a trusted, self-validating system for producing a key intermediate in the synthesis of various biologically active molecules.[20]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol, 95%

  • Ice bath

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.10 mol), ethyl cyanoacetate (0.10 mol), and ethanol (60 mL).

  • Addition of Reagents: While stirring, add elemental sulfur (0.10 mol, 3.2 g). Finally, add morpholine (0.10 mol) dropwise to the suspension. The addition of the base is often exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product is often of high purity. However, for exacting applications, it can be recrystallized from ethanol or isopropanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Purification and Characterization

Purification of this compound derivatives is typically achieved through recrystallization or column chromatography.[21]

  • Recrystallization: Ethanol, methanol, or hexane/ether mixtures are commonly used solvents.[21]

  • Column Chromatography: For less crystalline or more complex mixtures, silica gel chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexane.

Expected Analytical Data for Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

  • ¹H NMR: Expect broad singlets for the -NH₂ protons, a quartet and a triplet for the ethyl ester group, and multiplets for the eight protons of the tetrahydro-cyclohexyl ring.[22][23]

  • ¹³C NMR: Signals corresponding to the ester carbonyl, the aromatic carbons of the thiophene ring (with characteristic shifts for the C-S and C-NH₂ carbons), the ethyl group carbons, and four distinct signals for the saturated ring carbons.[22]

  • Mass Spectrometry (HRMS): The calculated mass for the molecular ion [M+H]⁺ should be confirmed.[3][22]

  • IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=C stretching (aromatic ring) should be observed.

Conclusion and Future Outlook

The Gewald and Paal-Knorr syntheses remain the foundational pillars for constructing the this compound core. The Gewald reaction, in particular, offers a highly efficient and convergent path to 2-amino-substituted derivatives, which are invaluable precursors for further chemical elaboration in drug development. Future research will likely focus on developing more sustainable, "green" modifications of these classic reactions, potentially utilizing microwave assistance, mechanochemistry, or novel catalytic systems to reduce reaction times and solvent usage.[9] The continued exploration of this scaffold's chemical space promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

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Sources

An In-depth Technical Guide to the Chemical Properties and Applications of 4,5,6,7-Tetrahydro-1-Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and burgeoning applications of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of this heterocyclic motif.

Introduction: The Significance of the Tetrahydrobenzothiophene Core

The this compound is a bicyclic heterocyclic compound featuring a thiophene ring fused to a cyclohexane ring. This structural amalgamation imparts a unique combination of stability and reactivity, making it a valuable building block in medicinal chemistry and materials science. The partially saturated cyclohexane ring offers conformational flexibility, while the aromatic thiophene moiety provides a platform for diverse chemical modifications. Its derivatives have garnered significant attention for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will delve into the fundamental chemical characteristics that underpin these applications.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound and its derivatives is paramount for their synthesis, purification, and structural elucidation.

Physical Properties

The parent compound, this compound, is typically a colorless to pale yellow liquid or solid, with its physical state being dependent on purity.[4] It exhibits moderate solubility in organic solvents and low solubility in water due to its predominantly hydrophobic nature.[4]

PropertyValueSource
Molecular FormulaC₈H₁₀S[5]
Molecular Weight138.23 g/mol [6]
Boiling Point55°C (1 mmHg)[5]
Refractive Index1.558[5]
InChI KeyCBKDCOKSXCTDAA-UHFFFAOYSA-N[5]
CAS Number13129-17-4[5]
Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural confirmation of this compound derivatives.

¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the substitution patterns on the tetrahydrobenzothiophene core.

  • ¹H NMR: The protons on the saturated cyclohexane ring typically appear as multiplets in the upfield region (δ 1.8-3.0 ppm). The chemical shifts of the thiophene protons are observed further downfield. For instance, in 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, the four protons of the cyclohexene ring appear as a multiplet at δ 1.82–1.85 ppm, while the two methylene groups adjacent to the thiophene ring appear as triplets at δ 2.48–2.50 and 2.77–2.79 ppm.[7][8] The methyl group protons resonate as a singlet at δ 2.41 ppm.[7][8]

  • ¹³C NMR: The sp³ hybridized carbons of the cyclohexane ring typically resonate in the range of δ 20-45 ppm. The sp² hybridized carbons of the thiophene ring appear in the downfield region (δ 120-150 ppm). For example, in 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, the carbons of the thiophene ring appear at δ 146.84, 144.08, 137.38, and 122.31 ppm, while the cyclohexene carbons are observed at δ 25.54, 24.38, 22.90, and 22.21 ppm.[7][8] The methyl carbon gives a signal at δ 13.62 ppm.[7][8]

IR spectroscopy is useful for identifying the characteristic functional groups present in derivatives of this compound. Key vibrational frequencies include:

  • C=O stretching: For carboxylic acid and ester derivatives, a strong absorption band is observed in the region of 1630-1750 cm⁻¹. For example, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid shows a strong C=O stretch at 1638 cm⁻¹.[7][8]

  • N-H stretching: In amino-substituted derivatives, N-H stretching vibrations appear in the region of 3200-3500 cm⁻¹.

  • C-H stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring are typically observed around 2800-3000 cm⁻¹.[7][8]

  • C=C and C=N stretching: These vibrations for the thiophene ring and any imine or nitrile groups appear in the 1500-1680 cm⁻¹ region.[9]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is typically observed, and fragmentation often involves the loss of substituents or cleavage of the cyclohexane ring. For instance, the mass spectrum of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid shows a molecular ion peak (M-1) at m/z = 195.[7][8]

Synthesis of the this compound Scaffold

The Gewald reaction is a cornerstone for the synthesis of substituted 2-aminothiophenes, which are versatile precursors to a wide array of this compound derivatives.

The Gewald Reaction: A Powerful Synthetic Tool

This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. For the synthesis of the tetrahydrobenzothiophene core, cyclohexanone is a common starting material.

Figure 1: Generalized workflow of the Gewald reaction for the synthesis of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene scaffold.

Representative Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

This protocol is a generalized procedure based on the principles of the Gewald reaction.

  • Reaction Setup: To a stirred solution of cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., morpholine or piperidine).

  • Knoevenagel Condensation: Stir the mixture at room temperature to facilitate the Knoevenagel condensation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Sulfur: Once the formation of the intermediate is complete, add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Gewald Cyclization: Heat the reaction mixture to reflux (typically 60-80 °C) for several hours.

  • Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and purified by recrystallization to yield the desired 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.[10][11]

Chemical Reactivity and Derivatization

The this compound core and its derivatives exhibit a rich and varied reactivity, allowing for the synthesis of a diverse library of compounds.

Reactions of the Thiophene Ring

The thiophene ring can undergo electrophilic substitution reactions, although its reactivity is influenced by the presence of substituents. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles.

Reactions of Functional Groups

Derivatives of this compound bearing functional groups such as amino, carboxyl, and nitrile moieties are particularly useful for further chemical transformations.

  • Acylation and Amide Bond Formation: The amino group in 2-amino derivatives can readily react with acyl chlorides or carboxylic acids to form amides.[12][13]

  • Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions.[1]

  • Cyclization Reactions: The ortho-positioning of amino and nitrile or ester groups provides a convenient handle for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, through cyclization reactions with various electrophiles or nucleophiles.[1][14]

Figure 2: Key derivatization pathways for the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile scaffold.

Applications in Drug Discovery and Development

The structural features of the this compound nucleus make it a privileged scaffold in medicinal chemistry.

Anticancer Activity

Numerous derivatives of this compound have demonstrated significant potential as anticancer agents.[15] Their mechanisms of action are diverse and include:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA).[9][16]

  • Receptor Modulation: Some compounds act as modulators of nuclear receptors like the retinoic acid receptor-related orphan receptor γt (RORγt), which is a target for inflammatory diseases and some cancers.[12][17]

  • Targeting Tumor Microenvironment: Derivatives have been designed to target metalloproteinases (MMPs), the epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[15]

Antimicrobial and Antioxidant Properties

The tetrahydrobenzothiophene scaffold has also been explored for the development of new antimicrobial and antioxidant agents.

  • Antibacterial Agents: Novel amide and sulfonamide derivatives have shown significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.[18][19]

  • Antioxidant Activity: Certain derivatives, particularly those with free amino groups, have demonstrated potent antioxidant properties, suggesting their potential in mitigating oxidative stress-related diseases.[3][11]

Anti-inflammatory and Neurological Applications

Some derivatives have been investigated for their potential as anti-inflammatory agents and for their ability to modulate neurotransmitter systems, indicating possible applications in treating neurological disorders.[1]

Structural Insights from Crystallography

Single-crystal X-ray diffraction studies have provided valuable insights into the three-dimensional structure of this compound derivatives.[10] These studies confirm the planarity of the thiophene ring and reveal the conformation of the fused cyclohexane ring.[2] Such structural data is crucial for understanding structure-activity relationships and for rational drug design.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable platform in contemporary chemical and pharmaceutical research. Its synthetic accessibility, coupled with the diverse reactivity of its derivatives, has led to the discovery of compounds with a wide spectrum of biological activities. Future research in this area will likely focus on the optimization of lead compounds for enhanced potency and selectivity, the exploration of novel synthetic methodologies, and the expansion of their applications into new therapeutic areas and materials science. The continued investigation of this remarkable heterocyclic system holds great promise for the development of innovative solutions to pressing challenges in medicine and technology.

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  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • Matrix Scientific. (n.d.). 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4,5,6,7-Tetrahydrobenzo b thiophene-3-carboxylic acid 97 19156-54-8.
  • National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene - the NIST WebBook.
  • Unknown. (n.d.).
  • SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
  • Unknown. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum.
  • PubMed Central. (n.d.).

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Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1-Benzothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-Tetrahydro-1-benzothiophene is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, partially saturated structure serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in synthetic and developmental workflows.

This technical guide provides an in-depth analysis of the core spectroscopic data for the this compound backbone. Due to a scarcity of publicly available, complete experimental spectra for the unsubstituted parent compound, this guide leverages published data from closely related derivatives to provide a robust and predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics.[4][5] The insights herein are curated to empower researchers, scientists, and drug development professionals in their daily analytical challenges.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be utilized for the this compound core.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region corresponding to the thiophene ring protons and the aliphatic region of the saturated cyclohexane ring.

Experimental Protocol: A Validated Approach

A standard ¹H NMR experiment for a compound of this nature would be conducted as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

The choice of a higher field strength (≥400 MHz) is crucial for achieving baseline resolution of the multiplets in the aliphatic region, thereby enabling accurate coupling constant analysis.

Predicted ¹H NMR Data
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-3~ 6.5 - 7.5d, d~ 5.0
H-4, H-7~ 2.5 - 2.9m-
H-5, H-6~ 1.7 - 2.0m-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 6.5 - 7.5 ppm): The two protons on the thiophene ring (H-2 and H-3) are expected to appear as doublets in this region. The exact chemical shifts and their coupling constant (³JHH ≈ 5.0 Hz) are characteristic of vicinal protons in a thiophene ring. The electron-donating nature of the fused aliphatic ring would slightly shield these protons compared to unsubstituted benzothiophene.

  • Aliphatic Region (δ 1.7 - 2.9 ppm): The eight protons of the tetrahydro portion of the molecule give rise to complex multiplets.

    • The protons on the carbons adjacent to the thiophene ring (C-4 and C-7) are deshielded due to the influence of the aromatic system and are expected to resonate at a lower field (~2.5 - 2.9 ppm).

    • The protons on C-5 and C-6 are more shielded and will appear as a complex multiplet at a higher field (~1.7 - 2.0 ppm). The overlapping signals in this region often necessitate two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), for unambiguous assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. For this compound, six distinct signals are anticipated, four for the aromatic carbons and two for the aliphatic carbons.

Experimental Protocol: Best Practices
  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is preferable for ¹³C NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse sequence: A standard proton-decoupled pulse sequence.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds. A longer delay is beneficial for the quaternary carbons.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Editing: Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups and quaternary carbons.

Predicted ¹³C NMR Data
Carbon(s) Predicted Chemical Shift (δ, ppm)
C-3a, C-7a~ 130 - 140
C-2, C-3~ 120 - 130
C-4, C-7~ 25 - 30
C-5, C-6~ 22 - 25
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Region (δ 120 - 140 ppm): The four sp² hybridized carbons of the thiophene and the fused benzene ring appear in this downfield region. The two quaternary carbons (C-3a and C-7a) at the ring junction are expected at the lower field end of this range. The two CH carbons (C-2 and C-3) will be at a slightly higher field.

  • Aliphatic Region (δ 22 - 30 ppm): The four sp³ hybridized carbons of the cyclohexane ring are observed in this upfield region. The signals for C-4/C-7 and C-5/C-6 are expected to be distinct due to their different proximities to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups and the overall nature of the molecule.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (NaCl or KBr) or as a KBr pellet for solid samples.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
~ 3100C-H stretch (aromatic)Medium
2925 - 2850C-H stretch (aliphatic)Strong
~ 1450C=C stretch (aromatic)Medium
~ 800 - 700C-H out-of-plane bend (aromatic)Strong
~ 700C-S stretchMedium-Weak
Interpretation of the IR Spectrum
  • C-H Stretching Vibrations: The spectrum will be dominated by strong absorption bands in the 2850-2925 cm⁻¹ region, characteristic of the C-H stretching in the saturated cyclohexane ring. A weaker band around 3100 cm⁻¹ is indicative of the aromatic C-H stretching of the thiophene ring.

  • Aromatic C=C Stretching: A medium intensity band around 1450 cm⁻¹ corresponds to the C=C stretching vibrations within the thiophene ring.

  • C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (700-800 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds.

  • C-S Stretching: A medium to weak band around 700 cm⁻¹ can be attributed to the C-S stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Experimental Protocol
  • Ionization Method: Electron Impact (EI) at 70 eV is a standard method for obtaining reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Predicted Mass Spectrum Data
m/z Proposed Fragment
138[M]⁺ (Molecular Ion)
110[M - C₂H₄]⁺ (Retro-Diels-Alder fragmentation)
105[M - SH]⁺
Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) for this compound is expected at m/z 138, corresponding to its molecular weight (C₈H₁₀S).

A characteristic fragmentation pathway for this type of structure is a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da) from the saturated ring. This would result in a prominent peak at m/z 110. Another likely fragmentation is the loss of a sulfhydryl radical (•SH, 33 Da), giving a fragment ion at m/z 105.

Proposed Fragmentation Pathway

mol [C₈H₁₀S]⁺˙ m/z = 138 frag1 [C₆H₆S]⁺˙ m/z = 110 mol->frag1 - C₂H₄ frag2 [C₈H₉]⁺ m/z = 105 mol->frag2 - •SH

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures, we have presented a predictive yet scientifically grounded analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed interpretations and proposed experimental protocols offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling more efficient and accurate characterization of this important molecular scaffold. It is our recommendation that whenever possible, two-dimensional NMR techniques be employed to fully resolve the complex spin systems within the aliphatic portion of the molecule.

References

  • The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Molecules, 27(15), 4992. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. Retrieved from [Link]

  • Reddy, C. S., et al. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(2), M648. Retrieved from [Link]

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"4,5,6,7-tetrahydro-1-benzothiophene CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophene: A Core Scaffold in Modern Drug Discovery

Introduction: Identifying a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The this compound core is a prominent member of this class. This bicyclic heterocycle, consisting of a thiophene ring fused to a cyclohexane ring, serves as a foundational structure for a vast array of derivatives with significant therapeutic potential. Its unique combination of partial aromaticity and three-dimensional saturated structure provides a versatile template for designing targeted therapeutic agents. The primary focus of this guide is the compound identified by the CAS Number 13129-17-4 .[1][2][3][4] This document will serve as a technical resource for researchers and drug development professionals, detailing the synthesis, properties, and applications of this crucial chemical entity.

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its utility as a chemical building block. As a clear, colorless liquid at room temperature, its handling and reactivity are governed by these properties.[1]

PropertyValueSource(s)
CAS Number 13129-17-4[1][2][4]
Molecular Formula C₈H₁₀S[4]
Molecular Weight 138.23 g/mol [4]
IUPAC Name This compound[3]
Appearance Clear colorless liquid[1]
Boiling Point 55°C @ 1 mmHg[5]
Refractive Index ~1.558 @ 20°C[5]
SMILES C1CCC2=C(C1)C=CS2[4]
InChI Key CBKDCOKSXCTDAA-UHFFFAOYSA-N[4]

Core Synthesis: The Gewald Reaction as the Gateway

The synthesis of substituted 2-aminothiophenes, the most common precursors for developing drugs based on this scaffold, is dominated by a powerful and versatile multicomponent reaction: the Gewald Aminothiophene Synthesis .[6] This reaction is the cornerstone for accessing the 4,5,6,7-tetrahydrobenzo[b]thiophene core, valued for its efficiency and use of readily available starting materials.[7][8][9]

The causality behind its widespread adoption lies in its convergent nature. In a single pot, it combines an α-methylene carbonyl compound (cyclohexanone in this case), an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, catalyzed by a base (typically a secondary amine like morpholine or piperidine).[9]

Reaction Mechanism and Rationale

The process unfolds through a validated sequence of chemical transformations that ensures high yields of the desired heterocyclic system.[6]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between cyclohexanone and the activated nitrile. This step is crucial as it forms the carbon-carbon double bond necessary for the subsequent cyclization, yielding a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-position of the unsaturated intermediate. The exact mechanism of this step is complex, but it results in the formation of a sulfur-containing adduct.

  • Intramolecular Cyclization & Tautomerization: The intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile group, followed by tautomerization to form the stable 2-amino-thiophene ring.

This one-pot synthesis provides a direct and atom-economical route to highly functionalized tetrahydrobenzo[b]thiophenes, which are ideal starting points for further chemical modification.

G_Gewald_Reaction cluster_start Step 1: Knoevenagel Condensation cluster_sulfur Step 2: Sulfur Addition cluster_cyclize Step 3: Cyclization & Tautomerization Cyclohexanone Cyclohexanone Knoevenagel Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Cyclohexanone->Knoevenagel Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S₈) Adduct Sulfur Adduct Sulfur->Adduct Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Knoevenagel->Adduct Product 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene Adduct->Product

Gewald reaction pathway for scaffold synthesis.
Exemplary Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

The following represents a generalized, self-validating laboratory protocol based on the principles of the Gewald reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and ethanol as the solvent.

  • Catalyst Addition: Add morpholine (0.1-0.2 eq) to the mixture and stir at room temperature. The progress of the Knoevenagel condensation can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Sulfur Addition: Once the condensation is complete, add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux (typically 50-70°C) and maintain for 2-4 hours. The reaction mixture usually turns dark. Monitor the formation of the product by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid product, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Spectroscopic Profile for Structural Verification

Confirmation of the this compound structure relies on standard spectroscopic techniques. The expected NMR signals provide a unique fingerprint for the molecule.

NucleusExpected Chemical Shift (δ ppm)Rationale
¹H NMR ~6.9-7.2Protons on the thiophene ring (aromatic/vinylic region).
~2.5-2.8Methylene protons (CH₂) adjacent to the thiophene ring.
~1.7-1.9Methylene protons (CH₂) in the middle of the cyclohexane ring.
¹³C NMR ~120-140Carbons of the thiophene ring.[10]
~22-30Saturated carbons of the cyclohexane ring.[10]

Note: Precise chemical shifts can vary based on the solvent and instrument used. Data is inferred from published spectra of the parent compound and its derivatives.[10][11][12][13]

Applications in Medicinal Chemistry and Drug Development

The true value of the this compound scaffold is realized in its derivatization to produce potent and selective therapeutic agents, particularly in oncology.[14][15]

A Versatile Scaffold for Anticancer Agents

Research has demonstrated that derivatives of this scaffold can inhibit a range of targets crucial for cancer cell proliferation, survival, and metastasis.[5][16]

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases. For example, specific compounds have shown inhibitory activity against Tyrosine Kinases (TKs), c-Met kinase, and Pim-1 kinase, which are often dysregulated in various cancers.[16][17][18]

  • HDAC Inhibition: Novel derivatives have been identified as isoform-selective histone deacetylase (HDAC) inhibitors, a validated target for cancer therapy.[19] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[19]

  • Metabolic Enzyme Inhibition: The scaffold has been used to develop inhibitors of key enzymes in cancer metabolism, such as pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are upregulated due to the Warburg effect.[5][14]

  • Induction of Apoptosis: Several tetrahydrobenzo[b]thiophene compounds have been shown to induce programmed cell death (apoptosis) in cancer cell lines by upregulating pro-apoptotic proteins like Bax and caspases.[17][18]

The table below summarizes representative examples of derivatives and their documented biological activities.

Derivative ClassTherapeutic Target(s)Reported Activity/MechanismSource(s)
Thiophene-PyrimidinesTyrosine Kinases, DNAStrong cytotoxicity (IC₅₀: 6-16 µM) against HepG2, MCF7, HCT116 cells; induces apoptosis.[17][18]
Carbohydrazidesc-Met, Pim-1 KinasePotent kinase inhibition and anti-proliferative activity against multiple cancer cell lines.[16]
Carbonitrile BenzamidesHDAC1, HDAC6Isoform-selective HDAC inhibition, leading to cell cycle arrest and apoptosis.[19]
Carbamates/AmidesPDK1, LDHAInhibition of key metabolic enzymes in colorectal cancer cells.[5][14]

Experimental Workflow: From Scaffold Synthesis to Biological Validation

The development of a drug candidate based on the this compound core follows a logical, multi-stage workflow. This process integrates chemical synthesis with rigorous biological evaluation to identify and optimize lead compounds.

G_Drug_Discovery_Workflow Start 1. Core Synthesis (Gewald Reaction) Deriv 2. Library Derivatization (e.g., Amide Coupling, Cyclizations) Start->Deriv Scaffold Screen 3. In Vitro Screening (Enzymatic Assays, Cell Viability) Deriv->Screen Compound Library Hit 4. Hit Identification & Validation Screen->Hit Active Compounds LeadOpt 5. Lead Optimization (Structure-Activity Relationship) Hit->LeadOpt Validated Hits LeadOpt->Screen Iterative Design InVivo 6. In Vivo Testing (Animal Models) LeadOpt->InVivo Optimized Leads Candidate Preclinical Candidate InVivo->Candidate Efficacy & Safety Data

Drug discovery workflow using the target scaffold.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound (CAS 13129-17-4) requires careful handling in a laboratory setting.[1][20] Users should consult the full SDS before use.

  • General Precautions: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.[21]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Some sources note that the compound may be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound has firmly established itself as a scaffold of significant interest for researchers in chemistry and pharmacology. Its straightforward and efficient synthesis via the Gewald reaction provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives in modulating critical biological targets—from protein kinases to metabolic enzymes—underscores its role as a privileged structure in the rational design of next-generation therapeutics. This guide provides a foundational understanding of this core, empowering scientists to continue leveraging its unique properties in the ongoing quest for novel and effective medicines.

References

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761-1769. doi: 10.2174/1871520618666180813120558
  • (n.d.). Supplementary Information. Retrieved from [Link]

  • Kamal, S., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega.
  • Kamal, S., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Ghate, M., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Bioorganic Chemistry, 111, 104801. doi: 10.1016/j.bioorg.2021.104801
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 13129-17-4. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 19(14), 1737-1753. doi: 10.2174/1871520619666190402153429
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  • (2013). Safety Data Sheet. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure of 4,5,6,7-Tetrahydro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4,5,6,7-tetrahydro-1-benzothiophene, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The document synthesizes experimental data from spectroscopic and crystallographic studies of its derivatives with theoretical and comparative structural analysis to elucidate the key features of the parent molecule. We will delve into the nuanced conformational dynamics of the saturated carbocyclic ring and its influence on the electronic properties of the fused thiophene system. Furthermore, this guide presents established synthetic protocols, offering a practical framework for the preparation and derivatization of this important molecular entity.

Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold

The this compound core is a privileged structure in drug discovery, forming the foundation for a diverse array of biologically active compounds. Its derivatives have shown promise as anticancer agents, anti-inflammatory molecules, and modulators of crucial biological targets such as the retinoic acid receptor-related orphan receptor γt (RORγt) and cannabinoid receptor 2 (CB2).[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological macromolecules. A thorough understanding of the molecular architecture, including bond lengths, bond angles, and conformational preferences, is therefore paramount for rational drug design and the development of novel therapeutics.

Benzothiophene derivatives are also integral components in the field of organic electronics, where their electronic properties are harnessed for applications in organic semiconductors.[3] The planarity and electronic nature of the thiophene ring, influenced by the fused saturated ring, play a crucial role in determining the material's performance.

This guide will first explore the fundamental structural characteristics of this compound, followed by a detailed look at its synthesis and the analytical techniques used for its characterization.

Molecular Structure and Conformational Analysis

The Fused Ring System: A Hybrid of Aromaticity and Flexibility

The molecule consists of a planar thiophene ring fused to a six-membered saturated carbocyclic ring. The thiophene moiety, being aromatic, imposes geometric constraints on the fused system. Crystal structures of various derivatives consistently show that the thiophene ring itself is essentially planar.[4][5]

The tetrahydro portion of the molecule, analogous to a cyclohexene ring, is not planar and adopts a puckered conformation to minimize steric strain. This puckering is a critical determinant of the overall shape of the molecule and can influence how it fits into the active site of a protein.

Conformational Isomers of the Saturated Ring

Based on studies of related saturated six-membered rings, the tetrahydro portion of this compound is expected to exist in dynamic equilibrium between several conformations, with the half-chair and twist-boat (or skew-boat) conformations being the most probable. The specific conformation adopted can be influenced by substituents on the ring. For instance, in a crystal structure of a 2,3-disubstituted derivative, the cyclohexene ring of the 4,5,6,7-tetrahydro-benzothiophene fragment was observed to have different conformations in two independent molecules within the asymmetric unit, highlighting the conformational flexibility of this system.

Diagram: Conformational Equilibrium of the Tetrahydro Ring

G Half-Chair Half-Chair Twist-Boat Twist-Boat Half-Chair->Twist-Boat Energy Barrier Half-Chair_prime Half-Chair' Twist-Boat->Half-Chair_prime Energy Barrier

Caption: Probable conformational isomers of the tetrahydro ring.

Bond Lengths and Angles: Insights from Derivatives

While precise bond lengths and angles for the parent molecule are not experimentally determined, data from derivatives provide a reliable approximation. The C-S bond lengths within the thiophene ring are typically in the range of 1.70-1.75 Å, and the C=C double bonds are around 1.37 Å. The internal bond angles of the thiophene ring are also characteristic, with the C-S-C angle being significantly smaller than the other angles in the five-membered ring.

The C-C single bonds in the tetrahydro portion will have lengths typical for sp3-hybridized carbons, approximately 1.54 Å. The bond angles in this ring will deviate from the ideal tetrahedral angle of 109.5° due to ring strain and puckering.

Table 1: Representative Bond Parameters from a Substituted Tetrahydrobenzothiophene Derivative

Bond/AngleTypical ValueSource
C-S (thiophene)~1.72 ÅInferred from crystallographic data of derivatives.[4]
C=C (thiophene)~1.37 ÅInferred from crystallographic data of derivatives.[4]
C-C (tetrahydro)~1.54 ÅStandard value for sp3-sp3 carbon bonds.
C-S-C (thiophene)~92°Characteristic of thiophene rings.
C-C-C (tetrahydro)~111°Varies with conformation, generally close to tetrahedral.

Synthesis of the this compound Scaffold

The synthesis of the tetrahydrobenzothiophene core and its derivatives is well-established, with the Gewald reaction being a cornerstone methodology. This multicomponent reaction offers a versatile and efficient route to highly substituted 2-aminothiophenes, which are key precursors for a wide range of tetrahydrobenzothiophene derivatives.

The Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4] When cyclohexanone is used as the ketone component, the product is a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

Diagram: The Gewald Reaction

Gewald_Reaction cluster_reactants Reactants cluster_process Reaction Steps Cyclohexanone Cyclohexanone Knoevenagel Knoevenagel Condensation Cyclohexanone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_Addition Tautomerization Tautomerization Sulfur_Addition->Tautomerization Product 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene derivative Tautomerization->Product

Caption: Workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.

  • After the addition is complete, gently heat the reaction mixture to 40-50 °C and maintain this temperature with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Self-Validation: The success of the synthesis can be confirmed by melting point determination and spectroscopic analysis (NMR, IR), which should be consistent with the literature values for the target compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for determining the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum of this compound will show distinct signals for the aromatic protons on the thiophene ring (typically in the range of 6.5-7.5 ppm) and the aliphatic protons of the tetrahydro ring (typically in the range of 1.5-3.0 ppm). The coupling patterns between adjacent protons can provide information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic chemical shifts for the aromatic carbons of the thiophene ring (around 120-140 ppm) and the aliphatic carbons of the tetrahydro ring (around 20-30 ppm).

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C2121.0
C3123.3
C3a133.8
C423.2
C522.8
C622.8
C725.1
C7a130.3

Data obtained from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For the parent this compound, the spectrum will be dominated by C-H stretching vibrations (both aromatic and aliphatic) and C=C stretching from the thiophene ring. For derivatives, characteristic peaks for functional groups such as C=O (carbonyl), N-H (amine/amide), and C≡N (nitrile) will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum will confirm the molecular formula. The fragmentation pattern can offer clues about the structure and stability of different parts of the molecule.

Reactivity and Potential for Derivatization

The this compound scaffold can be functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery and materials science.

  • Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions such as halogenation, nitration, and acylation, primarily at the C2 and C3 positions.

  • Functionalization of the Tetrahydro Ring: The saturated ring can be functionalized through various reactions, including oxidation to introduce carbonyl groups or substitution reactions on the methylene carbons.

  • Modification of Existing Substituents: For derivatives prepared via the Gewald reaction, the 2-amino and 3-carboxylate groups serve as versatile handles for further chemical modifications, such as amide bond formation, which is a common strategy in the development of bioactive molecules.[1]

Conclusion

The molecular structure of this compound is a fascinating interplay of aromaticity and aliphatic flexibility. While a definitive experimental structure of the parent molecule remains to be determined, a comprehensive understanding can be achieved through the analysis of its derivatives and computational methods. The synthetic accessibility of this scaffold, particularly through the robust Gewald reaction, ensures its continued importance in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of the structural and chemical properties of this compound, which is essential for the rational design of novel molecules with desired functions.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(53), 42535-42544. [Link]

  • Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Synthese von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571-3577. [Link]

  • El-Sayed, M. T., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. [Link]

  • Khan, S. A., et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of this compound-3-carbonitrile Based Azomethine Dyes. International Journal of Electrochemical Science, 10, 2306-2323. [Link]

  • SpectraBase. (n.d.). 4,5,6,7-TETRAHYDROBENZO-[B]-THIOPHENE. [Link]

  • Kamal, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(41), 27246–27264. [Link]

  • El-Gubbi, A. S., et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(27), 19445-19463. [Link]

  • Al-Warhi, T., et al. (2018). Crystal Structure and Disorder in Benzothiophene Derivative. ARC Journal of Pharmaceutical Sciences, 4(2), 1-5. [Link]

  • Abou-Zied, H. A., et al. (2016). Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands: The structural elements controlling binding affinity, selectivity and functionality. European Journal of Medicinal Chemistry, 122, 619-634. [Link]

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The Expanding Therapeutic Landscape of 4,5,6,7-Tetrahydro-1-Benzothiophene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4,5,6,7-Tetrahydro-1-Benzothiophene

In the ever-evolving field of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The this compound core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1][2][3] This bicyclic heterocyclic system, featuring a thiophene ring fused to a cyclohexene ring, offers a unique three-dimensional architecture that is amenable to diverse chemical modifications. This guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1][4][5]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of these derivatives are not monolithic; instead, they target multiple, often interconnected, pathways crucial for cancer cell survival and progression.

  • Kinase Inhibition: A prominent mechanism is the inhibition of key kinases involved in cancer metabolism and signaling. For instance, certain derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[6][7] These enzymes are critical for the metabolic reprogramming observed in many cancer cells, often referred to as the "Warburg effect," where cells favor glycolysis even in the presence of oxygen.[6] By inhibiting PDK1 and LDHA, these compounds can disrupt the energy supply of cancer cells, leading to apoptosis.

  • Receptor Modulation: Some derivatives have been shown to modulate the activity of nuclear receptors, such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[8][9] RORγt is a potential drug target for inflammatory diseases and certain types of cancer.[9][10] Modulation of this receptor can influence immune responses and cancer cell proliferation.

  • Induction of DNA Damage: Certain 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to induce significant DNA damage in cancer cells, as evidenced by comet and DNA fragmentation assays.[11][12] This genotoxic stress can trigger apoptotic pathways, leading to the elimination of malignant cells.

  • Targeting Tumor-Related Genes: The expression of genes associated with cancer progression, such as collagen type X α1 (COL10A1) and collagen type XI α1 (COL11A1) in colon cancer, can be downregulated by specific derivatives.[1][11]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies suggest that the nature and position of substituents on the this compound scaffold are critical for anticancer potency. For example, in a series of 2-cyanoacrylamido derivatives, increasing the length of an alkyl linker was found to enhance anticancer activity.[11] Furthermore, compounds bearing bis-cyanoacrylamide moieties exhibited greater activity than their mono-substituted counterparts.[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental experiment to evaluate the anticancer potential of novel derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also proven to be a fertile ground for the development of novel antimicrobial agents.[13][14][15]

Broad-Spectrum Potential

Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][15] This broad-spectrum potential is particularly valuable in an era of increasing antimicrobial resistance.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy is highly dependent on the specific substitutions on the core scaffold. For instance, the introduction of certain arylphenylacetamide moieties at the 2-position has been shown to confer significant antibacterial and antifungal properties.[13] In one study, a derivative (compound 3b) exhibited excellent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus with MIC values in the low micromolar range.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a key parameter for quantifying the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology (Broth Microdilution Method):

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory and Neuroprotective Potential

Beyond their cytotoxic and antimicrobial effects, derivatives of this compound are being explored for their potential in treating inflammatory diseases and neurological disorders.[4][16]

Modulation of Inflammatory Pathways

The anti-inflammatory properties are thought to arise from the modulation of key inflammatory mediators and signaling pathways. While specific mechanisms are still under investigation, the structural similarity to other known anti-inflammatory agents suggests a promising avenue for research.

Interaction with Neurological Targets

Some derivatives have shown the ability to interact with specific receptors in the brain, suggesting potential applications in the treatment of neurological disorders.[4] This includes the modulation of neurotransmitter systems, which could be beneficial for conditions such as anxiety and psychosis.[17]

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile scaffold, a key intermediate, is the Gewald reaction.

Generalized Gewald Reaction Protocol

Objective: To synthesize the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile core.

Reactants:

  • Cyclohexanone

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A base catalyst (e.g., morpholine or triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanone, the active methylene nitrile, and a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add the base catalyst dropwise to the reaction mixture.

  • Sulfur Addition: Add elemental sulfur to the mixture.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into ice-water. The product will precipitate out.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

This versatile intermediate can then be further functionalized at the 2-amino and 3-carbonitrile positions to generate a diverse library of derivatives.[13]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents with a wide range of biological activities. The demonstrated efficacy in oncology and infectious diseases, coupled with emerging potential in inflammatory and neurological disorders, underscores the versatility of this chemical class. Future research should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and optimization.

  • Expansion of Structure-Activity Relationship Studies: Comprehensive SAR studies will guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.

  • Exploration of Novel Therapeutic Areas: The full therapeutic potential of this scaffold may extend beyond the currently explored areas, warranting broader screening against a diverse range of biological targets.

Data Summary

Table 1: Selected Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1b-57.10 (µg/mL)PDK1 Inhibitor[6][7]
Compound 1b-64.10 (µg/mL)LDHA Inhibitor[6][7]
Compound 7HepG213.5 (µg/mL)DNA Damage[11]
Compound 9HepG232.2 (µg/mL)DNA Damage[11]

Table 2: Selected Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µM)Reference
3bE. coli1.11[15]
3bP. aeruginosa1.00[15]
3bSalmonella0.54[15]
3bS. aureus1.11[15]

Visualizations

anticancer_mechanisms cluster_compound This compound Derivatives cluster_mechanisms Anticancer Mechanisms of Action cluster_outcomes Cellular Outcomes Compound Derivative Scaffold Kinase Kinase Inhibition (PDK1, LDHA) Compound->Kinase Receptor Receptor Modulation (RORγt) Compound->Receptor DNA Induction of DNA Damage Compound->DNA Gene Downregulation of Tumor-Related Genes Compound->Gene Metabolism Disrupted Cancer Cell Metabolism Kinase->Metabolism Proliferation Inhibition of Cell Proliferation Receptor->Proliferation Apoptosis Induction of Apoptosis DNA->Apoptosis Gene->Proliferation Metabolism->Apoptosis Proliferation->Apoptosis

Caption: Mechanisms of anticancer activity of this compound derivatives.

gewald_synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Cyclohexanone Cyclohexanone Mixing Mixing of Reactants and Solvent Cyclohexanone->Mixing Nitrile Active Methylene Nitrile Nitrile->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Catalyst Base Catalyst Catalyst->Mixing Reflux Heating under Reflux Mixing->Reflux Workup Precipitation and Filtration Reflux->Workup Purification Recrystallization Workup->Purification Product 2-Amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carbonitrile Purification->Product

Caption: Workflow for the Gewald synthesis of the this compound core.

References

  • Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29595–29613. [Link]

  • Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]

  • Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]

  • El-Gazzar, A. B. A., Youssef, A. M., Aly, H. M., & El-Sayed, N. N. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 353(10), e2000069. [Link]

  • El-Kholy, M. M., El-Sayed, M. A. A., & El-rady, E. A. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. [Link]

  • El-Kholy, M. M., El-Sayed, M. A. A., & El-rady, E. A. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Ansari, A., & Saquib, M. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21. [Link]

  • Ansari, A., & Saquib, M. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis. [Link]

  • El-Kholy, M. M., El-Sayed, M. A. A., & El-rady, E. A. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

  • El-Gazzar, A. B. A., Youssef, A. M., Aly, H. M., & El-Sayed, N. N. (2020). Novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. ResearchGate. [Link]

  • Patel, R. B., & Chikhalia, K. H. (2012). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 4(4), 1631-1638. [Link]

  • Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 4,5,6,7-tétrahydro-1-benzothiophène-3-carbaldéhyde. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2019). Synthesis and Antimicrobial Schreening of New 4,5,6,7-Tatra Hydro Benzo Thiophene Derivatives. Baghdad Science Journal, 16(1), 103-110. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(7), 868-873. [Link]

  • Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(14), 5406. [Link]

  • Ulrich, W., et al. (2003). 4,5,6,7-tretrahydrobenzo[b] thiophene derivatives and methods for medical intervention against mycrobacterial infections.
  • Inamuddin, A., & Ahamed, M. I. (Eds.). (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]

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The Evolving Pharmacology of the 4,5,6,7-Tetrahydro-1-Benzothiophene Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydro-1-benzothiophene core, a saturated carbocyclic ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. While the parent molecule itself has limited intrinsic pharmacological activity, its structural rigidity and synthetic tractability make it an ideal starting point for the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological properties of this compound derivatives, offering insights into their design, mechanism of action, and therapeutic potential across various disease areas.

The this compound Core: A Foundation for Pharmacological Diversity

The this compound nucleus is an aromatic heterocyclic compound with the molecular formula C₈H₁₀S.[1] Its structure, consisting of a cyclohexene ring fused to a thiophene ring, provides a unique three-dimensional conformation that can be strategically modified to interact with a variety of biological targets. The true pharmacological value of this scaffold is unlocked through the thoughtful introduction of various functional groups at different positions of the bicyclic system. These modifications have led to the discovery of derivatives with significant anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Properties: Targeting Key Mediators of Inflammation

Derivatives of this compound have emerged as potent anti-inflammatory agents, primarily through the modulation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway and the inhibition of pro-inflammatory mediators.[2][3][4]

Mechanism of Action: NRF2 Activation

A key anti-inflammatory mechanism of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives is the activation of the NRF2 transcription factor.[2][3] Under normal physiological conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon exposure to activators, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to disrupt the interaction between KEAP1 and NRF2, leading to NRF2 activation.[3] This activation results in the suppression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2.[2][3]

Experimental Protocol: Evaluation of NRF2 Activation

A common method to assess NRF2 activation is to measure the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a downstream target of NRF2.

Step-by-Step Methodology:

  • Cell Culture: Hepa-1c1c7 cells are cultured in appropriate media until they reach 80-90% confluency.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with PBS and lysed to release the cellular contents.

  • NQO1 Activity Assay: The NQO1 activity in the cell lysate is determined by measuring the reduction of a specific substrate (e.g., menadione) in the presence of NADH. The change in absorbance is monitored spectrophotometrically.

  • Data Analysis: The NQO1 activity is normalized to the total protein concentration in the lysate and compared to a vehicle-treated control.

Inhibition of Inflammatory Mediators

Beyond NRF2 activation, certain tetrahydrobenzothiophene derivatives directly inhibit the production of key inflammatory mediators. For instance, some derivatives have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][5] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6] Furthermore, these compounds can prevent the nuclear translocation of the NF-κB p65 subunit, a critical step in the inflammatory signaling cascade.[5][6]

Signaling Pathway: Anti-inflammatory Action of Tetrahydrobenzothiophene Derivatives

G cluster_0 Macrophage cluster_1 Inhibition by Tetrahydrobenzothiophene Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway iNOS_COX2 iNOS & COX-2 Expression NFkB_pathway->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines MAPK_pathway->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO_PGs->Inflammation THBT Tetrahydrobenzothiophene Derivatives THBT->NFkB_pathway Inhibit Translocation THBT->MAPK_pathway Inhibit Phosphorylation

Caption: Inhibition of LPS-induced inflammatory pathways by this compound derivatives.

Antimicrobial Activity: A New Frontier in Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents.[7] Derivatives of this compound have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7][8]

Spectrum of Activity and Structure-Activity Relationships

Studies have shown that various 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives exhibit potent antibacterial activity against E. coli, P. aeruginosa, Salmonella, and S. aureus.[7][8] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzamido moiety significantly influence the antibacterial potency. For instance, compounds with electron-withdrawing groups on the benzene ring tend to exhibit higher inhibitory efficacy.[7]

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Tetrahydrobenzothiophene Derivatives against Various Bacterial Strains

CompoundE. coli (μM)P. aeruginosa (μM)Salmonella (μM)S. aureus (μM)Reference
3b 1.111.000.541.11[7]
3c -0.61-1.00--[7]
3f 0.64-1.11---[7]
3j -0.61-1.00--[7]
3k -0.61-1.000.73-[7]

Note: Data extracted from literature; '-' indicates data not reported.

Potential Mechanism of Action

While the exact mechanism of antibacterial action for many of these derivatives is still under investigation, some studies suggest that they may act as lipopolysaccharide biogenesis inhibitors.[8] Further research, including time-kill assays, has indicated that these compounds can have concentration-dependent bacteriostatic effects.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Broth Microdilution Method start Prepare serial dilutions of Tetrahydrobenzothiophene derivatives in 96-well plates inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic Determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Properties: A Multifaceted Approach to Tumor Inhibition

The this compound scaffold has also been extensively explored for the development of anticancer agents.[9][10][11] These derivatives have demonstrated cytotoxicity against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116) cancer cells.[9]

Mechanisms of Anticancer Activity

The anticancer effects of these compounds are often attributed to multiple mechanisms:

  • Induction of Apoptosis: Certain derivatives have been shown to enhance apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and caspases 3 and 9.[9]

  • Tyrosine Kinase Inhibition: Some compounds act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling and proliferation.[9][11] For example, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of 296 nM against tyrosine kinase.[9]

  • DNA Binding: Several derivatives have shown an affinity for DNA, suggesting that they may exert their cytotoxic effects through interference with DNA replication or transcription.[9]

  • Inhibition of Metabolic Enzymes: Some derivatives have been found to inhibit pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), enzymes that are upregulated in many cancer cells and play a key role in their reprogrammed glucose metabolism.[12][13]

Table 2: Cytotoxic Activity of Selected Tetrahydrobenzothiophene Derivatives

CompoundCell LineIC50 (µM)Reference
1 HepG2, MCF7, HCT1166-16[9]
5 HepG2, MCF7, HCT1166-16[9]
12 HepG2, MCF7, HCT1166-16[9]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the design and synthesis of novel therapeutic agents. The extensive research into its derivatives has unveiled a broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, making it a highly attractive starting point for drug discovery programs.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Further optimization of lead compounds to improve their pharmacokinetic and toxicological profiles will be crucial for their translation into clinical candidates. The continued exploration of the chemical space around the this compound core holds significant promise for the development of next-generation therapies for a range of human diseases.

References

  • Pei, S., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(5), 623-630. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761-1769. Available at: [Link]

  • Mak, K. K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. Available at: [Link]

  • Mak, K. K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed, 11(10), e202200181. Available at: [Link]

  • Kamal, S. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(45), 30485-30503. Available at: [Link]

  • Mak, K. K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[3][10]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1957. Available at: [Link]

  • Pei, S., et al. (2023). Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Letters in Drug Design & Discovery, 20(3), 335-342. Available at: [Link]

  • Li, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[3][10]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. PubMed, 22(11). Available at: [Link]

  • Kamal, S. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(45), 30485-30503. Available at: [Link]

  • Pei, S., et al. (2024). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 142, 106932. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Semantic Scholar. Available at: [Link]

  • Kamal, S. M., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. ResearchGate. Available at: [Link]

  • Kamal, S. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. Available at: [Link]

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Sources

The Elusive Crystal Structure of 4,5,6,7-Tetrahydro-1-Benzothiophene: A Technical Guide Based on Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a cornerstone in medicinal chemistry, serving as a vital structural motif in the development of a wide array of therapeutic agents. Despite its significance, a definitive single-crystal X-ray structure of the parent molecule remains conspicuously absent from the public domain. This technical guide navigates this knowledge gap by providing an in-depth analysis of the crystallographically determined structures of its key derivatives. Through a comprehensive examination of these analogues, we elucidate the core structural features, conformational tendencies, and intermolecular interactions that define this important class of compounds. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, structural characterization, and therapeutic relevance of the tetrahydrobenzothiophene core.

Introduction: The Significance of the Tetrahydrobenzothiophene Core

The fusion of a thiophene ring with a cyclohexene ring creates the this compound system, a heterocyclic scaffold that has garnered significant attention in pharmaceutical research. This interest is largely due to its role as a "privileged structure," a molecular framework that can bind to multiple, diverse biological targets. Derivatives of this core have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The partially saturated cyclohexene ring introduces conformational flexibility not present in the fully aromatic benzothiophene, which can be crucial for optimizing interactions with protein binding sites.[3] Understanding the three-dimensional structure of this scaffold is therefore paramount for rational drug design and the development of novel therapeutics.

While the crystal structure of the unsubstituted parent compound is yet to be reported, a wealth of information can be gleaned from the numerous derivatives that have been synthesized and structurally characterized. This guide will synthesize these findings to present a holistic view of the molecule's structural landscape.

Structural Analysis of Key Derivatives: Unveiling Common Motifs

The primary method for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. Analysis of several derivatives of this compound reveals consistent structural features, particularly concerning the conformation of the six-membered ring.

A recurring observation is that the cyclohexene ring of the tetrahydrobenzothiophene moiety consistently adopts a half-chair conformation .[4][5][6] This is a direct consequence of the sp2 hybridization of the two carbon atoms shared with the thiophene ring and the sp3 hybridization of the other four carbons. This conformation minimizes steric strain and is the most energetically favorable arrangement for this ring system.

For instance, in the structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the six-membered ring's puckering parameters confirm a half-chair conformation.[4] Similarly, ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also exhibits a disordered half-chair conformation for its cyclohexene ring.[5][7] This consistent finding across various substituted analogues strongly suggests that the unsubstituted parent molecule would also adopt this conformation.

The planarity of the thiophene ring is another conserved feature. In derivatives such as 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the thiophene ring is essentially planar, with a root-mean-square deviation of only 0.05 Å.[3]

The following table summarizes the crystallographic data for several key derivatives, highlighting the consistency in their structural parameters.

CompoundCrystal SystemSpace GroupKey Conformation FeatureReference
2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideMonoclinicP2₁/cHalf-chair cyclohexene ring[4]
ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateMonoclinicP2₁/cHalf-chair cyclohexene ring[5]
ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateMonoclinicP2₁/cHalf-chair cyclohexene ring[8]
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileMonoclinicP2₁/cHalf-chair cyclohexene ring
2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileMonoclinicP2₁/cHalf-chair cyclohexene ring
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileMonoclinicP2₁/cHalf-chair cyclohexene ring[9]

Predicted Structure and Properties of the Parent Molecule

Based on the extensive data from its derivatives and computational chemistry principles, we can predict the likely structural and physicochemical properties of this compound.

Molecular Structure:

  • The thiophene ring will be planar.

  • The cyclohexene ring will adopt a half-chair conformation.

  • The molecule will possess C1 symmetry.

Below is a conceptual representation of the molecular structure and its key features.

Predicted structure of this compound.

Physicochemical Properties: The parent compound is expected to be a solid or high-boiling point liquid at room temperature, with low solubility in water and good solubility in common organic solvents.[10] Spectroscopic data, such as 1H and 13C NMR, would show characteristic signals for the aromatic protons of the thiophene ring and the aliphatic protons of the cyclohexene ring.[5][11]

Experimental Determination: A Validated Protocol

The determination of the crystal structure of a this compound derivative, and by extension the parent compound, follows a well-established workflow in X-ray crystallography. The causality behind each step is critical for obtaining a high-quality, publishable structure.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction:

  • Synthesis and Crystallization:

    • Rationale: The synthesis of the target compound is the prerequisite. For many of the studied derivatives, the Gewald reaction is a highly effective method for constructing the 2-aminothiophene core.[11][12][13] This one-pot, multi-component reaction combines a ketone (like cyclohexanone), an active methylene nitrile, and elemental sulfur to efficiently produce the desired tetrahydrobenzothiophene scaffold.[14]

    • Protocol:

      • Combine equimolar amounts of the ketone, active methylene compound, and sulfur in a suitable solvent (e.g., ethanol, methanol, or DMF).

      • Add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine) to initiate the condensation and cyclization reactions.

      • Reflux the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

      • Cool the reaction mixture to induce precipitation of the product.

      • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) by slow evaporation, slow cooling, or vapor diffusion to grow single crystals suitable for X-ray diffraction. The choice of solvent is critical as it influences crystal packing and can lead to the formation of different polymorphs.

  • Data Collection:

    • Rationale: A high-quality single crystal is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

    • Protocol:

      • Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

      • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEXII CCD).[4]

      • Collect a series of diffraction images at various crystal orientations. Data is often collected at low temperatures (e.g., 123 K or 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to best fit the experimental data.

    • Protocol:

      • Process the raw diffraction data to obtain a set of reflection intensities.

      • Solve the structure using direct methods (e.g., with software like SHELXS).[4] This provides an initial electron density map and atomic positions.

      • Refine the structural model using full-matrix least-squares methods (e.g., with SHELXL).[4] This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

      • Locate and model hydrogen atoms, often placed in calculated positions and refined using a riding model.

      • Validate the final structure using crystallographic software (e.g., PLATON, checkCIF) to ensure its chemical and geometric sensibility.

cluster_workflow Crystal Structure Determination Workflow Synthesis Synthesis & Crystallization (e.g., Gewald Reaction) DataCollection X-ray Data Collection (Diffractometer) Synthesis->DataCollection High-Quality Crystal StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Initial Model Validation Validation & Analysis (checkCIF) Refinement->Validation Refined Structure

Experimental workflow for crystal structure determination.

The Role of the this compound Scaffold in Drug Discovery

The true value of understanding the crystal structure of this scaffold lies in its application to drug development. The tetrahydrobenzothiophene core is a versatile template for creating compounds that can interact with a variety of biological targets.

  • Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][15] The specific substitution pattern on the tetrahydrobenzothiophene ring system dictates the potency and selectivity of these compounds.[15]

  • Enzyme Inhibitors: The scaffold has been used to design inhibitors for enzymes like pyruvate dehydrogenase kinase (PDK-1) and lactate dehydrogenase A (LDHA), which are implicated in cancer metabolism.[1]

  • Receptor Modulators: Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of nuclear receptors such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for autoimmune diseases.

The relationship between the core scaffold and its diverse therapeutic applications is illustrated below.

cluster_applications Therapeutic Applications Core 4,5,6,7-Tetrahydro- 1-benzothiophene Scaffold Anticancer Anticancer Agents Core->Anticancer Cytotoxicity AntiInflammatory Anti-inflammatory Core->AntiInflammatory Pathway Modulation ReceptorModulators Receptor Modulators (e.g., RORγt) Core->ReceptorModulators Binding Affinity EnzymeInhibitors Enzyme Inhibitors (e.g., PDK-1, LDHA) Core->EnzymeInhibitors Active Site Inhibition

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"4,5,6,7-tetrahydro-1-benzothiophene literature review"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophene: Synthesis, Reactivity, and Therapeutic Applications

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with diverse biological targets. The this compound nucleus, a fused heterocyclic system combining a thiophene ring with a cyclohexene ring, has firmly established itself as one such scaffold. Its structural rigidity, combined with the electronic properties of the sulfur-containing aromatic ring, provides an ideal foundation for the design of potent and selective therapeutic agents.

Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1][2][3][4] Their versatility stems from the numerous points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This guide offers a comprehensive exploration of the this compound core, intended for researchers, scientists, and drug development professionals. It delves into the principal synthetic methodologies, key aspects of its chemical reactivity, and a detailed review of its applications in modern drug discovery.

Part 1: Foundational Synthesis Methodologies

The accessibility of the this compound scaffold is crucial for its widespread use. Several synthetic strategies have been developed, with the Gewald reaction being the most prominent and versatile.

The Gewald Reaction: A Cornerstone of Synthesis

The Gewald reaction is a powerful multi-component condensation that provides direct access to highly functionalized 2-aminothiophenes, which are the most common precursors to the target scaffold.[5][6][7] The reaction typically involves the condensation of a ketone (in this case, cyclohexanone), an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[7][8]

The causality behind this one-pot reaction's success lies in its sequential and efficient nature. It begins with a Knoevenagel condensation between the cyclohexanone and the active methylene of the cyanoester to form a stable α,β-unsaturated intermediate.[5] Elemental sulfur is then added to this intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the final 2-amino-4,5,6,7-tetrahydro-1-benzothiophene product. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5]

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Sequence Cyclohexanone Cyclohexanone Knoevenagel Knoevenagel Condensation Cyclohexanone->Knoevenagel + Base Cyanoester α-Cyanoester Cyanoester->Knoevenagel + Base Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition & Intramolecular Cyclization Sulfur->Sulfur_Addition Intermediate Stable Intermediate (Cyclohexylideneacetonitrile) Knoevenagel->Intermediate Intermediate->Sulfur_Addition Product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxylate Sulfur_Addition->Product Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel

Caption: General workflow of the Gewald reaction for scaffold synthesis.

The Fiesselmann Thiophene Synthesis

An alternative, though less common, approach is the Fiesselmann thiophene synthesis. This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[9][10] The reaction proceeds through a Michael addition of the thiolate to the alkyne, followed by an intramolecular Dieckmann-type condensation to form the thiophene ring.[9][11] This route typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives, offering a different substitution pattern compared to the Gewald reaction.[12]

Other Synthetic Approaches

Part 2: Chemical Reactivity and Derivatization

The true utility of the this compound scaffold lies in its capacity for extensive chemical modification. The 2-amino-3-carboxylate derivatives obtained from the Gewald reaction are particularly versatile intermediates.[15]

Functionalization_Workflow cluster_derivatives Key Derivatization Pathways Core Gewald Product (2-Amino-3-carboxylate) Acylation N-Acylation / N-Sulfonylation (Amides, Sulfonamides) Core->Acylation R-COCl or R-SO2Cl Schiff_Base Schiff Base Formation (Condensation with Aldehydes) Core->Schiff_Base R-CHO Cyclization Further Cyclization (Thieno[2,3-d]pyrimidines) Core->Cyclization e.g., Isothiocyanates, Formamide Hydrolysis Ester Hydrolysis (Carboxylic Acids) Core->Hydrolysis Base (NaOH) Antibacterials Antibacterials Acylation->Antibacterials Kinase_Inhibitors Kinase_Inhibitors Acylation->Kinase_Inhibitors Metal_Complexes Metal_Complexes Schiff_Base->Metal_Complexes Anticancer_Agents Anticancer_Agents Schiff_Base->Anticancer_Agents Hypnotics Hypnotics Cyclization->Hypnotics Bioactive_Heterocycles Bioactive_Heterocycles Cyclization->Bioactive_Heterocycles RORγt_Modulators RORγt_Modulators Hydrolysis->RORγt_Modulators

Caption: Key functionalization pathways from the Gewald product.

Key reactive sites include:

  • The 2-Amino Group: This primary amine is a nucleophilic handle for a wide range of transformations. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and sulfonylation to form sulfonamides.[15][16] Condensation with aldehydes yields Schiff bases, which can be further reduced or used to form metal complexes.[2][17]

  • The 3-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key interaction point for certain biological targets or can be converted into amides.[18]

  • Ortho-Positioning: The adjacent amino and ester groups are perfectly positioned for cyclization reactions. For instance, reaction with isothiocyanates can lead to the formation of fused thieno[2,3-d]pyrimidine systems, a common core in many bioactive molecules.[19]

Part 3: Therapeutic Applications and Biological Targets

The derivatized this compound scaffold has been successfully employed to target a wide array of proteins and pathways implicated in human disease.

Anticancer Activity

This scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives have been shown to inhibit several key cancer-related targets:

  • Kinase Inhibition: They have been identified as inhibitors of enzymes like Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are crucial for the reprogrammed glucose metabolism seen in proliferating tumor cells.[2]

  • Growth Factor Receptor Inhibition: Certain derivatives have shown activity against the epidermal growth factor receptor (EGFR) and human EGFR-related receptor 2 (HER2).[1]

  • Topoisomerase Inhibition: Some compounds have been designed as dual inhibitors of topoisomerase I and II, suggesting a mechanism involving DNA intercalation.[1]

  • Tubulin Polymerization: Docking studies have shown that some derivatives can bind to the colchicine binding site of tubulin, thereby inhibiting microtubule formation.[1]

Derivative ClassTarget(s)Cancer TypeReference
Carbamates/AmidesPDK1, LDHAColorectal Cancer[2]
Schiff BasesTubulinGeneral[1]
Fused ThienopyrimidinesEGFR, HER2General[1]
Antibacterial Agents

The rise of antimicrobial resistance has spurred the search for new antibacterial agents. Tetrahydrobenzothiophene derivatives have emerged as promising candidates.[15][16] A key target in Gram-negative bacteria is MsbA, an ATP-dependent flippase responsible for translocating lipopolysaccharide (LPS) across the inner membrane.[15] Specific amide derivatives of the scaffold have shown excellent activity against E. coli, P. aeruginosa, and Salmonella, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the sub-micromolar range.[15]

Modulators of Nuclear Receptors for Autoimmune Diseases

The retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that is a key driver of Th17 cell differentiation, making it a high-value target for inflammatory and autoimmune diseases.[18][20] A series of 2,3-disubstituted this compound derivatives have been discovered as potent RORγt modulators.[18][20] Structure-activity relationship (SAR) studies revealed that an amide at the 2-position and a carboxylic acid at the 3-position are critical for activity, with the carboxylic acid likely forming key interactions in the receptor's ligand-binding domain.[18]

Biological_Targets cluster_cancer Oncology cluster_infection Infectious Disease cluster_inflammation Inflammation & Autoimmunity Core 4,5,6,7-Tetrahydro- 1-benzothiophene Kinases Kinases (PDK1, LDHA) Core->Kinases GF_Receptors Growth Factor Receptors (EGFR, HER2) Core->GF_Receptors Topoisomerase Topoisomerases Core->Topoisomerase Tubulin Tubulin Core->Tubulin MsbA MsbA Flippase (Gram-negative bacteria) Core->MsbA RORgt RORγt Nuclear Receptor Core->RORgt

Caption: Major biological target classes for the scaffold.

Part 4: Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a key intermediate via the Gewald reaction.

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is adapted from established literature procedures.[15]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Standard glassware for reflux

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and ethanol (50 mL).

  • Catalyst Addition: To the stirred mixture, add morpholine (0.1 mol, 8.7 g) dropwise at room temperature. An exothermic reaction may be observed.

  • Sulfur Addition: After the initial reaction subsides, add elemental sulfur (0.1 mol, 3.2 g) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product is often of high purity. However, for exacting applications, it can be recrystallized from ethanol to yield a pure, crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Conclusion and Future Outlook

The this compound scaffold represents a remarkable success story in medicinal chemistry. Its straightforward and versatile synthesis, primarily through the robust Gewald reaction, provides a reliable supply of key intermediates. The scaffold's amenability to a wide range of chemical modifications has enabled the exploration of vast chemical space, leading to the discovery of potent modulators for diverse and challenging biological targets. From disrupting cancer cell metabolism to combating antibiotic-resistant bacteria and taming autoimmune responses, its therapeutic potential is vast and continues to expand.

Future research will likely focus on leveraging this privileged core to tackle new biological targets, exploring novel derivatization strategies to improve pharmacokinetic properties, and applying modern drug design techniques, such as fragment-based screening and computational modeling, to further rationalize and accelerate the development of next-generation therapeutics based on this exceptional molecular framework.

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  • International Journal of Pharmaceutical Sciences and Drug Research. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. Available from: [Link]

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Methodological & Application

Introduction: The Therapeutic and Industrial Significance of the Tetrahydrobenzothiophene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4,5,6,7-Tetrahydro-1-Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant pharmacological and material science applications.[1][2] Its derivatives are extensively explored in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5] The unique fusion of a thiophene ring with a saturated cyclohexane ring provides a three-dimensional structure that is amenable to functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[6]

In drug discovery, for instance, certain derivatives have been identified as potent inhibitors of enzymes crucial for cancer progression, such as pyruvate dehydrogenase kinase (PDK-1) and lactate dehydrogenase A (LDHA).[4] This guide serves as a comprehensive resource for synthetic chemists, providing an in-depth analysis of the most robust and versatile methods for constructing this valuable heterocyclic system. We will delve into the mechanistic underpinnings of key reactions, offer field-tested protocols, and discuss the strategic considerations necessary for successful synthesis and derivatization.

Primary Synthetic Strategy: The Gewald Three-Component Reaction

The Gewald reaction, first reported by Karl Gewald in 1966, stands as the most convergent and widely employed method for the synthesis of polysubstituted 2-aminothiophenes, including the this compound framework.[7][8] It is a one-pot, multi-component reaction (MCR) that combines a ketone (or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[9] Its operational simplicity, use of readily available starting materials, and high atom economy make it a cornerstone of thiophene chemistry.[10][11]

Reaction Principle and Mechanism

The reaction proceeds through a cascade of three key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone for the target scaffold) and the active methylene compound (e.g., ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[7][12]

  • Michael Addition of Sulfur: Elemental sulfur (typically in its S₈ crown form) adds to the electron-deficient β-carbon of the unsaturated intermediate. The exact mechanism of this addition is complex, but it results in a sulfurated intermediate.[7]

  • Intramolecular Cyclization and Tautomerization: The newly formed sulfur nucleophile attacks the nitrile carbon, leading to intramolecular cyclization. A subsequent tautomerization (aromatization) yields the stable 2-aminothiophene ring system.[12]

The choice of base is critical; secondary amines like morpholine or piperidine, or tertiary amines like triethylamine, are commonly used to catalyze the initial condensation and facilitate the subsequent steps.[12][13]

Gewald_Mechanism Gewald Reaction Mechanism R1 Cyclohexanone I1 Knoevenagel Adduct (α,β-Unsaturated Nitrile) R1->I1 + R2 (Base-catalyzed) R2 Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) R3 Sulfur (S₈) I2 Thiolate Intermediate Base Base (e.g., Morpholine) I1->I2 + S₈ I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene Derivative I3->P Tautomerization

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Protocol 1: Classical Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This protocol describes a standard, reliable procedure for synthesizing a foundational derivative of the target scaffold.

Materials:

  • Cyclohexanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq), finely powdered

  • Morpholine (0.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone (e.g., 10 mmol, 0.98 g), ethyl cyanoacetate (10 mmol, 1.13 g), and morpholine (5 mmol, 0.44 g).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the finely powdered elemental sulfur (11 mmol S, 0.35 g) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a crystalline solid.[15]

Trustworthiness Note: The success of this reaction hinges on the quality of the reagents. Ensure cyclohexanone is free of acidic impurities and that the sulfur is finely powdered for optimal reactivity.[8] Recrystallization is typically sufficient to achieve high purity, as confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).

Experimental Protocol 2: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating by dramatically reducing reaction times and often improving yields.[16][17]

Materials:

  • Cyclohexanone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Triethylamine (catalytic amount)

  • Ethanol or water (solvent)[18]

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine cyclohexanone (5 mmol, 0.49 g), malononitrile (5 mmol, 0.33 g), elemental sulfur (5.5 mmol S, 0.18 g), and ethanol (3 mL).

  • Add a catalytic amount of triethylamine (e.g., 0.5 mmol, 70 µL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100°C for 8-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • The product often precipitates directly from the reaction mixture upon cooling. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

Data Summary: Gewald Reaction Parameters
ParameterClassical MethodMicrowave-Assisted MethodRationale & Insights
Active Nitrile Ethyl cyanoacetate, MalononitrileMalononitrile, CyanoacetamideElectron-withdrawing group (ester, nitrile) is essential for activating the methylene protons. Malononitrile is often more reactive.[8]
Base Catalyst Morpholine, Piperidine, TriethylamineTriethylamine, L-proline, Ionic LiquidsSecondary amines are highly effective. Green chemistry approaches favor organocatalysts or reusable catalysts like ionic liquids.[8][18]
Solvent Ethanol, Methanol, DMFEthanol, Water, Deep Eutectic SolventsProtic solvents like ethanol are standard. Water can be used as a green alternative, sometimes requiring sonication or specific catalysts.[18]
Temperature 50°C to Reflux70°C to 120°CHigher temperatures accelerate the reaction but can lead to side products. Microwave allows for rapid, controlled heating.
Reaction Time 2 - 10 hours5 - 20 minutesMicrowave irradiation drastically reduces reaction time due to efficient energy transfer.[16]
Typical Yield 60 - 85%75 - 95%Yields are generally good to excellent; microwave methods often show an improvement.

Alternative Strategy: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for constructing thiophene rings, typically yielding 3-hydroxythiophene derivatives.[19] While the classic Fiesselmann reaction uses α,β-acetylenic esters, a key variation employs β-keto esters and thioglycolic acid derivatives, which is directly applicable to the synthesis of the tetrahydrobenzothiophene core.[20][21]

Principle and Mechanism (β-Keto Ester Variation)

This variation involves the reaction of a cyclic β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate) with an α-mercaptoacetate (e.g., methyl thioglycolate) in the presence of a strong base like sodium methoxide.

  • 1,4-Conjugate Addition: The thiolate, generated by deprotonation of the thioglycolate, acts as a nucleophile and adds to the enone system of the β-keto ester.

  • Intramolecular Cyclization (Dieckmann-type): The resulting intermediate undergoes a base-catalyzed intramolecular condensation, where the carbanion adjacent to the ester attacks the other ester carbonyl, forming a five-membered ring and eliminating an alcohol.

  • Tautomerization: The resulting β-keto thiolane tautomerizes to the more stable 3-hydroxythiophene product.[19]

Fiesselmann_Workflow Fiesselmann Synthesis Workflow Start Reactants: - Cyclic β-Keto Ester - Thioglycolic Acid Derivative - Base Step1 Reaction Setup (Inert atmosphere, solvent) Start->Step1 Step2 Base Addition & Reactant Mixing (0°C to RT) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Workup (Acidification & Extraction) Step3->Step4 Step5 Purification (Crystallization or Chromatography) Step4->Step5 End Final Product: 3-Hydroxy-4,5,6,7-tetrahydro- 1-benzothiophene Derivative Step5->End

Caption: General workflow for the Fiesselmann synthesis.

Experimental Protocol 3: Fiesselmann-type Synthesis of a 3-Hydroxy-tetrahydrobenzothiophene

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)

  • Methyl thioglycolate (1.0 eq)

  • Sodium methoxide (2.2 eq)

  • Methanol (anhydrous, solvent)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Dissolve sodium methoxide (22 mmol, 1.19 g) in anhydrous methanol (30 mL). Cool the solution to 0°C in an ice bath.

  • In the dropping funnel, prepare a mixture of ethyl 2-oxocyclohexanecarboxylate (10 mmol, 1.70 g) and methyl thioglycolate (10 mmol, 1.06 g).

  • Add the mixture dropwise to the cooled sodium methoxide solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully pouring it into a beaker of ice water.

  • Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. The product will precipitate as a solid.

  • Collect the crude solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the solid from a suitable solvent (e.g., toluene or ethanol) to yield the pure 3-hydroxy-tetrahydrobenzothiophene product.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of this compound derivatives is dominated by the highly efficient and versatile Gewald reaction . For accessing 2-amino substituted scaffolds, which are common precursors for further derivatization in drug discovery, the Gewald reaction is unequivocally the method of choice due to its simplicity, high yields, and broad substrate scope.[10][13] The adoption of microwave-assisted protocols further enhances its utility, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[16]

The Fiesselmann synthesis provides a valuable alternative route, particularly for accessing 3-hydroxy derivatives, which are less directly available through the Gewald pathway.[19] The choice between these primary methods should be guided by the desired substitution pattern on the thiophene ring. For researchers and drug development professionals, mastering these key protocols provides a robust toolkit for the creation of diverse libraries of tetrahydrobenzothiophene-based compounds for biological screening and materials development.

References

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The Versatile Scaffold: Applications of 4,5,6,7-Tetrahydro-1-benzothiophene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its role in the development of novel therapeutics for cancer, inflammation, and neurodegenerative diseases. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that underscore its importance in contemporary drug discovery.

I. The this compound Scaffold: A Gateway to Diverse Biological Activity

The this compound moiety, a fusion of a thiophene ring and a cyclohexene ring, offers a three-dimensional architecture that can be readily functionalized at multiple positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for the design of new therapeutic agents.[1][2] The thiophene ring can engage in various non-covalent interactions with biological targets, while the saturated cyclohexane portion provides a scaffold for introducing substituents that can modulate potency, selectivity, and pharmacokinetic profiles.

A common and efficient method for the synthesis of substituted 2-amino-4,5,6,7-tetrahydro-1-benzothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. The resulting 2-aminothiophene core serves as a versatile intermediate for further chemical modifications.[3]

II. Therapeutic Applications in Oncology

The this compound scaffold has been extensively explored in the design of novel anticancer agents, targeting a variety of molecular pathways implicated in tumorigenesis and progression.[1][4]

A. Kinase Inhibition: A Prominent Anti-Cancer Strategy

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a major class of anticancer drugs. Derivatives of this compound have shown potent inhibitory activity against several cancer-relevant kinases.

  • Pim-1 Kinase: This serine/threonine kinase is overexpressed in various cancers and is involved in cell survival and proliferation. Certain 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have been identified as potent Pim-1 kinase inhibitors.[5]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in cancer therapy. The same series of carbohydrazide derivatives also demonstrated significant inhibitory activity against c-Met.[5]

  • JNK2 and JNK3: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been developed as potent and selective inhibitors of JNK2 and JNK3, kinases involved in stress-induced apoptosis.[6] X-ray crystallography has revealed a unique binding mode where the 3-cyano group forms a hydrogen bond with the hinge region of the ATP-binding site.[6]

  • Pyruvate Dehydrogenase Kinase-1 (PDK-1) and Lactate Dehydrogenase A (LDHA): These enzymes are key players in the metabolic reprogramming of cancer cells, often referred to as the "Warburg effect".[7][8] Certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to inhibit both PDK-1 and LDHA, highlighting their potential to target cancer metabolism.[7][9]

Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases

Compound ClassTarget KinaseIC50 / ActivityReference
Tetrahydrobenzo[b]thiophene-3-carbohydrazidesPim-1High Activity[5]
Tetrahydrobenzo[b]thiophene-3-carbohydrazidesc-MetHigh Activity[5]
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amidesJNK3pIC50 6.7[6]
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amidesJNK2pIC50 6.5[6]
2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivativePDK-1IC50 = 57.10 µg/mL[7][9]
2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivativeLDHAIC50 = 64.10 µg/mL[7][9]
B. Modulation of Nuclear Receptors

Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that has emerged as a promising drug target for inflammatory diseases and certain types of cancer.[10][11] Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered as potent modulators of RORγt, acting as inverse agonists.[10][11][12] This modulation is achieved through steric clashes and push-pull mechanisms that induce instability in the protein conformation.[10][11][12]

C. Other Anticancer Mechanisms

Beyond kinase and nuclear receptor modulation, this compound derivatives have demonstrated anticancer activity through various other mechanisms, including:

  • Antiproliferative Effects: Many derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including those of the lung (A-549), colon (LoVo, HCT-116), and breast.[3][7]

  • Induction of Apoptosis: Some compounds have been shown to enhance apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and caspases.

  • Tubulin Inhibition: The benzothiophene skeleton shares structural similarities with known tubulin inhibitors, and some derivatives have been investigated for their potential to disrupt microtubule dynamics, a validated anticancer strategy.[4]

III. Applications in Anti-Inflammatory Drug Discovery

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. The this compound scaffold has proven to be a valuable template for the development of novel anti-inflammatory agents.

A. Selective COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile compared to non-selective NSAIDs. A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.[13][14] These compounds have demonstrated significant anti-inflammatory activity in in vivo models, such as the carrageenan-induced rat paw edema assay.[13]

Table 2: COX-2 Inhibitory Activity of 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene Derivatives

CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
4a 0.31 - 1.4048.8 - 183.8[13]
4j 0.31 - 1.4048.8 - 183.8[13]
4k 0.31 - 1.4048.8 - 183.8[13]
4q 0.31 - 1.4048.8 - 183.8[13]
B. Activation of the NRF2 Pathway

The transcription factor NRF2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[15][16] Activation of the NRF2 pathway can suppress inflammation by reducing oxidative stress and inhibiting pro-inflammatory signaling pathways.[15] A recent study has shown that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives can act as NRF2 activators through a non-electrophilic mechanism.[15][16] These compounds were found to disrupt the interaction between NRF2 and its negative regulator, KEAP1.[15][16] In cellular assays, these NRF2 activators effectively reversed the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators (PGE2, COX-2, NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

IV. Potential in Treating Neurological Disorders

The this compound scaffold is also being explored for its potential in the development of treatments for neurodegenerative diseases.[1][17][18]

A. Cholinesterase Inhibition

Alzheimer's disease, a common form of dementia, is characterized by a decline in the levels of the neurotransmitter acetylcholine.[19] Cholinesterase inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of current Alzheimer's therapy. Benzothiophene-chalcone hybrids have been investigated as potential cholinesterase inhibitors, with some compounds showing promising activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19]

V. Protocols and Methodologies

A. General Synthetic Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene Derivatives

This protocol outlines a general procedure for the Gewald reaction, a cornerstone for accessing the this compound scaffold.

Materials:

  • Cyclohexanone (or a substituted derivative)

  • Malononitrile (or another active methylene nitrile)

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add morpholine (0.1-0.2 eq) and elemental sulfur (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Base: Morpholine acts as a catalyst to promote the initial Knoevenagel condensation between the cyclohexanone and malononitrile.

  • Sulfur: Elemental sulfur is the sulfur source for the thiophene ring formation.

  • Solvent: Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its appropriate boiling point for reactions requiring gentle heating.

  • Work-up: Pouring the reaction mixture into ice-water facilitates the precipitation of the typically solid product, allowing for easy isolation.

B. Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant target kinase

  • Specific substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well or 384-well plate, add the kinase, its substrate, and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Causality behind Experimental Choices:

  • Recombinant Kinase: Using a purified recombinant kinase ensures that the observed inhibition is specific to the target of interest.

  • ATP: ATP is the phosphate donor for the kinase reaction; its concentration is often kept at or near the Km value to ensure sensitive detection of competitive inhibitors.

  • DMSO: Dimethyl sulfoxide is a common solvent for dissolving test compounds due to its high solubilizing power and compatibility with most biological assays at low concentrations.

  • IC50 Determination: The IC50 value is a standard metric for quantifying the potency of an inhibitor and allows for the comparison of different compounds.

VI. Visualizing the Workflow and Mechanisms

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization Start Gewald Reaction Intermediate 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene Core Start->Intermediate Derivatization Further Functionalization (Amide coupling, etc.) Intermediate->Derivatization Library Diverse Compound Library Derivatization->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Derivatization Iterative Synthesis ADME ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate ADME->Lead_Candidate

Caption: Drug discovery workflow for this compound derivatives.

Kinase_Inhibition_Mechanism cluster_active Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 4,5,6,7-Tetrahydro- 1-benzothiophene Inhibitor Inhibitor->Kinase

Caption: Mechanism of action for kinase inhibition.

VII. Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its applications span across critical areas of human health, including oncology, inflammation, and neurodegenerative disorders. The synthetic tractability of this scaffold, particularly through the robust Gewald reaction, allows for the generation of large and diverse chemical libraries amenable to high-throughput screening and lead optimization.

Future research in this area will likely focus on several key aspects:

  • Expansion of Target Space: While significant progress has been made in targeting kinases and nuclear receptors, the full potential of this scaffold against other target classes remains to be explored.

  • Structure-Based Drug Design: A deeper understanding of the binding modes of these derivatives with their respective targets, aided by X-ray crystallography and computational modeling, will facilitate the rational design of more potent and selective inhibitors.

  • Exploration of Novel Biological Activities: The inherent structural features of the this compound core may lend themselves to the discovery of compounds with novel biological activities beyond the current scope.

  • Development of Drug Delivery Systems: For promising lead candidates, the use of nanotechnology and other drug delivery strategies could enhance their bioavailability and therapeutic efficacy.[7]

References

  • Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29595-29614. [Link]

  • Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]

  • Jain, S., et al. (2020). Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives. ResearchGate. [Link]

  • Kamal, S., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. ResearchGate. [Link]

  • IntechOpen. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [Link]

  • Saad, N., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. [Link]

  • Saad, N., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. [Link]

  • Synlett. (n.d.). Synthesis of 4,5,6,7-tetrahydro-α,4,4,7,7-pentamethylbenzo[b]thiophene-methanol. Retrieved from [Link]

  • Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29595-29614. [Link]

  • Saad, N., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Semantic Scholar. [Link]

  • Khatri, V. T., et al. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. PubMed. [Link]

  • Bell, M. A., et al. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. PubMed. [Link]

  • Beilstein Journals. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]

  • Basavaraj, et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed Central. [Link]

  • de Oliveira, J. C. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]

  • Basavaraj, et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2020). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Semantic Scholar. [Link]

  • ResearchGate. (2025, October 16). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]

  • Future Medicinal Chemistry. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]

  • Basavaraj, et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes. Retrieved from [Link]

  • Saad, N., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. [Link]

  • Molecules. (2024, August 7). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]

  • International Journal of Molecular Sciences. (n.d.). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. Retrieved from [Link]

Sources

The Versatile Scaffold: 4,5,6,7-Tetrahydro-1-benzothiophene in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The 4,5,6,7-tetrahydro-1-benzothiophene nucleus is one such "privileged structure."[1] This bicyclic heterocycle, featuring a thiophene ring fused to a cyclohexane ring, offers a unique combination of structural rigidity, lipophilicity, and synthetic accessibility that has made it a valuable building block in drug discovery.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as anti-cancer agents, anti-inflammatory molecules, kinase inhibitors, and selective estrogen receptor modulators (SERMs).[1][4][5]

This technical guide provides an in-depth exploration of this compound as a cornerstone for pharmaceutical innovation. We will delve into its synthesis, with a particular focus on the robust and versatile Gewald reaction, and present detailed protocols for the preparation of key intermediates. Furthermore, we will examine its application in the synthesis of diverse bioactive molecules, including a case study on the development of raloxifene analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this exceptional scaffold in their own research endeavors.

The Strategic Advantage of the Tetrahydrobenzothiophene Core

The utility of the this compound scaffold in drug design can be attributed to several key factors:

  • Bioisosterism: The thiophene ring is a well-established bioisostere of the benzene ring.[6][7] This means it can often replace a phenyl group in a drug molecule without loss of biological activity, while potentially improving physicochemical properties such as solubility and metabolic stability. This bioisosteric relationship allows for the modulation of a compound's pharmacokinetic profile.

  • Structural Rigidity and Conformational Control: The fused ring system imparts a degree of conformational rigidity to molecules, which can be advantageous for binding to specific protein targets. By locking certain rotatable bonds, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.

  • Synthetic Tractability: The this compound core and its derivatives are readily accessible through well-established synthetic methodologies, most notably the Gewald multicomponent reaction.[8][9][10] This allows for the efficient generation of diverse libraries of compounds for screening and lead optimization.

  • Versatile Functionalization: The thiophene ring can be functionalized at various positions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of a molecule.

Below is a diagram illustrating the core structure and its potential for diversification in drug design.

Gewald_Reaction A Cyclohexanone + Malononitrile B Knoevenagel Condensation Intermediate A->B Base (e.g., Morpholine) C Sulfur Addition B->C Elemental Sulfur D Thiolate Intermediate C->D E Intramolecular Cyclization D->E F 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile E->F Tautomerization Raloxifene_Synthesis A Substituted Tetrahydrobenzothiophene C Friedel-Crafts Acylation A->C B Acylating Agent (e.g., Benzoyl Chloride derivative) B->C D Acylated Intermediate C->D Lewis Acid (e.g., AlCl₃) E Further Functionalization/ Deprotection D->E F Raloxifene Analog E->F

Sources

Application Notes and Protocols for the NMR Analysis of 4,5,6,7-tetrahydro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Heterocyclic Scaffold

4,5,6,7-tetrahydro-1-benzothiophene is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry and materials science. Its scaffold is a common feature in a variety of biologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of this compound and its derivatives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of ¹H and ¹³C NMR for the analysis of this compound. While publicly available, complete spectral data for the unsubstituted parent compound is limited, this guide will provide detailed protocols and an in-depth analysis based on the spectral data of closely related derivatives and established principles of NMR spectroscopy.

Molecular Structure and Proton/Carbon Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The numbering convention used in this guide is illustrated in the diagram below.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Correlations HSQC HSQC H1_NMR->HSQC Direct C-H Correlations C13_NMR ¹³C NMR C13_NMR->HSQC Structure Final Structure COSY->Structure HMBC HMBC HSQC->HMBC Long-range C-H Correlations HMBC->Structure

Figure 2: Workflow for comprehensive NMR-based structural elucidation.

  • COSY: Will reveal the coupling network between the protons, confirming the connectivity within the aliphatic ring (H-4 through H-7) and between the thiophene protons (H-2 and H-3).

  • HSQC: Will correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals.

Troubleshooting Common NMR Issues:

  • Broad Peaks: This can be due to sample inhomogeneity (presence of solids), paramagnetic impurities, or high sample viscosity. Re-filtering the sample or using a more dilute solution can help.

  • Poor Signal-to-Noise: For ¹³C NMR, this is common due to the low natural abundance. Increasing the number of scans, using a more concentrated sample, or employing a higher field spectrometer can improve the signal.

  • Solvent Peak Obscuring Signals: If a proton signal is obscured by the residual solvent peak, consider using a different deuterated solvent.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided analysis of the predicted spectral data, along with the suggestion for advanced 2D NMR techniques, offers a comprehensive framework for the complete and confident structural elucidation of this important heterocyclic compound.

References

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]

  • Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of this compound-3. Int. J. Electrochem. Sci.. Available at: [Link]

  • Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. Available at: [Link]

  • Cas no 13129-17-4 (this compound). Kuujia. Available at: [Link]

  • 4,5,6,7-tetrahydrobenzo[b]thiophene. Stenutz. Available at: [Link]

  • 4,5,6,7-TETRAHYDROBENZO-[B]-THIOPHENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. PubChem. Available at: [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • CID 158834743. PubChem. Available at: [Link]

  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances. Available at: [Link]

Sources

Application Note: Mass Spectrometric Analysis of 4,5,6,7-tetrahydro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-tetrahydro-1-benzothiophene is a sulfur-containing heterocyclic compound that serves as a crucial structural motif in numerous biologically active molecules and pharmaceutical agents. Its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial agents.[1][2] The characterization of this and related structures is paramount in drug discovery, synthesis verification, and metabolism studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful analytical tool for the identification and structural elucidation of such compounds. This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of this compound, with a focus on electron ionization (EI) techniques.

Scientific Principles: Ionization and Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.[3] The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, enabling its identification. The fragmentation pathways are governed by the relative stability of the resulting carbocations and neutral losses. For this compound, fragmentation is expected to occur in both the thiophene and the tetrahydrocyclohexane rings.

Due to the presence of sulfur, the molecular ion peak and its fragments will exhibit a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope (4.2%) will result in an M+2 peak with a relative intensity of approximately 4.2% of the monoisotopic peak (containing ³²S).[4] This isotopic signature is a key diagnostic feature in the identification of sulfur-containing compounds.

Experimental Protocol: GC-MS Analysis

This protocol outlines the general steps for the analysis of this compound using a standard GC-MS system.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable. A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended for the separation of this type of analyte.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization is required.

3. GC-MS Parameters:

Parameter Value Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Provides good resolution for a wide range of semi-volatile organic compounds.
Injector Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless mode is used for trace analysis.
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program to ensure good separation and elution of the analyte.
MS Interface Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard energy for EI, which produces reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the expected molecular ion and fragment masses.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.

4. Data Acquisition and Analysis:

  • Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Process the data using the instrument's software to identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for the identified peak and compare it to a library of known spectra (if available) or interpret the fragmentation pattern to confirm the structure.

Visualization of the Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute filter Filter dilute->filter injection GC Injection filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection peak_id Peak Identification detection->peak_id spec_extract Mass Spectrum Extraction peak_id->spec_extract interpretation Fragmentation Analysis spec_extract->interpretation

Caption: Workflow for GC-MS analysis of this compound.

Results and Discussion: Predicted Fragmentation Pattern

The molecular formula of this compound is C₈H₁₀S, with a molecular weight of 138.23 g/mol . The electron ionization mass spectrum is expected to show a prominent molecular ion peak at m/z 138. The key fragmentation pathways are proposed as follows:

1. Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems is the retro-Diels-Alder reaction. For this compound, this would involve the cleavage of the C4-C4a and C7-C7a bonds, resulting in the loss of ethene (C₂H₄, 28 Da) and the formation of a radical cation of thiophene fused with a butadiene moiety at m/z 110.

2. Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical to form a stable cation at m/z 137.

3. Cleavage of the Tetrahydro Ring: Fragmentation of the saturated six-membered ring can occur through various pathways, leading to the loss of alkyl fragments. For example, the loss of a methyl radical (CH₃•, 15 Da) could lead to a fragment at m/z 123, and the loss of an ethyl radical (C₂H₅•, 29 Da) could result in a fragment at m/z 109.

4. Fragmentation of the Thiophene Ring: The aromatic thiophene ring is relatively stable. However, some fragmentation can be expected, such as the loss of a thioformyl radical (CHS•, 45 Da) to yield a fragment at m/z 93, or the loss of acetylene (C₂H₂, 26 Da).

Summary of Expected Key Fragments:

m/z Proposed Fragment Proposed Neutral Loss
138[C₈H₁₀S]⁺•Molecular Ion
137[C₈H₉S]⁺H•
110[C₆H₆S]⁺•C₂H₄ (RDA)
109[C₆H₅S]⁺C₂H₅•
97[C₅H₅S]⁺C₃H₅•

Visualization of Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_frags Fragment Ions M M+• m/z 138 m137 [M-H]+ m/z 137 M->m137 - H• m110 [M-C2H4]+• m/z 110 (RDA) M->m110 - C2H4 m109 [M-C2H5]+ m/z 109 M->m109 - C2H5• m97 [M-C3H5]+ m/z 97 M->m97 - C3H5•

Sources

Application Notes and Protocols: 4,5,6,7-Tetrahydro-1-benzothiophene as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Saturated-Fused Thiophene Core

In the expansive field of material science, the rational design of molecular building blocks is paramount to achieving novel functionalities. Thiophene-based materials have become cornerstones of organic electronics due to their excellent charge transport properties and chemical stability.[1] While fully conjugated systems like benzothiophene have been extensively studied, the incorporation of a saturated carbocyclic ring, as seen in 4,5,6,7-tetrahydro-1-benzothiophene, offers a unique molecular scaffold. This saturated moiety imparts a degree of conformational flexibility and can be leveraged to fine-tune the solubility, processability, and solid-state packing of derived materials—critical parameters for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.

These application notes provide a comprehensive guide to utilizing this compound as a precursor for functional organic materials. We will detail the chemical strategies to transform this readily available starting material into a polymerizable monomer and its subsequent conversion into a π-conjugated polymer. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Part 1: From Starting Material to Polymerizable Monomer

The journey from this compound to a functional polymer begins with the introduction of reactive handles onto the thiophene ring. The most common and effective strategy is regioselective halogenation, which paves the way for a variety of cross-coupling polymerization techniques.

Protocol 1: Synthesis of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

This protocol describes the bromination of this compound. The introduction of bromine atoms at the 2- and 3-positions of the thiophene ring is a critical step in creating a monomer suitable for cross-coupling polymerization methods like Stille or Suzuki coupling.[2][3] N-bromosuccinimide (NBS) is a widely used and effective brominating agent for thiophenes.[2]

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Chloroform

  • Sodium sulfite solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • Bromination: Dissolve NBS (2.2 equivalents) in anhydrous DMF and add this solution dropwise to the stirred solution of the starting material over 30 minutes, ensuring the temperature remains at 0 °C. Causality Note: The dropwise addition and low temperature help to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into an ice-cold aqueous solution of sodium sulfite (10% w/v) to decompose any unreacted NBS.

  • Extraction: Extract the aqueous mixture with chloroform (3 x volume of the aqueous phase). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield 2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene as a solid.

Part 2: Polymerization of the Functionalized Monomer

With the dibrominated monomer in hand, we can proceed with polymerization. Stille cross-coupling is a versatile and widely used method for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups.[1][4]

Protocol 2: Synthesis of Poly(this compound) via Stille Coupling

This protocol outlines the polymerization of 2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene with a distannylated comonomer. For simplicity and to create a homopolymer, we will conceptually describe the reductive coupling of the dibrominated monomer.

Materials:

  • 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene (from Protocol 1)

  • Bis(tributyltin)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Methanol

  • Soxhlet extraction apparatus

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Heating mantle with a temperature controller

  • Sintered glass funnel

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and P(o-tol)₃ to anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the active Pd(0) catalyst complex.

  • Reaction Mixture: To the catalyst solution, add 2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene and bis(tributyltin) (1 equivalent).

  • Polymerization: Heat the reaction mixture to reflux (around 110 °C) and maintain this temperature for 48 hours under an inert atmosphere. Causality Note: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. The prolonged reaction time is necessary to achieve a high degree of polymerization.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirring methanol to precipitate the polymer.

  • Initial Purification: Collect the crude polymer by filtration through a sintered glass funnel. Wash the polymer with methanol to remove residual catalyst and unreacted monomers.

  • Soxhlet Extraction: Further purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexanes to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or another suitable solvent in which it is soluble.

  • Final Product: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum to obtain poly(this compound) as a solid.

Part 3: Material Characterization

Characterization of the synthesized polymer is essential to understand its structural, optical, and electrical properties.

Protocol 3: Standard Characterization Workflow
  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the polymer structure and assess its regioregularity.

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Optical Properties:

    • UV-Vis Spectroscopy: Analyze the electronic absorption properties of the polymer in solution and as a thin film. The absorption edge can be used to estimate the optical bandgap.

    • Photoluminescence (PL) Spectroscopy: Investigate the emissive properties of the material.

  • Electrical Properties:

    • Cyclic Voltammetry (CV): Determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. These values are crucial for designing electronic devices.

    • Thin-Film Transistor Fabrication and Measurement: Fabricate a simple OFET device to measure the charge carrier mobility of the polymer.

Data Presentation

The expected properties of polymers derived from this compound can be inferred from data on analogous polythiophene derivatives. The table below presents representative data for poly(3-hexylthiophene) (P3HT), a well-studied conducting polymer.

PropertyRepresentative ValueCharacterization TechniqueReference
Number-Average Molecular Weight (Mn) 10 - 60 kDaGel Permeation Chromatography (GPC)[5]
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)[5]
UV-Vis Absorption Maximum (λmax) 450 - 550 nm (in film)UV-Vis Spectroscopy[6]
Optical Bandgap (Eg) ~1.9 - 2.1 eVUV-Vis Spectroscopy[6]
HOMO Energy Level -4.9 to -5.2 eVCyclic Voltammetry (CV)[6]
LUMO Energy Level -2.9 to -3.2 eVCyclic Voltammetry (CV)[6]
Hole Mobility (µ) 10⁻⁴ - 10⁻² cm²/VsOrganic Field-Effect Transistor (OFET)[5][7]
Conductivity (σ) 10⁻⁵ - 10¹ S/cm (doped)Four-Point Probe Measurement[5]

Note: The properties of poly(this compound) would be influenced by the saturated ring, potentially affecting solubility and solid-state packing, which in turn would impact the electronic and optical properties.

Mandatory Visualization

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Characterization A This compound B 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene A->B  NBS, DMF, 0 °C C Poly(this compound) B->C  Stille Coupling (Pd Catalyst) D Structural Analysis (NMR, GPC) C->D E Optical Properties (UV-Vis, PL) C->E F Electrical Properties (CV, OFET) C->F G start Start dissolve_monomer Dissolve Dibromo-monomer and Stannane in Toluene start->dissolve_monomer add_catalyst Add Pd₂(dba)₃ / P(o-tol)₃ Catalyst Solution dissolve_monomer->add_catalyst reflux Reflux at 110 °C for 48 hours add_catalyst->reflux precipitate Precipitate Polymer in Methanol reflux->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash soxlet soxlet filter_wash->soxlet soxhlet Soxhlet Extraction (Methanol, Acetone, Hexanes, Chloroform) final_product Dry Purified Polymer under Vacuum end End final_product->end soxlet->final_product

Caption: Step-by-step workflow for Stille polymerization.

G cluster_structure Molecular Structure cluster_properties Material Properties structure 4,5,6,7-Tetrahydro- 1-benzothiophene Core functionalization Functionalization (e.g., Bromination) structure->functionalization polymerization Polymerization Method (e.g., Stille Coupling) functionalization->polymerization solubility Solubility & Processability polymerization->solubility influences packing Solid-State Packing polymerization->packing determines solubility->packing electronic Electronic Properties (HOMO/LUMO, Bandgap) packing->electronic performance Device Performance (Mobility, Efficiency) electronic->performance

Sources

Application Notes and Protocols: Strategic Derivatization of the 4,5,6,7-Tetrahydro-1-benzothiophene Scaffold for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antioxidant agents.[3][4][5][6] This guide provides a comprehensive overview of the synthetic strategies for derivatizing this scaffold, with a focus on creating chemical libraries for biological screening. We delve into the rationale behind key synthetic transformations, present detailed, field-proven protocols, and outline a logical cascade for preliminary biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic leads.

Introduction: The Value of the Tetrahydrobenzothiophene Scaffold

The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[5] The partially saturated, fused ring system of this compound offers a unique three-dimensional architecture that is advantageous for exploring chemical space in drug discovery. The most common and efficient entry point to this system is the Gewald aminothiophene synthesis, a multicomponent reaction that assembles the core from simple starting materials, typically yielding a highly functionalized 2-aminothiophene derivative.[7][8][9][10] This 2-amino group serves as a versatile chemical handle, allowing for extensive derivatization to probe structure-activity relationships (SAR) and optimize biological activity.[11]

This guide is structured to provide a logical progression from the synthesis of the core scaffold to its elaboration and subsequent biological evaluation.

Part I: Synthesis of the Core Scaffold via Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base catalyst.[8] The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[8][12][13]

Protocol 1: Gewald Synthesis of Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a representative Gewald synthesis, a common starting point for many derivatization campaigns.[3]

Rationale: The choice of cyclohexanone derivative, ethyl cyanoacetate, and elemental sulfur provides a direct route to a key intermediate. Morpholine is selected as the base catalyst due to its proven efficacy in promoting both the initial condensation and the subsequent cyclization steps. Ethanol serves as a suitable solvent that facilitates the dissolution of reactants and the reaction progress at a moderate temperature.

Materials:

  • 4-Phenylcyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylcyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol).

  • Add 50 mL of absolute ethanol to the flask and stir to dissolve the solids.

  • Add morpholine (5 mmol) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 15 mL).

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

  • Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity against expected spectral data.

Gewald_Mechanism Figure 1: Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Cyclohexanone Derivative Intermediate1 Unsaturated Nitrile (Stable Intermediate) Ketone->Intermediate1 + Nitrile - H2O (Base cat.) Nitrile α-Cyanoester Nitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur (Base cat.) Sulfur Sulfur (S8) Sulfur->Intermediate2 Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Caption: Figure 1: Simplified workflow of the Gewald aminothiophene synthesis.

Part II: Strategic Derivatization Workflows

With the core scaffold in hand, derivatization can proceed. The following protocols target the 2-amino group, as modifications at this position are widely reported to influence biological activity.

Derivatization_Workflow Figure 2: Derivatization Pathways cluster_acylation N-Acylation cluster_schiff Schiff Base Formation cluster_annulation Annulation Core 2-Amino-tetrahydro- benzothiophene Core Amide Amide Derivatives Core->Amide Acyl Chloride or Anhydride Schiff Schiff Bases (Imines) Core->Schiff Aldehyde, Acid cat. Fused Fused Heterocycles (e.g., Thieno[2,3-d]pyrimidines) Core->Fused Formamide, High Temp. SecondaryAmine Secondary Amines Schiff->SecondaryAmine Reduction (e.g., NaBH4)

Caption: Figure 2: Key derivatization strategies originating from the 2-amino group.

Strategy 1: N-Acylation

Rationale: The introduction of an amide bond is a classic medicinal chemistry strategy to explore hydrogen bonding interactions with biological targets and modulate physicochemical properties like solubility and stability.[14][15]

Protocol 2: Synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as base and/or solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the starting aminothiophene (5 mmol) in 20 mL of DCM in a round-bottom flask.

  • Add pyridine (6 mmol) to the solution and cool the flask in an ice bath.

  • Add acetyl chloride (5.5 mmol) dropwise to the cold, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with 30 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography.

  • Self-Validation: Confirm the structure via spectroscopy. Expect to see the disappearance of the N-H stretches of the primary amine and the appearance of a new amide N-H stretch in the IR spectrum, along with a new methyl singlet and amide N-H signal in the ¹H NMR spectrum.

Strategy 2: Annulation to Fused Heterocycles

Rationale: Fusing a pyrimidine ring onto the thiophene core to form a thieno[2,3-d]pyrimidine system is a highly effective strategy. This scaffold is found in many potent kinase inhibitors, where it mimics the purine core of ATP and forms key hydrogen bonds in the kinase hinge region.[16]

Protocol 3: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or flask with high-boiling point condenser)

Procedure:

  • Place the starting aminothiophene ester (5 mmol) and an excess of formamide (e.g., 15 mL) into a reaction vessel.

  • Heat the mixture to 180-200°C for 6-8 hours.

  • Monitor the reaction by TLC. The formation of a new, more polar spot indicates product formation.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or DMF/water.

  • Self-Validation: Spectroscopic analysis should confirm the ring closure. In the ¹H NMR, the signals for the amino protons and the ester ethyl group will be absent, replaced by signals corresponding to the pyrimidine ring protons and the N-H proton.

Part III: Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a systematic biological evaluation is necessary. A tiered or cascaded approach is efficient, starting with broad primary screens and progressing to more specific secondary assays for active compounds ("hits").

Screening_Cascade Figure 3: Biological Screening Workflow Start Synthesized Derivative Library Primary Primary Screening (Single High Concentration) Start->Primary Decision1 Activity > Threshold? Primary->Decision1 DoseResponse Dose-Response Assays (e.g., IC50 / MIC Determination) Decision1->DoseResponse Yes Inactive Inactive Decision1->Inactive No Decision2 Potent & Selective? DoseResponse->Decision2 Secondary Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Cytotoxicity) Decision2->Secondary Yes Decision2->Inactive No Hit Validated Hit Compound Secondary->Hit

Caption: Figure 3: A logical cascade for identifying and validating bioactive hits.

Assay Protocol 4: In Vitro Antibacterial Screening (MIC Assay)

Rationale: Tetrahydrobenzothiophene derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[4][17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 128 µg/mL to 0.25 µg/mL.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.

  • Data Presentation: Results are typically presented in a table.

Assay Protocol 5: In Vitro Anticancer Screening (MTT Assay)

Rationale: Many derivatives of this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines.[3][18][19] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colorectal carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary

Quantitative data from screening should be summarized for easy comparison, facilitating the identification of SAR trends.

Compound IDR-Group (at 2-amino position)MIC (µM) vs. S. aureusIC₅₀ (µM) vs. HCT-116
Core-1 -NH₂>128>100
Deriv-2A -NH-CO-CH₃6475.2
Deriv-2B -NH-CO-Ph3241.8
Deriv-3A Fused Pyrimidine85.3

Table 1: Example data table summarizing biological screening results for a hypothetical set of derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a synthetically accessible and highly versatile platform for the development of new bioactive molecules. The derivatization strategies outlined here, particularly those involving N-acylation and heterocycle annulation at the 2-amino position, provide a robust framework for generating diverse chemical libraries. The subsequent screening cascade enables the efficient identification of promising hit compounds.

Future work should focus on exploring modifications at other positions of the scaffold, employing modern synthetic techniques like metal-catalyzed cross-coupling reactions, and expanding the biological screening to include a wider array of targets such as specific enzymes (e.g., kinases, proteases) or receptors, guided by computational docking studies.[3][19] Such a multi-pronged approach will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Kamal, S. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]

  • Gou, S., et al. (2017). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. RSC Advances. [Link]

  • Asif, M. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Processes. [Link]

  • Lai, L., et al. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Bioorganic Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Asif, M. (2023). Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives. ResearchGate. [Link]

  • Kamal, S. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]

  • Kamal, S. M. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... ResearchGate. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Kumar, P., et al. (2023). Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. [Link]

  • Kumar, P., et al. (2024). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • Al-Attraqchi, O. H. A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

  • Lai, L., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. ResearchGate. [Link]

  • El-Borai, M. A., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Jadhav, S. D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]

  • Al-Attraqchi, O. H. A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: Catalytic Reactions Involving 4,5,6,7-Tetrahydro-1-Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4,5,6,7-Tetrahydro-1-Benzothiophene

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties, combining a saturated cyclohexane ring fused to a thiophene moiety, provide a three-dimensional architecture that is amenable to a wide range of chemical modifications. This versatility has led to the development of numerous derivatives with significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1] The tetrahydrobenzothiophene framework serves as a crucial building block for compounds targeting a variety of biological entities such as kinases, nuclear receptors, and enzymes.[2][3][4][5]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on key catalytic reactions involving the this compound scaffold. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying principles and rationale for experimental choices.

I. Synthesis of the this compound Core: The Gewald Reaction

The Gewald multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes, including the this compound scaffold.[6] This one-pot synthesis involves the condensation of a ketone or aldehyde (in this case, cyclohexanone), an activated nitrile, and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by addition of sulfur and subsequent intramolecular cyclization and tautomerization.

Protocol 1: Gewald Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene

This protocol outlines a standard procedure for the synthesis of a key tetrahydrobenzothiophene intermediate.

Experimental Workflow:

reagents Cyclohexanone Malononitrile Elemental Sulfur Base (e.g., Morpholine) Solvent (e.g., Ethanol) mixing Combine reagents in a flask reagents->mixing reflux Reflux the mixture mixing->reflux Heat cooling Cool to room temperature reflux->cooling precipitation Precipitate the product (e.g., by adding water) cooling->precipitation filtration Filter the solid product precipitation->filtration purification Purify by recrystallization filtration->purification characterization Characterize the final product (NMR, MS, IR) purification->characterization

Caption: Workflow for the Gewald Synthesis.

Materials and Reagents:

ReagentMolar EquivalentPurpose
Cyclohexanone1.0Carbonyl component
Malononitrile1.0Activated nitrile
Elemental Sulfur1.1Sulfur source
Morpholine0.5Basic catalyst
Ethanol-Solvent

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.5 eq) to the mixture. The choice of a secondary amine like morpholine as a base is crucial as it effectively catalyzes the initial Knoevenagel condensation without promoting unwanted side reactions.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene.[6]

II. Catalytic Hydrodesulfurization (HDS): A Key Transformation

Hydrodesulfurization (HDS) is a critical catalytic process for removing sulfur from organosulfur compounds. In the context of the this compound scaffold, HDS can be employed for complete desulfurization or selective ring opening, depending on the catalyst and reaction conditions. The most common HDS catalysts are cobalt-promoted molybdenum sulfide (Co-MoS) systems.[7][8][9] The reaction typically proceeds via two main pathways: direct desulfurization (DDS) where the C-S bond is cleaved directly, and a hydrogenation (HYD) pathway where the thiophene ring is first saturated before C-S bond scission.[7][8]

Protocol 2: Catalytic Hydrodesulfurization of this compound

This protocol provides a general method for the HDS of the tetrahydrobenzothiophene core, which can be adapted for specific research needs.

Reaction Pathways:

start This compound hyd_intermediate Hydrogenated Intermediate start->hyd_intermediate HYD Pathway (Hydrogenation) dds_product Desulfurized Product (e.g., Ethylcyclohexane) start->dds_product DDS Pathway (Direct C-S Cleavage) hyd_product Desulfurized Product (e.g., Ethylcyclohexane) hyd_intermediate->hyd_product C-S Cleavage

Caption: HDS Reaction Pathways.

Catalyst and Conditions:

ParameterValue/TypeRationale
CatalystCo-MoS on γ-Al₂O₃High activity and selectivity for HDS.[7][8]
Temperature300-400 °CProvides sufficient thermal energy for C-S bond cleavage.
H₂ Pressure30-100 barHigh hydrogen pressure favors hydrogenation and catalyst stability.
SolventDecalin or HexadecaneHigh-boiling, inert solvent.

Step-by-Step Procedure:

  • Prepare the Co-MoS/γ-Al₂O₃ catalyst by incipient wetness impregnation of γ-Al₂O₃ with solutions of ammonium heptamolybdate and cobalt nitrate, followed by drying and calcination.

  • Activate the catalyst in situ in a high-pressure reactor under a flow of H₂/H₂S gas mixture to form the active sulfide phase.

  • Introduce the this compound substrate dissolved in the chosen solvent into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.

  • Maintain the reaction under vigorous stirring for the specified time.

  • Cool the reactor, vent the excess hydrogen, and collect the reaction mixture.

  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product distribution.

III. Selective Oxidation of the Thiophene Sulfur

Oxidation of the sulfur atom in the tetrahydrobenzothiophene ring to the corresponding sulfoxide or sulfone can significantly alter the electronic properties and biological activity of the molecule. This transformation can be achieved using various oxidizing agents. A facile and clean method involves the use of hydrogen peroxide in the presence of a catalyst or promoter.[10]

Protocol 3: Oxidation to this compound-1,1-dioxide

This protocol describes the oxidation of the thiophene sulfur to a sulfone using a storable aqueous solution of H₂O₂ and P₂O₅.[10]

Materials and Reagents:

ReagentMolar EquivalentPurpose
This compound1.0Substrate
H₂O₂ (30% aq.)2.0-3.0Oxidizing agent
P₂O₅-Promoter/Catalyst
Acetonitrile-Solvent

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in acetonitrile.

  • Add the pre-prepared aqueous H₂O₂-P₂O₅ reagent (2.0-3.0 eq of H₂O₂) to the solution at room temperature.[10]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired sulfone.

IV. C-H Functionalization of the Thiophene Ring

Direct C-H functionalization has emerged as a powerful, atom-economical tool for the late-stage modification of complex molecules.[11] For benzothiophene scaffolds, palladium-catalyzed C-H arylation is a well-established method for introducing aryl groups, typically at the C3 position.[12][13] This allows for the rapid diversification of the tetrahydrobenzothiophene core.

Protocol 4: Palladium-Catalyzed C3-Arylation of a Tetrahydrobenzothiophene Derivative

This protocol outlines a ligand-free, heterogeneous palladium-catalyzed C-H arylation with aryl chlorides.[12]

Catalytic Cycle Overview:

pd0 Pd(0) pd2_complex Ar-Pd(II)-Cl pd0->pd2_complex Oxidative Addition (Ar-Cl) substrate_coordination Substrate Coordination pd2_complex->substrate_coordination + Substrate ch_activation C-H Activation substrate_coordination->ch_activation Base reductive_elimination Reductive Elimination ch_activation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product C3-Arylated Product reductive_elimination->product

Caption: Simplified Pd-Catalyzed C-H Arylation Cycle.

Materials and Reagents:

ReagentAmount/ConcentrationPurpose
Tetrahydrobenzothiophene Derivative1.0 eqSubstrate
Aryl Chloride1.5 eqArylating agent
Pd/C (10 wt%)2 mol%Heterogeneous catalyst
CuCl20 mol%Co-catalyst/Oxidant
K₂CO₃2.0 eqBase
DMA (Dimethylacetamide)-Solvent

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the tetrahydrobenzothiophene derivative (1.0 eq), aryl chloride (1.5 eq), Pd/C (2 mol%), CuCl (20 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMA via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The use of a heterogeneous Pd/C catalyst simplifies product purification as it can be removed by filtration.[12]

  • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the C3-arylated product.

V. Catalytic Hydrogenation of the Thiophene Ring

While the tetrahydrobenzothiophene scaffold already contains a saturated six-membered ring, the thiophene moiety can be further hydrogenated to yield a fully saturated bicyclic system. This transformation can be achieved through catalytic hydrogenation using various metal catalysts.[14] Palladium sulfide has been shown to be effective for the selective hydrogenation of the thiophene ring in benzothiophene to 2,3-dihydrobenzothiophene.[15]

Protocol 5: Selective Hydrogenation of the Thiophene Ring

This protocol describes the partial hydrogenation of a benzothiophene derivative, which can be adapted for the tetrahydrobenzothiophene system.

Materials and Reagents:

ReagentAmount/ConcentrationPurpose
Tetrahydrobenzothiophene Derivative1.0 eqSubstrate
Palladium Sulfide on Carbon5 wt%Catalyst
Cyclohexane-Solvent
H₂ gas5 MPaHydrogen source

Step-by-Step Procedure:

  • In a high-pressure autoclave, place the tetrahydrobenzothiophene derivative and the palladium sulfide catalyst suspended in cyclohexane.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to 5 MPa.

  • Heat the reaction mixture to 160-200 °C with vigorous stirring. The palladium sulfide catalyst is often preferred for its resistance to sulfur poisoning and can provide good selectivity.[15]

  • Maintain the reaction for a set period, monitoring the hydrogen uptake. To achieve high selectivity for the dihydro-product, the total conversion should be controlled, for instance, kept below 60%.[15]

  • After the desired reaction time, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Analyze the filtrate by GC or NMR to determine the product distribution.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel chemical entities with potential therapeutic applications. The catalytic reactions detailed in these application notes—Gewald synthesis, hydrodesulfurization, oxidation, C-H functionalization, and hydrogenation—provide a robust toolkit for the synthesis and diversification of this important heterocyclic system. A thorough understanding of the principles behind these catalytic transformations is essential for the rational design and efficient synthesis of new generations of tetrahydrobenzothiophene-based molecules.

References

  • ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... Retrieved from [Link]

  • Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society, 135(20), 7450–7453.
  • Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Semantic Scholar. Retrieved from [Link]

  • Prabhu, M. K., Louwen, J. N., Vogt, E. T. C., & Groot, I. M. N. (2021). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Utrecht University Research Portal. Retrieved from [Link]

  • Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. PubMed. Retrieved from [Link]

  • Zinzalla, G., et al. (2010). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. ResearchGate. Retrieved from [Link]

  • Prabhu, M. K., et al. (2021). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. ResearchGate. Retrieved from [Link]

  • Prabhu, M. K., Louwen, J. N., Vogt, E. T. C., & Groot, I. M. N. (2021). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. UU Research Portal. Retrieved from [Link]

  • Li, Y., et al. (2021). Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. Fuel, 305, 121528.
  • El-Damasy, A. K., et al. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 13(1), 19475.
  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Al-Ostoot, F. H., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(5), 2684–2707.
  • ResearchGate. (n.d.). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Retrieved from [Link]

  • Brandau, S., Maerten, E., & Jørgensen, K. A. (2006). Asymmetric synthesis of highly functionalized tetrahydrothiophenes by organocatalytic domino reactions. Journal of the American Chemical Society, 128(46), 14986–14991.
  • Patel, S., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Bioorganic Chemistry, 110, 104801.
  • Hosseini, M., et al. (2021). Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. ACS Omega, 6(48), 32497–32507.
  • ResearchGate. (n.d.). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of certain reported tetrahydrobenzo[b]thiophene derivatives as anticancer agents and rationale of molecular design of the chemical structures of the target substrates. Retrieved from [Link]

  • Iretskii, A., et al. (1998). New hydrogenation and isomerization reactions involving thiaplatinacycles derived from benzothiophene.
  • YouTube. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. Retrieved from [Link]

  • Zirka, A. A., et al. (1983). Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene.
  • Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Molecules, 26(18), 5645.
  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Retrieved from [Link]

  • Zinzalla, G., et al. (2010). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. ResearchGate. Retrieved from [Link]

  • Darkwa, J., et al. (2014). Oxovanadium(IV)-catalysed oxidation of dibenzothiophene and 4,6-dimethyldibenzothiophene. Dalton Transactions, 43(33), 12566–12576.
  • Al-Ostoot, F. H., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5,6,7-tetrahydro-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic intermediate. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A prevalent method for the synthesis of the core structure is the Gewald reaction, which involves the condensation of a ketone (cyclohexanone), an active methylene compound, and elemental sulfur.[1][2] Potential impurities from this and similar synthetic pathways may include:

  • Unreacted Starting Materials: Residual cyclohexanone, the active methylene compound (e.g., a cyanoacetate derivative), and elemental sulfur.

  • Polymeric Byproducts: Thiophene-containing polymers can form under certain reaction conditions.

  • Isomeric Byproducts: Depending on the specific reagents and conditions, minor amounts of isomeric benzothiophene derivatives may be formed.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

Q2: My crude this compound is a dark oil. What purification method do you recommend for initial cleanup?

A2: For a dark, oily crude product, a preliminary purification by flash column chromatography is highly recommended. This technique is effective for separating the nonpolar target compound from more polar impurities and colored byproducts. Given the nonpolar nature of this compound, a silica gel stationary phase with a nonpolar mobile phase is a suitable starting point.[3][4][5]

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum fractional distillation is a viable and often preferred method for purifying this compound, especially on a larger scale. The boiling point of the compound is relatively high, so performing the distillation under reduced pressure is crucial to prevent thermal decomposition. The efficiency of the separation will depend on the difference in boiling points between your target compound and any impurities.

Q4: Is recrystallization a suitable final purification step for this compound?

A4: Recrystallization can be an excellent final step to obtain highly pure, crystalline this compound, provided a suitable solvent system is identified.[6] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the selective crystallization of the desired product while impurities remain in the mother liquor.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Flash Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation of Spots on TLC Inappropriate solvent system.The ideal Rf value for the target compound is between 0.3 and 0.7 for good separation.[3] Adjust the polarity of your mobile phase. For nonpolar compounds like this compound, start with a nonpolar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane to achieve the desired separation.[7]
Compound Streaking on TLC/Column The compound may have acidic or basic properties, leading to strong interaction with the silica gel.Add a small amount (0.1-1%) of a modifier to your mobile phase. For potentially acidic impurities, a small amount of acetic acid can be added. For basic impurities, triethylamine is a common choice.[8]
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with 100% hexane and only add a more polar solvent if the compound does not move from the baseline.
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective.[5]
Vacuum Fractional Distillation Troubleshooting
Problem Potential Cause Recommended Solution
"Bumping" or Uncontrolled Boiling Uneven heating or lack of nucleation sites.Ensure smooth and even heating using a heating mantle with a stirrer. Add boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor Separation of Fractions Inefficient distillation column or incorrect reflux ratio.For compounds with close boiling points, a longer, more efficient fractionating column (e.g., Vigreux or packed column) is necessary. Optimize the reflux ratio; a higher reflux ratio generally leads to better separation but a slower distillation rate.[9]
Product Decomposes in the Distillation Pot The distillation temperature is too high.Ensure you are distilling under a sufficiently high vacuum to lower the boiling point of the compound. Monitor the temperature of the distillation pot and do not exceed the thermal stability limit of your compound.
Inconsistent Vacuum During Distillation Leaks in the distillation apparatus.Check all joints and connections for a secure seal. Use high-vacuum grease on all ground glass joints. Ensure the vacuum pump is functioning correctly and is appropriately sized for the apparatus.
Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a nucleation site.[10] If the issue persists, consider a different solvent or a solvent pair.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.If too much solvent was added, evaporate some of the solvent to concentrate the solution and then allow it to cool again. If the compound is highly soluble, try a solvent in which it is less soluble, or use a solvent-antisolvent system.[6]
Poor Recovery of Crystalline Product The compound has significant solubility in the cold solvent, or crystals were lost during transfer.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. When filtering, wash the crystals with a minimal amount of ice-cold solvent.[10]
Colored Impurities in the Final Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 100% hexane) to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with your mobile phase, collecting fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter. Ensure all connections are secure.

  • Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: As the liquid begins to boil and the vapor rises through the column, monitor the temperature at the still head. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Completion: Once the desired fraction has been collected, stop heating and allow the system to cool before carefully releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude 4,5,6,7-Tetrahydro- 1-benzothiophene Column Flash Column Chromatography Crude->Column Initial Cleanup Distillation Vacuum Fractional Distillation Column->Distillation Further Purification Pure Pure Product Column->Pure If Sufficiently Pure Recrystallization Recrystallization Distillation->Recrystallization Final Polishing Distillation->Pure If Sufficiently Pure Recrystallization->Pure Chromatography_Troubleshooting start Poor Separation on TLC rf_issue Rf Too High/Low? start->rf_issue solvent Adjust Solvent Polarity streaking Compound Streaking? solvent->streaking modifier Add Modifier (e.g., TEA) good_sep Good Separation modifier->good_sep streaking->modifier Yes streaking->good_sep No rf_issue->solvent Yes rf_issue->good_sep No

Caption: Decision-making for troubleshooting poor separation in chromatography.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • El-Gendy, A. A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373.
  • Ye, L. M., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(18), 4883-4887.
  • University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallisation. Retrieved from [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2012). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2012(4), M783.
  • ChemSynthesis. (n.d.). 3-vinyl-4,5,6,7-tetrahydro-1-benzothiophene. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Baumann, J. B. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Fieser, L. F. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Hughes, D. L. (2010). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Organic Process Research & Development, 14(5), 1047-1053.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • McKittrick, B. A., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. [Link]

  • Khan, S. A., et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of this compound-3-carbonitrile Based Azomethine Dyes. International Journal of Electrochemical Science, 10, 2306-2323.
  • Sari, Y., et al. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Molecules, 28(17), 6296.
  • ResearchGate. (2014, December 16). What are the possible starting materials for the synthesis of benzothiophene?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a primary focus on the widely-used Gewald multicomponent reaction. The this compound scaffold is a key structural motif in medicinal chemistry, serving as a template for developing novel therapeutic agents.[1][2][3]

The Gewald reaction stands as the most versatile and common method for constructing this heterocyclic system, involving a one-pot condensation of a ketone (such as cyclohexanone), an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[4][5][6][7][8] While robust, this reaction is not without its challenges. This guide provides in-depth, field-proven insights to help you navigate common experimental hurdles and significantly improve your reaction yields and product purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction yield is very low, or I'm not observing any of the desired this compound product. What are the most common causes and how can I resolve this?

A: A low or non-existent yield is a frequent issue that can typically be traced back to one of several key factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Purity and Quality of Starting Materials

    • Expert Insight: The Gewald reaction is highly sensitive to the purity of the reactants. The ketone, particularly cyclic ketones like cyclohexanone, can undergo self-condensation or oxidation upon prolonged storage. The active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) must be of high purity to avoid side reactions.

    • Recommended Solutions:

      • Verify Purity: Always use freshly opened or purified starting materials. Consider distilling liquid ketones and nitriles before use.

      • Moisture Control: Ensure all reactants and the reaction solvent are anhydrous, as water can interfere with the initial condensation step.

  • Potential Cause 2: Suboptimal Base Selection and Concentration

    • Expert Insight: The base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[9] However, its strength and concentration are critical. A base that is too strong can promote the dimerization of the Knoevenagel intermediate, a significant side reaction that competes with the desired cyclization.[5] A base that is too weak or used in insufficient quantity will result in a slow or incomplete initial condensation.

    • Recommended Solutions:

      • Screen Amine Bases: Moderate organic bases are often preferred. Start with morpholine or piperidine. If yields are low, consider triethylamine.

      • Catalytic Systems: Modern protocols have demonstrated excellent yields using truly catalytic amounts of a conjugate acid-base pair, such as piperidinium borate (20 mol%), which can accelerate the reaction and improve yields under milder conditions.[9]

      • Optimize Stoichiometry: While many procedures use stoichiometric amounts of base, catalytic approaches are often cleaner and result in easier purification.

  • Potential Cause 3: Inappropriate Reaction Temperature

    • Expert Insight: Temperature plays a significant role in balancing the rate of the desired reaction against potential side reactions and decomposition.[10] The Knoevenagel condensation is often exothermic, while the subsequent reaction with sulfur and cyclization may require heating.

    • Recommended Solutions:

      • Stepwise Temperature Control: Consider a two-temperature profile. Run the initial condensation at room temperature or slightly above (e.g., 40-50 °C) to control the exothermic reaction, then increase the temperature (e.g., to reflux) after the addition of sulfur to drive the cyclization to completion.

      • Systematic Optimization: If the yield is low at room temperature, gradually increase the temperature in 10 °C increments. Conversely, if you observe significant byproduct formation at elevated temperatures, try lowering the temperature.

  • Potential Cause 4: Inefficient Sulfur Reaction and Solubility

    • Expert Insight: Elemental sulfur (S₈) has poor solubility in most common organic solvents, which can make the sulfur addition step the rate-limiting part of the entire sequence.[11] For the reaction to proceed, the sulfur ring must be opened by a nucleophile.

    • Recommended Solutions:

      • Solvent Choice: Use solvents where sulfur has at least moderate solubility, such as ethanol, methanol, or dimethylformamide (DMF). Ethanol is often a good starting point as it balances reactant solubility and ease of removal.[7][11]

      • Fine Powder: Use finely powdered sulfur to maximize the surface area available for reaction.

      • Reaction Time: Ensure a sufficient reaction time after the initial condensation to allow for the slower sulfur incorporation and cyclization steps. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Below is a troubleshooting workflow to diagnose the cause of low product yield.

LowYieldTroubleshooting start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Purify or Use Fresh Reagents purity_ok->purify No optimize_base Optimize Base/Catalyst purity_ok->optimize_base Yes purify->check_purity base_ok Yield Improved? optimize_base->base_ok screen_bases Action: Screen Bases (e.g., Morpholine, Pip. Borate) Adjust Stoichiometry base_ok->screen_bases Partially optimize_temp Optimize Temperature base_ok->optimize_temp No end_success Yield Improved base_ok->end_success Yes screen_bases->optimize_base temp_ok Yield Improved? optimize_temp->temp_ok adjust_temp Action: Systematically Adjust Temperature (e.g., 50°C -> Reflux) temp_ok->adjust_temp Partially monitor_rxn Monitor Reaction Progress temp_ok->monitor_rxn No temp_ok->end_success Yes adjust_temp->optimize_temp rxn_complete Reaction Complete by TLC? monitor_rxn->rxn_complete extend_time Action: Extend Reaction Time rxn_complete->extend_time No, Still Progressing rxn_complete->end_success Yes end_fail Consult Further Literature rxn_complete->end_fail No, Stalled extend_time->monitor_rxn

Caption: Troubleshooting workflow for low product yield.

Problem 2: Difficulty in Product Purification

Q: My crude reaction mixture is complex, and isolating the pure this compound is challenging. What are the common impurities and how can I improve the purification process?

A: A messy crude product is often due to incomplete reaction or the formation of side products. Identifying the impurities is the first step to developing an effective purification strategy.

  • Common Impurity 1: Unreacted Elemental Sulfur

    • Expert Insight: It is common to use a slight excess of sulfur. Being non-polar, it can co-elute with the product during column chromatography.

    • Recommended Solutions:

      • Hot Filtration: If your product is soluble in the reaction solvent at high temperatures, a hot filtration can remove much of the insoluble sulfur.

      • Trituration: After removing the solvent, triturate the crude solid with a non-polar solvent like hexane. This will dissolve the remaining sulfur while leaving your likely more polar product as a solid.

      • Aqueous Sodium Polysulfide Wash: A workup wash with a dilute solution of sodium sulfide can help convert elemental sulfur into water-soluble polysulfides, which can then be removed in the aqueous layer.

  • Common Impurity 2: Knoevenagel Condensation Intermediate

    • Expert Insight: The presence of the α,β-unsaturated nitrile intermediate indicates that the cyclization step is incomplete.

    • Recommended Solutions:

      • Drive the Reaction to Completion: Before workup, ensure the reaction has gone to completion by TLC. If the intermediate is still present, consider extending the reaction time or increasing the temperature.

  • Common Impurity 3: Dimer Byproduct

    • Expert Insight: As mentioned, the Knoevenagel intermediate can dimerize. This byproduct often has a polarity similar to the desired product, making separation difficult.

    • Recommended Solutions:

      • Optimize Reaction Conditions: The best solution is to prevent its formation by optimizing the base and temperature as described in Problem 1.

      • Chromatography: Careful column chromatography with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) can often resolve the product from the dimer.[12][13]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Gewald synthesis of this compound?

A: The mechanism is a multi-step sequence that occurs in a single pot.[4][14][15][16]

  • Knoevenagel Condensation: The base deprotonates the active methylene nitrile, which then attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: A thiolate, formed by the reaction of the base with elemental sulfur, or the enolate of the nitrile adduct, attacks the elemental sulfur ring (S₈), opening it to form a polysulfide intermediate. This is the least understood part of the mechanism.

  • Cyclization: The sulfur-containing intermediate attacks the cyano group, leading to the formation of the thiophene ring.

  • Tautomerization: A final tautomerization step yields the stable 2-aminothiophene aromatic system.

The diagram below illustrates the key steps of the Gewald reaction mechanism.

GewaldMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates R1 Cyclohexanone I1 Knoevenagel Adduct (α,β-Unsaturated Nitrile) R1->I1 Knoevenagel Condensation R2 Active Methylene Nitrile R2->I1 Knoevenagel Condensation R3 Sulfur (S₈) I2 Sulfur Adduct R3->I2 Michael Addition & Ring Opening R4 Base R4->I1 Knoevenagel Condensation I1->I2 Michael Addition & Ring Opening Product 4,5,6,7-Tetrahydro- 1-benzothiophene Derivative I2->Product Cyclization & Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Q2: How can I use non-conventional energy sources to improve the reaction?

A: Microwave irradiation has been shown to be highly beneficial for the Gewald reaction.[4][5] The rapid, localized heating often leads to a dramatic reduction in reaction times (from hours to minutes) and can improve yields by minimizing the formation of thermal degradation products and side reactions.[17]

Q3: What is the impact of different active methylene nitriles on the reaction?

A: The choice of the active methylene nitrile (Z-CH₂-CN) determines the substituent at the 3-position of the thiophene ring.

  • Malononitrile (Z = CN): Yields a 3-cyano-substituted product. This is a very common and reactive starting material.

  • Ethyl Cyanoacetate (Z = COOEt): Yields a 3-ethoxycarbonyl-substituted product. This group can be readily hydrolyzed to a carboxylic acid for further derivatization.

  • Cyanoacetamide (Z = CONH₂): Yields a 3-carboxamide-substituted product.

The reactivity of the active methylene compound can influence the optimal reaction conditions, so some re-optimization may be necessary when switching between them.

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes findings from the literature on how different catalysts and solvents can impact the yield of the Gewald reaction for a model synthesis using cyclohexanone, malononitrile, and sulfur.

Catalyst/Base (Amount)SolventTemperature (°C)TimeYield (%)Reference
Morpholine (Stoich.)EthanolReflux4 h~75-85%General Literature
Triethylamine (Stoich.)DMF502-3 h~80-90%[7]
L-Proline (20 mol%)Ethanol606 h92%[6]
Piperidinium Borate (20 mol%)Ethanol6020 min96%[9]
None (Catalyst-free)EthanolReflux24 hNo Reaction[9]

Note: Yields are representative and can vary based on specific experimental setup and scale.

Experimental Protocols

Protocol 1: Standard Gewald Synthesis using Morpholine

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and ethanol (30 mL).

  • Base Addition: Add morpholine (10 mmol, 1.0 eq) to the mixture. Stir at room temperature for 15 minutes.

  • Sulfur Addition: Add finely powdered elemental sulfur (10 mmol, 1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture in an ice bath. The product will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Optimized, High-Yield Synthesis using a Catalytic System[9]

  • Setup: To a 50 mL round-bottom flask with a magnetic stirrer, add cyclohexanone (5 mmol, 1.0 eq), malononitrile (5 mmol, 1.0 eq), elemental sulfur (5 mmol, 1.0 eq), and ethanol (15 mL).

  • Catalyst Addition: Add piperidinium borate (1 mmol, 0.2 eq).

  • Reaction: Stir the reaction mixture at 60 °C for 20-30 minutes. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Purification: Collect the precipitated product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain a high-purity product.

References
  • Wikipedia. Gewald reaction. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Kaur, G., & Malakar, C. C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Nguyen, T. L. H., & Tantillo, D. J. (2021). Computational investigations on the mechanism of the Gewald reaction. Abstracts of Papers of the American Chemical Society, 261. [Link]

  • Al-Qaisi, A. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. [Link]

  • El-gemeie, G. E. H., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. [Link]

  • ResearchGate. (2015). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. [Link]

  • ResearchGate. (2018). Reaction optimization studies of the modified Gewald reaction. [Link]

  • Organic Syntheses. Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(1), 674-679. [Link]

  • Ye, L. M., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. [Link]

  • Al-Qaisi, A. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. [Link]

  • Le Hecho, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100799. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Literature search results for Gewald reaction. [Link]

  • Reddit. (2018). Synthesis problem. [Link]

  • Biehl, E. R. (2012). Recent Advances in the Synthesis of Thiophenes and Benzothiophenes. Topics in Heterocyclic Chemistry, 347-380. [Link]

  • ResearchGate. (2007). Facile Synthesis of 9,10-Dihydro-4H-Benzo[14][15] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. [Link]

  • Abdel-Gawad, H., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 2631. [Link]

  • Solubility of Things. 4,5,6,7-Tetrahydrobenzothiophene. [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

Sources

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The most common and versatile route to this structure is the Gewald aminothiophene synthesis, a multicomponent reaction that, while powerful, can be prone to specific side reactions.[1][2]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during the synthesis, helping you optimize your reaction outcomes and minimize impurity formation.

Troubleshooting & FAQs

This section addresses the most common challenges and questions that arise during the Gewald synthesis of this compound derivatives.

Q1: My reaction mixture has turned dark brown and tarry, making product isolation difficult. What is the likely cause and how can I fix it?

A1: A dark brown or tarry reaction mixture is a classic sign of competing side reactions, primarily the formation of complex polysulfides and polymerization.[3]

  • Causality: The Gewald reaction involves the nucleophilic opening of the S₈ ring to form polysulfide intermediates.[4][5][6] At excessively high temperatures, these reactive intermediates and the starting materials can polymerize. Impurities in the starting materials can also catalyze these degradation pathways.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. The reaction is often exothermic. Ensure your reaction is adequately cooled and maintained within the optimal temperature range for your specific substrates (typically 40-60 °C).[7] Avoid localized heating by ensuring efficient stirring.

    • Reagent Purity: Use high-purity starting materials (cyclohexanone derivative, active methylene nitrile, and sulfur). Impurities can initiate polymerization.[7]

    • Controlled Addition: Consider the slow, portion-wise addition of sulfur or the base to better manage the reaction exotherm.

    • Workup: If you encounter a tarry mixture, attempt to precipitate the desired product by pouring the cooled reaction mixture into ice-cold water or a non-polar solvent like hexane.[8][9] The impurities may remain in the aqueous or solvent phase. Subsequent purification by column chromatography will likely be necessary.

Q2: My overall yield is low, and I've isolated a major byproduct with approximately double the mass of my expected intermediate. What is this impurity?

A2: You are likely observing the dimerization of the α,β-unsaturated nitrile, which is the Knoevenagel-Cope condensation product formed in the first step of the reaction.[3][10] This is a very common competing reaction pathway.

  • Mechanism: Instead of reacting with the sulfur species, the anionic form of the α,β-unsaturated nitrile intermediate can act as a nucleophile and attack another molecule of the same intermediate in a Michael addition. This is followed by a Thorpe-Ziegler cyclization to form a six-membered diene byproduct.[10] This intermolecular reaction competes directly with the desired intramolecular cyclization to form the thiophene ring.

Q3: How can I minimize the formation of the dimer byproduct and favor the desired thiophene product?

A3: Minimizing dimerization requires optimizing conditions to favor the intramolecular sulfur addition and cyclization over the intermolecular Michael addition.

  • Optimization Strategies:

    • Temperature Screening: The dimerization reaction is highly sensitive to temperature. Systematically screen temperatures to find an optimal balance. Sometimes, a slightly lower temperature can significantly reduce dimerization without drastically slowing down the desired reaction.[3]

    • Rate of Reagent Addition: Slow, controlled addition of the base (e.g., morpholine or triethylamine) can maintain a low steady-state concentration of the reactive anionic intermediate, which favors the intramolecular pathway.[3]

    • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Protic solvents like ethanol or methanol are common, but in some cases, a switch to a more polar aprotic solvent like DMF might alter the reaction course.[7]

    • Two-Step Procedure: For particularly stubborn substrates, consider a two-step approach. First, synthesize and isolate the α,β-unsaturated nitrile intermediate via the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and base. This allows for optimization of each step independently.[11]

Q4: The reaction is sluggish, and TLC analysis shows a large amount of unreacted starting material. I suspect the initial condensation is inefficient. What can I do?

A4: An inefficient Knoevenagel-Cope condensation is a frequent cause of low overall yield, as this step generates the key intermediate for the subsequent sulfur incorporation and cyclization.[3][12]

  • Troubleshooting the Condensation:

    • Base Selection: The choice of base is critical. Morpholine is often effective, but for less reactive ketones, a stronger base might be required.[7] However, be cautious, as very strong bases can promote other side reactions. A screening of bases (e.g., piperidine, triethylamine, DBU) is recommended.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary in one-pot Gewald protocols, if you are performing a two-step synthesis of the intermediate, using a Dean-Stark apparatus to remove water can drive the equilibrium toward the product.

    • Catalyst Activity: Ensure your base/catalyst is not degraded or contaminated. Use a fresh bottle if in doubt.[8]

Visualizing Reaction vs. Side Reaction Pathways

The following diagram illustrates the critical branch point in the Gewald synthesis where the reaction can proceed to the desired thiophene product or the undesired dimer byproduct.

Gewald_Pathway Start Ketone + Active Methylene Nitrile + Base Intermediate α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Start->Intermediate Knoevenagel Condensation Sulfur_Addition Sulfur Addition & Intramolecular Cyclization Intermediate->Sulfur_Addition Desired Pathway Dimerization Intermolecular Michael Addition Intermediate->Dimerization Competing Side Reaction Product Desired Product: This compound Sulfur_Addition->Product Byproduct Dimer Byproduct Dimerization->Byproduct Troubleshooting_Tree Start Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC Starting_Material Mostly Starting Material? Check_TLC->Starting_Material Yes New_Spot New Major Spot(s)? Check_TLC->New_Spot No Condensation_Issue Troubleshoot Condensation: - Check base activity - Screen stronger bases - Verify reagent purity Starting_Material->Condensation_Issue Tarry Mixture Dark/Tarry? New_Spot->Tarry No Dimer_Issue Potential Dimer Formation: - Optimize temperature - Slow reagent addition - Change solvent New_Spot->Dimer_Issue Yes Polymer_Issue Polymerization Issue: - Strictly control temperature - Ensure high reagent purity Tarry->Polymer_Issue Yes Success Yield Improved Condensation_Issue->Success Dimer_Issue->Success Polymer_Issue->Success

Caption: Decision tree for diagnosing low yield issues.

Reference Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene

This protocol is a general guideline. Optimal conditions may vary based on the specific substitutions on the cyclohexanone ring.

Materials:

  • Cyclohexanone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 - 1.5 eq)

  • Ethanol

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, malononitrile, and ethanol.

  • Reagent Addition: Add elemental sulfur to the mixture. Begin stirring.

  • Initiation: Slowly add morpholine to the stirred suspension at room temperature. An exotherm may be observed. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Reaction: After the addition of morpholine is complete, heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours). [8]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. [8]7. Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove colored impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent.

Summary of Key Parameters and Their Effects

ParameterEffect on ReactionTroubleshooting Action
Temperature High temperatures (>70 °C) often lead to polymerization and tar formation. [3]Dimerization is also highly temperature-sensitive.Maintain a consistent temperature, typically 40-60 °C. Use a water/oil bath for stable heating.
Base The base is critical for the initial Knoevenagel condensation. [7]Its strength and amount affect reaction rate and side products.If the reaction is slow, consider screening bases (e.g., morpholine, piperidine). Ensure the base is not degraded.
Reagent Purity Impurities in starting materials can inhibit the reaction or catalyze polymerization. [7]Use reagents of high purity. Purify starting materials if necessary.
Solvent The solvent can influence the solubility of intermediates and affect the rates of competing pathways (dimerization vs. cyclization). [3]Ethanol and methanol are common. If dimerization is an issue, screening other solvents like DMF may be beneficial.

References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Wikipedia. (n.d.). Gewald reaction.
  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Synthesis of 4,5,6,7-tetrahydro-α,4,4,7,7-pentamethylbenzo[b]thiophene-methanol. (n.d.).
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur.
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

Sources

Technical Support Center: Stability of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6,7-tetrahydro-1-benzothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and handling of this compound derivatives.

Issue 1: Low Yield and Formation of Tarry Byproducts in Gewald Synthesis

Question: I am synthesizing a 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivative using the Gewald reaction, but my yields are consistently low, and the reaction mixture turns into a dark, tarry substance. What is causing this, and how can I resolve it?

Answer:

The Gewald reaction, while versatile, can be prone to side reactions that lead to low yields and the formation of polymeric or complex polysulfide byproducts. The dark, tarry appearance of your reaction mixture is a common indicator of these issues.[1]

Causality and Resolution:

  • Excessive Heat: High reaction temperatures can promote polymerization of the starting materials or intermediates.[1] It is crucial to maintain careful temperature control throughout the reaction.

  • Impure Starting Materials: Impurities in your ketone, active methylene nitrile, or sulfur can catalyze unwanted side reactions. Ensure the purity of all reagents before starting the reaction.

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation step is critical. If it is slow or incomplete, it can lead to side reactions. Consider screening different bases (e.g., piperidine, morpholine, triethylamine) to find the optimal catalyst for your specific substrates. The removal of water formed during this step can also drive the reaction forward.[1]

  • Dimerization of the α,β-Unsaturated Nitrile Intermediate: The product of the Knoevenagel-Cope condensation can undergo self-condensation to form a dimer, which is a common side reaction in the Gewald synthesis.[1] The formation of this dimer is highly dependent on the reaction conditions.[1][2]

Experimental Protocol: Optimizing the Gewald Reaction

  • Reagent Purity: Use freshly purified starting materials.

  • Temperature Control: Maintain the reaction temperature at the lower end of the recommended range for your specific substrate.

  • Base Screening: Perform small-scale parallel reactions with different bases to identify the most effective one for the initial condensation.

  • Stepwise Addition: Consider a stepwise approach where the Knoevenagel-Cope condensation is allowed to go to completion before the addition of sulfur.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.

dot graph TD { A[Start: Gewald Reaction] --> B{Reaction progressing?}; B -->|No| C[Troubleshoot Condensation]; C --> D[Optimize Base]; C --> E[Remove Water]; B -->|Yes| F{Low Yield?}; F -->|Yes| G[Check for Dimerization]; G --> H[Modify Reaction Conditions]; F -->|No| I[Proceed to Workup]; }

Caption: Troubleshooting workflow for the Gewald synthesis.

Issue 2: Compound Degradation During Purification

Question: My this compound derivative appears to be degrading during column chromatography on silica gel. What could be the cause?

Answer:

Degradation during silica gel chromatography can be attributed to the acidic nature of standard silica gel, which can catalyze the decomposition of sensitive compounds.

Causality and Resolution:

  • Acid Sensitivity: The thiophene ring, even when partially saturated, can be susceptible to acid-catalyzed reactions. The acidic protons on the surface of silica gel can protonate the sulfur atom or other functional groups, leading to ring opening or other degradation pathways.

  • Solution:

    • Neutralized Silica Gel: Use silica gel that has been neutralized with a base, such as triethylamine. This is done by preparing the slurry of silica gel in the mobile phase and adding a small amount of triethylamine (typically 0.1-1%).

    • Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase, as it is less acidic than silica gel.

    • Alternative Purification Methods: If the compound is sufficiently crystalline, recrystallization may be a better purification method to avoid contact with stationary phases altogether.

Issue 3: Unexpected Color Change of Stored Compound

Question: My purified this compound derivative, which was initially a white solid, has turned yellow/brown upon storage. What is happening?

Answer:

The development of color in your stored compound is likely due to oxidative degradation.

Causality and Resolution:

  • Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[3] This oxidation can be initiated by atmospheric oxygen and accelerated by light.

  • Oxidative Polymerization: Trace impurities or exposure to light can initiate radical reactions, leading to the formation of colored polymeric materials.

Recommended Storage Protocol:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen.
Temperature -20°C or lowerReduces the rate of chemical degradation.
Light Amber vial or protected from lightPrevents photolytic degradation.
Container Tightly sealed vial with a secure capPrevents ingress of moisture and air.

dot graph TD { A[Purified Compound] -->|Storage| B{Color Change?}; B -->|Yes| C[Potential Oxidation]; C --> D[Store under Inert Atmosphere]; C --> E[Protect from Light]; C --> F[Store at Low Temperature]; B -->|No| G[Stable]; }

Caption: Decision tree for the storage of this compound derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the this compound core?

The this compound scaffold is a hybrid structure, possessing both an aromatic-like thiophene ring and a saturated cyclohexane ring. The saturated portion of the ring system contributes to its overall stability.[4] However, the sulfur-containing heterocyclic ring introduces potential instabilities. The sulfur atom is a site of potential oxidation.[3] The overall stability is highly dependent on the nature and position of substituents on the ring system. For instance, alkyl substitutions at certain positions can enhance metabolic stability in biological assays.[5]

Q2: Are these derivatives susceptible to degradation in acidic or basic conditions?

Yes, they can be. The solubility and stability of some this compound derivatives have been shown to be pH-dependent.[5]

  • Acidic Conditions: Strong acidic conditions can lead to protonation of the sulfur atom, which may initiate degradation. The extent of this will depend on the specific substituents. Some derivatives have good solubility in acidic pH.[5]

  • Basic Conditions: Strong basic conditions can also lead to degradation, particularly if there are base-labile functional groups on the molecule. For example, ester groups can be hydrolyzed under basic conditions.

It is advisable to perform preliminary stability studies at different pH values if your application involves exposure to acidic or basic environments.

Q3: How can I assess the stability of my specific this compound derivative?

A forced degradation study is the recommended approach to determine the intrinsic stability of your molecule.[6][7][8] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[6]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of your compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[6][9]

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.[6][9]

    • Oxidative Degradation: 3% H₂O₂ at room temperature.[9]

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light.[9]

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.[10][11]

Q4: What are the likely oxidative degradation pathways for these compounds?

While specific degradation pathways for the this compound ring system are not extensively reported, we can infer potential pathways from related sulfur heterocycles like benzothiophene and dibenzothiophene. The primary site of oxidation is the sulfur atom.

G A This compound B Sulfoxide Derivative A->B Oxidation C Sulfone Derivative B->C Further Oxidation

Caption: Potential oxidative degradation pathway of the this compound core.

Q5: What analytical methods are suitable for monitoring the stability of these derivatives?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability studies.[10][11]

  • Method: A reverse-phase HPLC method with a C18 column is a good starting point.

  • Detection: UV detection is often sufficient if the compound has a chromophore. Mass spectrometric (MS) detection is highly recommended for identifying unknown degradation products.[11]

  • Other Techniques:

    • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reactions and purity.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize degradation products after isolation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives or degradation products.[10]

References

  • BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes.
  • Al-Mugren, K. S., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373.
  • Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.
  • CymitQuimica. (n.d.). CAS 13414-95-4: 4,5,6,7-Tetrahydro-4-benzothiophenone.
  • Paleologou, A., et al. (2007). Degradation of heterocyclic sulfur compounds. Applied and Environmental Microbiology, 73(18), 5885-5894.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Wikipedia. (2023). Gewald reaction.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38492-38497.
  • Al-Anazi, A. D., et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Li, F., et al. (2008). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 74(11), 3347-3353.
  • Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-725.
  • Li, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(10), 1269-1275.
  • Adav, S. S., & Lin, J. (2014). Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate. Journal of Basic Microbiology, 54(4), 301-308.
  • Detection Methods for DBPs. (n.d.).
  • Chen, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789.
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
  • Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
  • Thermal Stability of Synthetic Antioxidants in Food. (2025).
  • Sagardía, F., et al. (1975). Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment. Applied Microbiology, 29(6), 722-725.
  • Stanković, M., et al. (2024).
  • Al-Ghorbani, M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 27083.
  • Nembé, A. D. F., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 9988884.
  • Sigma-Aldrich. (n.d.). This compound-2-carboxylic acid.
  • Al-Mugren, K. S., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373.
  • Agrawal, J. P. (2011). Past, Present & Future of Thermally Stable Explosives.
  • Seo, J. S., et al. (2006). Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules, 28(13), 5035.
  • Long-term Storage and Cannabis Oil Stability. (n.d.).
  • Fisher Scientific. (n.d.). 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97%.
  • Guidechem. (n.d.). Benzo[c]thiophene,4,5,6,7-tetrahydro- 6435-76-3 wiki.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry, 84(8), 4615–4628.
  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(6), 999-1014.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports, 14(1), 27083.

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Technical Support Center: Optimization of Reaction Conditions for 4,5,6,7-Tetrahydro-1-Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions are based on established literature and practical laboratory experience.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during the synthesis of this compound, which is commonly prepared via the Gewald reaction.[1][2][3]

Issue 1: Low or No Product Yield

Q1: My reaction is not proceeding, or the conversion to the desired this compound is extremely low. What are the likely causes?

A1: Low conversion rates can often be traced back to several key factors:

  • Purity of Starting Materials: The purity of your ketone (e.g., cyclohexanone), active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is critical.[4][5] Impurities can interfere with the reaction, and it is advisable to use high-purity reagents.[5] For instance, commercial grades of some starting materials can be as low as 96% pure.[4]

  • Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone and the active methylene nitrile.[2][6] If this step is inefficient, the overall yield will be poor.[4] Consider pre-forming the Knoevenagel adduct before the addition of sulfur.[4]

  • Base Selection and Activity: The choice and quality of the base are crucial.[4][7] Morpholine is often effective, but other bases like piperidine or triethylamine can also be used.[4][5] Ensure your base has not degraded.

  • Reaction Temperature: The temperature needs to be carefully controlled. Excessively high temperatures can lead to polymerization and the formation of tarry byproducts, while a temperature that is too low may result in a sluggish or incomplete reaction.[7] A systematic temperature screen can help identify the optimal range for your specific substrates.[7]

Issue 2: Formation of Side Products and Impurities

Q2: My reaction mixture has turned dark brown and tarry, making product isolation difficult. What is causing this and how can I prevent it?

A2: The formation of a dark, tarry mixture is a common issue and is often indicative of polymerization or the formation of complex polysulfides.[7] This is typically caused by:

  • Excessively High Reaction Temperatures: Carefully control the reaction temperature to minimize polymerization.[7]

  • Impurities in Starting Materials: Impurities can act as catalysts for these unwanted side reactions.[7] Ensure the purity of your reagents.

  • Proper Workup: A thorough workup procedure is necessary to remove these colored impurities.[7] This may involve washing with appropriate aqueous solutions and purification by column chromatography or recrystallization.[8]

Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile is a known competing reaction.[7] To minimize its formation, you can try the following strategies:

  • Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature.[7] Experiment with a lower reaction temperature to favor the intramolecular cyclization.

  • Controlled Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired reaction over intermolecular dimerization.[7]

  • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[7] Experiment with different solvents to find the optimal medium.

Issue 3: Purification Challenges

Q4: I am having difficulty purifying my this compound product. What are some effective purification strategies?

A4: Purification can be challenging due to the nature of the product and potential impurities. Here are some recommended techniques:

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A common elution system is a mixture of hexane and ether.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent, such as hexane, can be an excellent way to achieve high purity.[8]

  • Filtration and Washing: After the reaction is complete, pouring the mixture into ice-cold water can precipitate the solid product.[5] The precipitate can then be collected by vacuum filtration and washed with cold water and a small amount of a cold organic solvent like ethanol to remove impurities.[5]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis and optimization of this compound.

Q5: What is the underlying mechanism of the Gewald reaction for the synthesis of this compound?

A5: The Gewald reaction is a multi-component reaction that proceeds through several key steps.[1][2] While the exact mechanism of sulfur addition was not fully elucidated for some time, the generally accepted pathway is as follows:[2]

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[2][9]

  • Sulfur Addition: Elemental sulfur then adds to the intermediate. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[2][9]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization, followed by tautomerization, to yield the final 2-amino-4,5,6,7-tetrahydro-1-benzothiophene product.[2]

Q6: What are the key reaction parameters to consider for optimizing the yield and purity of this compound?

A6: Optimizing the Gewald reaction involves a careful consideration of several parameters. The following table summarizes the impact of these parameters on the reaction outcome.

ParameterEffect on ReactionRecommendations
Solvent Can influence reagent solubility and reaction rates.[10][11]Ethanol and methanol are commonly used and often provide good results.[4][6] DMF is another option.[4]
Base Catalyzes the initial Knoevenagel condensation.[5]Morpholine is a frequently used and effective base.[4] Triethylamine and piperidine are also common choices.[5][6] The amount of base can also be optimized.
Temperature Affects reaction rate and the formation of side products.[7]Typically, reactions are run at temperatures ranging from room temperature to 40-60 °C.[4] Microwave irradiation has been shown to reduce reaction times and improve yields in some cases.[2][5]
Reaction Time Needs to be sufficient for the reaction to go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Q7: Are there alternative methods for the synthesis of the this compound core?

A7: While the Gewald reaction is a very common and versatile method, other synthetic routes to benzothiophenes and their tetrahydro derivatives exist. These can include:

  • Cyclization of aryl sulfides. [12]

  • Palladium-catalyzed C-H arylation of thiophenes. [13]

  • Visible-light-promoted cyclization of disulfides and alkynes. [14]

  • Metal-free propargyl–allene rearrangement and allyl migration. [15]

The choice of method will depend on the desired substitution pattern and the availability of starting materials.

III. Experimental Protocols & Visualizations

Standard Protocol for the Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

This protocol provides a general procedure for the synthesis of a this compound derivative.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.

  • To this solution, add elemental sulfur (1.1 eq.).

  • Slowly add morpholine (1.5-2.0 eq.) to the stirred mixture.

  • Heat the reaction mixture to 40-60 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow Start Low or No Product Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckCondensation Assess Knoevenagel Condensation Efficiency Start->CheckCondensation CheckBase Evaluate Base Activity Start->CheckBase OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp SideProducts Side Product Formation (Tarry Mixture) ControlTemp Control Temperature Carefully SideProducts->ControlTemp PurifyReagents Purify Starting Materials SideProducts->PurifyReagents Dimerization Dimer Formation LowerTemp Lower Reaction Temperature Dimerization->LowerTemp SlowAddition Slow Reagent Addition Dimerization->SlowAddition ChangeSolvent Modify Solvent Dimerization->ChangeSolvent PurificationIssue Purification Difficulty ColumnChrom Perform Column Chromatography PurificationIssue->ColumnChrom Recrystallize Recrystallize Product PurificationIssue->Recrystallize

Caption: Troubleshooting workflow for common synthesis issues.

Gewald Reaction Mechanism

This diagram outlines the key steps in the Gewald reaction mechanism.

GewaldMechanism Ketone Ketone + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Intermediate Ketone->Knoevenagel + Base Base Base SulfurAdduct Sulfur Adduct Knoevenagel->SulfurAdduct + Sulfur Sulfur Sulfur (S₈) Cyclization Cyclization SulfurAdduct->Cyclization Product 2-Aminothiophene Product Cyclization->Product Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

IV. References

  • Benchchem. Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions.

  • ResearchGate. Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as...

  • Der Pharma Chemica. A green chemistry approach to gewald reaction.

  • Wikipedia. Gewald reaction.

  • Benchchem. common side reactions in the Gewald synthesis of aminothiophenes.

  • Benchchem. troubleshooting low yields in domino reactions for thiophene synthesis.

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.

  • ResearchGate. (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.

  • NIH. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.

  • NIH. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • Synthesis of 4,5,6,7-tetrahydro-α,4,4,7,7-pentamethylbenzo[b]thiophene-methanol.

  • PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.

  • Organic Chemistry Portal. Gewald Reaction.

  • ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

  • Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • ChemSynthesis. 3-vinyl-4,5,6,7-tetrahydro-1-benzothiophene.

  • ResearchGate. Solvent-controlled diastereodivergent cascade synthesis of trisubstituted tetrahydrothiophenes utilizing polystyrene-supported amine.

  • J&K Scientific LLC. Gewald Reaction.

  • ResearchGate. Reaction optimization studies of the modified Gewald reaction a.

  • Organic Chemistry Portal. Benzothiophene synthesis.

  • ChemicalBook. Synthesis of Benzothiophene.

  • ResearchGate. Effects of solvent on the synthesis of tetrahydrobenzo[b]pyran...

  • CymitQuimica. CAS 13414-95-4: 4,5,6,7-Tetrahydro-4-benzothiophenone.

  • Beilstein Journals. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration.

  • ResearchGate. New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.

  • Smolecule. This compound-4-carboxamide.

  • ResearchGate. (PDF) Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.

  • Organic Chemistry Portal. Literature.

  • Google Patents. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.

  • PubMed. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.

Sources

Technical Support Center: Interpreting the NMR Spectrum of 4,5,6,7-Tetrahydro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the NMR spectroscopic analysis of 4,5,6,7-tetrahydro-1-benzothiophene. The unique structure of this molecule, featuring a saturated cyclohexene ring fused to an aromatic thiophene ring, often leads to complex and overlapping signals that can be challenging to interpret. This guide is designed to provide both foundational knowledge and advanced strategies to ensure accurate spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, offering practical solutions grounded in spectroscopic principles.

Q1: The aliphatic region of my ¹H NMR spectrum (approx. 1.7-2.8 ppm) is an unresolved "lump" or multiplet. How can I begin to assign the protons at positions 4, 5, 6, and 7?

A1: This is the most common challenge with this molecule and is entirely expected. The eight protons on the saturated cyclohexene ring are in chemically similar environments, leading to significant signal overlap and complex splitting patterns. The protons on each CH₂ group are diastereotopic, meaning they are chemically non-equivalent and will couple to each other (geminal coupling) as well as to the protons on adjacent carbons (vicinal coupling). This results in complex multiplets that are difficult to resolve in a standard 1D ¹H NMR spectrum.

Here is a systematic approach to deconstruct this region:

  • Optimize 1D Acquisition: Before resorting to more advanced experiments, ensure your 1D spectrum is of the highest possible quality. This involves meticulous shimming of the spectrometer to achieve the best lineshape and resolution, and acquiring a sufficient number of scans to improve the signal-to-noise ratio.[1]

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the surrounding solvent molecules.[2] Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the aliphatic protons enough to potentially resolve some of the multiplets. Aromatic solvents like benzene-d₆ are particularly known for inducing significant shifts compared to chloroform-d₃.[3]

  • Utilize 2D NMR Spectroscopy: The definitive solution for signal overlap is to use two-dimensional (2D) NMR experiments to spread the signals into a second dimension.[4]

    • ¹H-¹H COSY (Correlation Spectroscopy): This is the most crucial first step. A COSY experiment will reveal which protons are spin-coupled to each other. You will see cross-peaks connecting coupled protons, allowing you to trace the connectivity from H-4 to H-5, H-5 to H-6, and H-6 to H-7, even within the overlapped region.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. Since the four aliphatic carbons will likely have distinct ¹³C chemical shifts, this technique is exceptionally powerful for resolving the overlapped ¹H signals.

Q2: I'm seeing more peaks in my spectrum than I expect. How can I identify if they are impurities?

A2: Unexpected peaks are typically due to residual solvents, starting materials, or reaction byproducts.

  • Common Laboratory Solvents: Traces of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are frequent contaminants.[3] Cross-reference any unexpected peaks with published tables of NMR chemical shifts for common impurities.[5][6]

  • Synthesis-Related Impurities: The most common synthesis for this scaffold is the Gewald reaction, which involves the condensation of cyclohexanone, a cyano-active methylene compound, and elemental sulfur. Potential impurities could include unreacted starting materials or byproducts from side reactions.

  • Grease: Silicone grease from glassware joints can appear as broad singlets, typically around 0-1 ppm in the ¹H spectrum.

Protocol for Identifying Impurities:

  • Check Solubility: Ensure your compound is fully dissolved. Solid particles will lead to broad peaks and poor resolution.[3]

  • Reference Chemical Shift Tables: Compare the chemical shifts of unknown peaks to established data for common laboratory solvents.

  • Run a Blank Spectrum: If you suspect the NMR tube or solvent is contaminated, run a spectrum of the deuterated solvent from the same bottle.

Common Solvent¹H Chemical Shift (CDCl₃, ppm)¹³C Chemical Shift (CDCl₃, ppm)
Acetone2.1730.6, 206.7
Dichloromethane5.3054.0
Diethyl Ether1.21 (t), 3.48 (q)15.1, 66.0
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)14.2, 21.0, 60.4, 171.1
Hexane0.88, 1.2614.1, 22.7, 31.5
Toluene2.36, 7.17-7.2921.4, 125.5, 128.4, 129.2, 137.9
Water~1.56 (variable)N/A
Data compiled from various sources, including Gottlieb, H. E., et al. (1997).
Q3: What are the expected chemical shifts and multiplicities for the protons on the thiophene ring (H-2 and H-3)?

A3: For the unsubstituted this compound, you should expect two signals in the aromatic region corresponding to the two protons on the thiophene ring.

  • Chemical Shifts: Based on data from related substituted benzothiophenes, the chemical shifts for H-2 and H-3 are expected to be in the range of 6.5 - 7.2 ppm . The exact positions can vary depending on the solvent.

  • Multiplicity: These two protons are vicinally coupled to each other. Therefore, they should appear as a pair of doublets . The coupling constant (³JHH) between them is typically in the range of 5-6 Hz , which is characteristic of protons on a thiophene ring. If you observe two singlets instead, it may suggest that your compound is substituted at either the 2- or 3-position.

Q4: The peaks in my spectrum are very broad. What could be the cause and how can I fix it?

A4: Broad peaks can be frustrating as they obscure coupling information. The common causes are:

  • Poor Shimming: The magnetic field homogeneity across the sample is critical for sharp lines. Always shim the instrument carefully for each sample.[1] If you are using an automated shimming routine and it fails, manual shimming may be necessary.

  • Sample Inhomogeneity: If your compound is not fully dissolved or has precipitated, it will disrupt the magnetic field homogeneity. Try using a different solvent or gently warming the sample (if the compound is stable) to ensure complete dissolution.

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant line broadening. This can sometimes be addressed by filtering the NMR sample through a small plug of celite or silica in a pipette.

  • High Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes broader lines. Try diluting your sample.[3]

Advanced Spectroscopic Solutions

Q5: I have run a COSY spectrum, but the overlap in the aliphatic region is so severe that I still cannot make unambiguous assignments. What is the next step?

A5: When COSY is insufficient, heteronuclear correlation experiments are the definitive solution.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The ¹³C spectrum will likely show four resolved signals for the four unique CH₂ groups in the saturated ring. By identifying the ¹H signals that correlate to each of these distinct ¹³C peaks, you can completely resolve the overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is incredibly useful for confirming the overall structure. For example, you can confirm the assignment of the H-4 protons by observing a correlation to the carbons of the thiophene ring (C-3a and C-7a). Similarly, the H-2 and H-3 protons should show correlations to carbons within the fused ring system.

Workflow for Troubleshooting Complex Spectra

The following diagram illustrates a logical workflow for tackling a challenging NMR spectrum of this compound.

Troubleshooting_Workflow cluster_1D 1D NMR Analysis cluster_Troubleshoot Troubleshooting Steps cluster_2D 2D NMR Analysis Start Acquire ¹H & ¹³C NMR Check_Simple Spectrum Clear & Assignable? Start->Check_Simple Done Interpretation Complete Check_Simple->Done  Yes Impurity_Check Impurity or Solvent Peaks? Check_Simple->Impurity_Check  No Overlap_Check Signal Overlap? Impurity_Check->Overlap_Check No Impurity_Action Reference Impurity Tables Purify Sample Impurity_Check->Impurity_Action Yes Broad_Check Broad Peaks? Overlap_Check->Broad_Check No Overlap_Action Change Solvent (e.g., CDCl₃ -> C₆D₆) Overlap_Check->Overlap_Action Yes Broad_Action Re-shim Check Concentration Filter Sample Broad_Check->Broad_Action Yes Run_COSY Run ¹H-¹H COSY (Identify H-H Connectivity) Broad_Check->Run_COSY No, Overlap Persists Impurity_Action->Start Re-acquire Overlap_Action->Start Re-acquire Broad_Action->Start Re-acquire Run_HSQC Run ¹H-¹³C HSQC (Resolve Overlap) Run_COSY->Run_HSQC Run_HMBC Run ¹H-¹³C HMBC (Confirm Structure) Run_HSQC->Run_HMBC Run_HMBC->Done

Sources

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1-Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and impurities encountered during synthesis. We will focus primarily on the widely used Gewald aminothiophene synthesis, providing in-depth troubleshooting, impurity analysis, and proven purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted 4,5,6,7-tetrahydro-1-benzothiophenes?

The most prevalent and versatile method is the Gewald reaction . This is a one-pot, multi-component reaction that condenses a cyclohexanone derivative, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminotetrahydrobenzothiophene.[1][2][3]

Q2: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I prevent it?

A dark, tarry appearance is often a sign of polymerization or the formation of complex polysulfides.[4] This is typically caused by excessively high reaction temperatures.

  • Preventative Measures:

    • Maintain strict temperature control throughout the reaction. A systematic temperature screen can identify the optimal range for your specific substrates.

    • Ensure the purity of your starting materials, as impurities can catalyze unwanted side reactions.[4]

Q3: What is the specific role of the base in the Gewald synthesis?

The base is a critical catalyst for the initial Knoevenagel-Cope condensation between the cyclohexanone and the active methylene compound.[1] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine. The choice and concentration of the base can significantly influence the reaction rate and overall yield.[1]

Q4: I am experiencing very low or no yield. What are the first things I should check?

Low yield is a common problem that can often be traced back to the initial condensation step.

  • Inefficient Knoevenagel-Cope Condensation: This is a primary bottleneck.[4] Consider screening different bases, as a stronger or different class of base might be necessary for less reactive ketones.

  • Steric Hindrance: Highly substituted or sterically hindered cyclohexanones are challenging substrates for the one-pot procedure.[4] In these cases, a two-step approach is often more effective: first, synthesize and isolate the α,β-unsaturated nitrile intermediate, and then react it with sulfur and base in a separate step.[1][4]

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific impurities that can arise during the synthesis, their causes, and strategies for mitigation.

Issue 1: The final product is contaminated with unreacted starting materials.

Symptoms: Spectroscopic data (NMR, GC-MS) shows signals corresponding to cyclohexanone, the active methylene nitrile, and/or elemental sulfur.

Root Cause Analysis:

This indicates an incomplete reaction. The causes can be multifaceted, stemming from suboptimal reaction conditions or reagent stoichiometry.

  • Ineffective Condensation: The initial Knoevenagel-Cope condensation may have stalled. This is often the rate-limiting step.[4]

  • Insufficient Reaction Time or Temperature: The conditions may not have been sufficient to drive the reaction to completion.

  • Poor Base Activity: The base may be impure, hydrated, or used in an insufficient amount.

Mitigation and Optimization Strategies:

  • Optimize Reaction Conditions: Gradually increase the reaction time or temperature, monitoring the reaction progress by TLC or GC.

  • Verify Reagent Quality: Ensure all starting materials and the base are pure and anhydrous.[1]

  • Stoichiometry Check: Precisely measure all reagents according to the chosen protocol.[1]

  • Catalyst Screening: For particularly stubborn substrates, consider screening alternative bases (e.g., piperidine, triethylamine) to improve the rate of the initial condensation.[4]

Issue 2: A major byproduct is identified as the α,β-unsaturated nitrile intermediate.

Symptoms: A significant impurity is observed that corresponds to the Knoevenagel-Cope condensation product between the cyclohexanone and the active methylene nitrile.

Root Cause Analysis:

This impurity arises when the initial condensation occurs, but the subsequent sulfur addition and cyclization steps are slow or incomplete.[1] This creates a "traffic jam" at the intermediate stage.

Mitigation and Optimization Strategies:

  • Ensure Sufficient Sulfur: Verify that elemental sulfur is present in the correct stoichiometric amount.

  • Optimize Cyclization Conditions: The temperature and base required for the initial condensation may differ from what is optimal for the cyclization. A temperature ramp or stepwise addition of reagents may be beneficial.

  • Microwave Irradiation: For challenging substrates, microwave-assisted synthesis has been shown to improve yields and reduce reaction times by efficiently promoting the cyclization step.[2]

Diagram: Gewald Synthesis Mechanism & Impurity Formation

The following diagram illustrates the main reaction pathway and highlights where common impurities branch off.

Gewald_Mechanism Start Cyclohexanone + Active Methylene Nitrile + Sulfur (S8) Condensation Knoevenagel-Cope Condensation Start->Condensation Impurity1 Unreacted Starting Materials Start->Impurity1 Incomplete Reaction Base Base (e.g., Morpholine) Base->Condensation Catalyst Intermediate α,β-Unsaturated Nitrile (Intermediate) Condensation->Intermediate SulfurAdd Sulfur Addition & Cyclization Intermediate->SulfurAdd Impurity2 Dimerization/ Polymerization Intermediate->Impurity2 High Temp/ Concentration Impurity3 Knoevenagel Intermediate (Byproduct) Intermediate->Impurity3 Slow Cyclization Product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene SulfurAdd->Product

Caption: Mechanism of the Gewald synthesis and points of impurity formation.

Issue 3: The presence of high molecular weight byproducts complicates purification.

Symptoms: NMR spectra are broad or show complex multiplets. Mass spectrometry indicates masses corresponding to dimers or oligomers of the starting materials or intermediates.

Root Cause Analysis:

Under certain conditions, especially elevated temperatures or high reactant concentrations, starting materials or the α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization.[1][4]

Mitigation and Optimization Strategies:

  • Adjust Reactant Concentration: Lowering the overall concentration of the reaction can disfavor intermolecular side reactions.

  • Control Reagent Addition: A slow, controlled addition of one of the reagents (e.g., the base or the nitrile) can maintain a low instantaneous concentration of reactive intermediates, favoring the desired intramolecular cyclization.[4]

  • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents may be necessary.

Impurity Characterization & Removal Protocols

Protocol 1: Purification of Crude this compound

This protocol outlines the most effective methods for isolating the pure product from the crude reaction mixture.

Step-by-Step Methodology:

  • Initial Workup (Aqueous Wash):

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitates, filter the crude product. If the product is an oil, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer or the dissolved crude solid with water. This step is crucial for removing inorganic salts and highly polar impurities like residual base.[1]

  • Solvent Wash (Non-polar):

    • Wash the organic layer with a non-polar solvent such as hexanes. This can effectively remove non-polar byproducts and unreacted starting materials.[1]

  • Primary Purification (Recrystallization or Chromatography):

    • Choose the appropriate method based on the physical state of your product.

Purification MethodDescription & Common Solvents/EluentsBest For
Recrystallization This is often the most effective method for purifying solid products. The crude solid is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals.[1]Solid Products
Common Solvents: Ethanol, Methanol, or mixtures of Ethyl Acetate and Hexanes.[1][5]
Column Chromatography For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method.[1]Oily Products or Difficult-to-Purify Solids
Common Eluent System: A gradient of ethyl acetate in hexanes is typically effective.[1][5]
  • Final Product Characterization:

    • After purification, thoroughly dry the product under vacuum.

    • Confirm the identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Troubleshooting & Purification Workflow

This workflow provides a logical decision-making process for addressing common synthesis issues.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. Decision1 Is Yield Low or Product Impure? Start->Decision1 Path_Good High Yield & Purity Decision1->Path_Good No Decision1->Path_Bad Yes Purify Proceed to Purification (Wash, Recrystallize/Column) Path_Good->Purify Decision2 What is the main issue? Issue1 Unreacted Starting Materials Decision2->Issue1 Issue2 Intermediate Buildup Decision2->Issue2 Issue3 Tarry Mixture/ Polymerization Decision2->Issue3 Solution1 Optimize Time/Temp Check Base Activity Issue1->Solution1 Solution2 Check Sulfur Stoichiometry Optimize Cyclization Temp Issue2->Solution2 Solution3 Lower Temp/Concentration Control Reagent Addition Issue3->Solution3 Solution1->Purify Solution2->Purify Solution3->Purify

Caption: A workflow for troubleshooting and purifying reaction products.

References

  • BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Wikipedia. (2023). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • El-Helw, E. A. E., et al. (2023). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 13(43), 30467-30483. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97%. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 27339. Retrieved from [Link]

  • Synthesis of 4,5,6,7-tetrahydro-α,4,4,7,7-pentamethylbenzo[b]thiophene-methanol. (n.d.). Retrieved from [Link]

  • El-Gubbi, A. S., et al. (2023). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Nature. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. Retrieved from [Link]

  • Scientific Reports. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]

  • PubMed Central. (2021). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • PubMed Central. (2020). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • ResearchGate. (2015). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 4,5,6,7-Tetrahydro-1-benzothiophene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the synthesis and scale-up of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common issues encountered during the transition from bench-scale experiments to larger-scale production, focusing primarily on the robust and widely used Gewald aminothiophene synthesis.

The Gewald reaction is a powerful one-pot, multi-component reaction that condenses a ketone (in this case, cyclohexanone), an α-cyanoester, and elemental sulfur with a base catalyst to form the desired 2-amino-thiophene core.[1][2] While elegant in its conception, its scale-up is not without challenges, often related to reaction control, byproduct formation, and purification. This guide provides troubleshooting advice in a practical Q&A format to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound dropped significantly when I scaled up the reaction. What are the likely causes?

A significant drop in yield upon scale-up is a common and frustrating issue. The root cause often lies in factors that are less impactful at the bench scale but become critical at larger volumes. Here are the primary areas to investigate:

  • Inefficient Heat Transfer and Temperature Control: The Gewald reaction is exothermic. On a small scale, a simple oil or water bath can dissipate heat effectively. On a larger scale, poor heat dissipation can lead to localized "hot spots." These hotspots can accelerate side reactions, leading to the formation of tars and byproducts, ultimately consuming your starting materials and reducing the yield.[3]

    • Solution: Transition from oil baths to heating mantles with thermocouple feedback control or jacketed reactor systems for more uniform heating and cooling.[4] Ensure vigorous and efficient stirring to promote even heat distribution.

  • Poor Mixing: As the reaction volume increases, the efficiency of magnetic stirring diminishes. Inadequate mixing can lead to poor distribution of reactants, catalyst, and heat, resulting in an incomplete reaction or increased side products.

    • Solution: Employ an overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or turbine) to ensure the entire reaction mass is homogenous. This is especially critical for heterogeneous mixtures involving elemental sulfur.

  • Inefficient Knoevenagel Condensation: The initial step of the reaction is a Knoevenagel condensation between cyclohexanone and the active methylene nitrile.[1][5][6] This step generates water, which can inhibit the reaction.[3] On a small scale, this may not be limiting, but at higher concentrations and volumes, it can stall the reaction.

    • Solution: Consider the choice of base. While morpholine or triethylamine are common, a stronger base might be needed for less reactive substrates.[3] If feasible for your process, employing a Dean-Stark trap to remove water azeotropically can significantly drive the condensation forward, though this adds complexity.

  • Reagent Purity and Stoichiometry: Impurities in starting materials, especially the ketone or cyanoester, can act as catalysts for unwanted side reactions.[7] Furthermore, inaccurate measurement of reagents on a large scale can shift the stoichiometry away from the optimum.

    • Solution: Always use reagents of high purity. Verify the quality of new batches of starting materials. When scaling up, ensure you are using calibrated balances and volume-measuring devices appropriate for the larger quantities.

Q2: My reaction mixture is turning into a dark brown, intractable tar. What is happening and how can I prevent it?

The formation of a dark, tarry substance is a clear sign of uncontrolled side reactions, most often polymerization or the formation of complex polysulfides.[3]

  • Causality: This issue is almost always linked to excessive reaction temperatures.[3] As mentioned in Q1, poor heat control on a larger scale is the primary culprit. The highly reactive intermediates in the Gewald pathway, particularly the α,β-unsaturated nitrile formed during the Knoevenagel condensation, can undergo polymerization at elevated temperatures. Additionally, complex and poorly characterized reactions involving elemental sulfur can lead to colored polysulfide byproducts.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: This is the most critical parameter. Determine the optimal temperature range at the lab scale (typically 50-80 °C) and ensure your large-scale setup can maintain it accurately.[7]

    • Controlled Rate of Addition: Instead of adding all reagents at once, consider a controlled, slow addition of the base catalyst or one of the reactants. This can help manage the initial exotherm and maintain a steady reaction rate.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Ensure the solvent you are using is optimal and not promoting side reactions. Non-polar solvents may sometimes suppress polymerization pathways.[7]

    • Purity of Sulfur: Ensure the elemental sulfur used is of good quality. Certain impurities can catalyze undesirable side reactions.

Below is a troubleshooting workflow to diagnose and address common yield and purity issues during scale-up.

G start Low Yield or High Impurity? check_tlc Analyze Crude Reaction Mixture (TLC, GC/LC-MS) start->check_tlc unreacted_sm High Levels of Unreacted Starting Materials? check_tlc->unreacted_sm intermediate Knoevenagel Intermediate Accumulated? unreacted_sm->intermediate No sol_sm ACTION: 1. Verify Base/Catalyst Activity. 2. Increase Reaction Time/Temp Moderately. 3. Check Reagent Purity. unreacted_sm->sol_sm Yes tar Significant Tar or Byproduct Formation? intermediate->tar No sol_intermediate ACTION: 1. Inefficient Condensation: Check Base, Remove Water. 2. Inefficient Cyclization: Ensure Temp is sufficient for sulfur addition. intermediate->sol_intermediate Yes sol_tar ACTION: 1. Improve Heat Management (Jacketed Reactor). 2. Slow Reagent Addition to Control Exotherm. 3. Lower Reaction Temperature. tar->sol_tar Yes end Re-run with Optimized Parameters sol_sm->end sol_intermediate->end sol_tar->end

Caption: Troubleshooting workflow for Gewald reaction scale-up.

Q3: The purification of my crude product is very difficult. How can I improve the work-up and isolation process?

Difficult purification is a direct consequence of a poorly controlled reaction. The best strategy is to optimize the reaction itself to minimize impurities (see Q1 and Q2). However, an optimized work-up is also crucial for an efficient process.

  • Standard Lab-Scale Work-up: A common procedure involves cooling the reaction, pouring it into ice water to precipitate the crude product, followed by filtration.[7] The collected solid is then often subjected to column chromatography.[8] While effective on a gram scale, large-scale chromatography is expensive and time-consuming.

  • Scale-Up Work-up and Isolation Strategy:

    • Quench and Precipitate: The "crash precipitation" by pouring the reaction mixture into ice-cold water is a scalable and effective first step to isolate the solid product from the solvent and water-soluble impurities.[7] Ensure vigorous stirring during the quench to obtain a fine, easily filterable precipitate.

    • Solvent Washes: After filtration, wash the crude solid with cold water to remove any residual salts. A subsequent wash with a cold, non-polar solvent like hexane or a minimal amount of cold ethanol can remove less polar impurities without dissolving a significant amount of the desired product.[7]

    • Recrystallization over Chromatography: The ultimate goal for a scalable process is to replace chromatography with recrystallization. Experiment with various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof. A successful recrystallization can yield a highly pure product, eliminating the need for chromatography.

The following diagram illustrates the key mechanistic steps of the Gewald reaction. Understanding these steps is crucial for identifying which part of the process may be failing.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition & Cyclization cluster_2 Step 3: Aromatization Cyclohexanone Cyclohexanone Base Base (-H₂O) Cyclohexanone->Base Cyanoester α-Cyanoester Cyanoester->Base Intermediate Stable Intermediate (α,β-unsaturated nitrile) Base->Intermediate Cyclization Sulfur Addition & Unimolecular Cyclization Intermediate->Cyclization Sulfur Elemental Sulfur (S₈) Sulfur->Cyclization Thiolate Cyclized Thiolate Cyclization->Thiolate Tautomerization Tautomerization & Aromatization Thiolate->Tautomerization Product Product (2-Aminothiophene) Tautomerization->Product

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.[1][5]

Q4: What are the primary safety considerations when scaling up this synthesis?

Safety must be the top priority. A reaction that is benign on a 1-gram scale can become hazardous at a 1-kilogram scale.[4]

  • Thermal Runaway: As discussed, the reaction is exothermic. A failure in temperature control or cooling can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially leading to a rapid increase in pressure and vessel failure.

    • Mitigation: Use appropriate reactor systems with reliable cooling.[4] Conduct a reaction calorimetry study to understand the thermal profile of your specific reaction before attempting a large-scale run.

  • Hydrogen Sulfide (H₂S) Gas Evolution: Although not the main reaction pathway, side reactions involving elemental sulfur, especially at elevated temperatures or under certain pH conditions, can potentially produce toxic and flammable hydrogen sulfide gas.

    • Mitigation: Always conduct the reaction in a well-ventilated fume hood or a contained reactor system. Have H₂S gas detection and appropriate personal protective equipment (PPE) available.

  • Handling of Reagents:

    • Bases: Organic bases like triethylamine and morpholine are corrosive and have noxious odors. Handle them with appropriate PPE in a ventilated area.

    • Solvents: Many suitable solvents (e.g., ethanol, toluene) are flammable. Ensure all equipment is properly grounded to prevent static discharge, and eliminate ignition sources.

  • Equipment Integrity: Ensure all glassware and equipment are rated for the intended scale and are free from defects. The volume of the reaction vessel should be at least twice the total volume of all reagents and solvents to be added.[4] Use lab jacks to allow for the quick removal of heating sources in an emergency.[4]

ParameterLab Scale (e.g., 100 mL)Pilot / Scale-Up (e.g., 20 L)Rationale for Change
Heating Oil Bath / Hot PlateHeating Mantle / Jacketed ReactorProvides uniform heating and avoids localized hotspots.[4] Allows for controlled cooling.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in larger volumes and with viscous or heterogeneous mixtures.
Reagent Addition Dropping FunnelMetering Pump / Pressure-Equalized FunnelAllows for precise and controlled addition rates to manage exotherms.
Temperature Monitoring Thermometer in liquidBaffled Thermocouple ProbeProvides a more accurate reading of the internal reaction temperature, less affected by vessel walls.
Work-up Separatory FunnelJacketed Reactor with Bottom Outlet ValveSafer and more practical for handling large volumes of liquids during extraction and washing.[4]
Isolation Evaporation / ChromatographyFiltration / RecrystallizationChromatography is not economically viable on a large scale. Filtration and crystallization are preferred.

Table 1: Comparison of key parameters and equipment choices between lab-scale and pilot-scale synthesis.

References

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]

  • ResearchGate. Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. [Link]

  • PrepChem. Synthesis of 4,5,6,7-tetrahydro-α,4,4,7,7-pentamethylbenzo[b]thiophene-methanol. [Link]

  • Division of Research Safety, University of Illinois. Scale-up Reactions. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 4,5,6,7-tetrahydro-1-benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of scientific integrity and progress. The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[1][2][3][4] The synthesis of these derivatives, often achieved through the versatile Gewald reaction, can yield a variety of isomers and byproducts.[5][6][7][8] Therefore, a multi-pronged analytical approach is not just recommended; it is imperative for absolute structural verification.

This guide provides an in-depth comparison of the most effective analytical techniques for the structural elucidation of this compound derivatives. We will delve into the "why" behind experimental choices, present detailed protocols, and offer comparative data to empower you to select the most appropriate methods for your research.

The Analytical Gauntlet: A Multi-Technique Approach for Structural Certainty

No single technique can provide a complete structural picture. A synergistic combination of spectroscopic and spectrometric methods is essential to piece together the molecular puzzle. The logical workflow for structural confirmation typically follows a hierarchical approach, starting with fundamental techniques and progressing to more complex methods as needed.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced Structural Elucidation cluster_3 Final Structure Confirmation Synthesis Gewald Synthesis Purification Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Ambiguity in 1D Spectra X_Ray X-Ray Crystallography TwoD_NMR->X_Ray Final Confirmation (if crystalline) Confirmed_Structure Confirmed Structure TwoD_NMR->Confirmed_Structure X_Ray->Confirmed_Structure

Caption: A typical workflow for the synthesis and structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful and informative technique for elucidating the carbon-hydrogen framework of a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is First

We begin with NMR because it provides a detailed map of the molecule's connectivity. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon environments, allow for the initial assembly of molecular fragments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is particularly useful for compounds with exchangeable protons (e.g., -NH₂, -OH) as it slows down the exchange rate, allowing for their observation.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Interpretation and Comparison

The following table provides typical chemical shift ranges for the core structure of a this compound derivative.

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
-NH₂ (at C2) 4.5 - 7.0 (broad singlet)-The amino group protons are exchangeable and their chemical shift is concentration and solvent dependent.
H4, H7 2.4 - 2.8 (multiplet)22 - 30These are allylic protons and are deshielded compared to the other methylene protons.
H5, H6 1.7 - 1.9 (multiplet)22 - 26These methylene protons are in a more aliphatic environment.
C2 -150 - 160The carbon atom attached to the electron-donating amino group is significantly deshielded.
C3 -95 - 110This carbon is shielded due to the electron-donating effect of the amino group and the sulfur atom.
C3a -125 - 135A quaternary carbon at the fusion of the two rings.
C4, C7 -25 - 30Aliphatic methylene carbons.
C5, C6 -22 - 26Aliphatic methylene carbons.
C7a -130 - 140A quaternary carbon at the fusion of the two rings.

Note: Chemical shifts can vary depending on the specific substituents on the ring system.[9][10][11]

Two-Dimensional (2D) NMR Spectroscopy: Unraveling Complex Connectivity

When 1D NMR spectra are complex or ambiguous, 2D NMR experiments are employed to reveal detailed connectivity information.

Expertise & Experience: When to Use 2D NMR

For highly substituted derivatives or when proton signals overlap, 1D NMR may not be sufficient to assign all correlations. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguously connecting protons to their directly attached carbons and to neighboring atoms through multiple bonds.[12][13][14][15][16]

G cluster_0 NMR Experiment cluster_1 Information Gained COSY COSY H_H ¹H-¹H Correlations (through 2-3 bonds) COSY->H_H Identifies neighboring protons HSQC HSQC C_H_one_bond ¹H-¹³C Correlations (through 1 bond) HSQC->C_H_one_bond Connects protons to their carbons HMBC HMBC C_H_multi_bond ¹H-¹³C Correlations (through 2-3 bonds) HMBC->C_H_multi_bond Establishes long-range connectivity

Caption: Relationship between common 2D NMR experiments and the structural information they provide.

Experimental Protocols: COSY, HSQC, and HMBC

These experiments are typically run using the same sample prepared for 1D NMR.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A cross-peak between two proton signals indicates that they are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. This is a highly sensitive experiment that helps in assigning the carbon spectrum.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton.[12][16]

Comparative Data Presentation: A Hypothetical Example

Let's consider a hypothetical derivative: 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene.

2D NMR Experiment Observed Correlations Structural Insight
COSY H4 ↔ H5; H6 ↔ H7Confirms the connectivity within the saturated six-membered ring.
HSQC H4 ↔ C4; H5 ↔ C5; H6 ↔ C6; H7 ↔ C7Assigns the chemical shifts of the methylene carbons.
HMBC H4 → C3, C5, C7a; H7 → C3a, C6Confirms the attachment of the saturated ring to the thiophene ring and helps assign the quaternary carbons C3a and C7a. The cyano carbon (C≡N) would show a correlation to nearby protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.[17][18]

Expertise & Experience: Why MS is Essential

MS confirms that the synthesized compound has the expected molecular weight. The fragmentation pattern can also provide clues about the structure, although this is often complex for heterocyclic systems.[19]

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

Data Comparison
Technique Information Provided Advantages Limitations
Low-Resolution MS Nominal molecular weightFast and readily availableDoes not provide elemental composition.
High-Resolution MS (HRMS) Exact mass and elemental compositionUnambiguously confirms the molecular formula.Requires more specialized instrumentation.

For a compound with the formula C₉H₁₀N₂S, the expected monoisotopic mass is 178.0592. HRMS can confirm this mass to within a few parts per million.

X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a single crystal of the compound can be grown, X-ray crystallography provides an unequivocal three-dimensional structure.[20][21][22]

Expertise & Experience: The Definitive Answer

For novel compounds or when stereochemistry is a factor, an X-ray crystal structure is the ultimate proof. It provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.[20]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.

Comparison with Other Techniques
Technique Information Provided Advantages Limitations
X-Ray Crystallography Absolute 3D structureUnambiguous and definitiveRequires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity and relative stereochemistry in solutionProvides information about the structure in a more biologically relevant state (solution).Can be ambiguous for complex structures.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a quick and simple technique to identify the presence of key functional groups.[23]

Expertise & Experience: A Quick Functional Group Check

While not a primary tool for determining the overall structure, IR spectroscopy is excellent for confirming the presence of expected functional groups, such as the amino (-NH₂) and cyano (-C≡N) groups in many Gewald reaction products.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

Characteristic IR Absorptions
Functional Group Typical Wavenumber (cm⁻¹) Appearance
N-H stretch (amino) 3500 - 3300Two sharp bands for a primary amine.
C-H stretch (aliphatic) 3000 - 2850Sharp bands.
C≡N stretch (nitrile) 2260 - 2220Sharp, medium intensity band.
C=C stretch (aromatic) 1600 - 1450Multiple bands.

The presence of these characteristic bands provides strong evidence for the successful synthesis of the target molecule.[24]

Conclusion: A Holistic and Validating Approach

Confirming the structure of this compound derivatives requires a carefully planned and executed analytical strategy. By combining the detailed connectivity information from 1D and 2D NMR, the molecular formula confirmation from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can build a self-validating and trustworthy structural assignment. For ultimate confirmation, particularly for novel compounds that yield high-quality crystals, single-crystal X-ray crystallography provides the final, unambiguous answer. This multi-technique, evidence-based approach ensures the scientific integrity of your research and the reliability of your findings in the competitive landscape of drug discovery and development.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]

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"biological activity of 4,5,6,7-tetrahydro-1-benzothiophene vs. other thiophenes"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 4,5,6,7-Tetrahydro-1-benzothiophene versus Other Thiophene Scaffolds

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its versatility allows for a wide range of substitutions, leading to diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a comparative analysis of the biological activity of this compound derivatives against other key thiophene-based structures, namely simple thiophenes and benzothiophenes. By examining experimental data from anticancer, antimicrobial, and anti-inflammatory assays, we aim to elucidate the structure-activity relationships that govern their therapeutic potential and provide a framework for the rational design of next-generation thiophene-based drugs.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the development of novel therapeutic agents.[1] Its isosteric resemblance to the benzene ring allows it to interact favorably with biological targets, while its unique electronic properties can enhance binding affinity and modulate metabolic stability. The thiophene core is present in numerous approved drugs, highlighting its clinical significance.[2]

This guide will focus on a comparative analysis of three key thiophene scaffolds:

  • Simple Thiophenes: The basic, unsubstituted or substituted five-membered ring.

  • Benzothiophenes: A thiophene ring fused to a benzene ring, creating a more rigid and extended aromatic system.[3]

  • This compound: A hybrid structure featuring a thiophene ring fused to a saturated six-membered ring, imparting a three-dimensional character.

The central question we address is how the nature of the ring system fused to the thiophene core influences its biological activity. We will explore this by comparing their performance in key therapeutic areas.

Comparative Analysis of Biological Activities

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. However, the core scaffold itself plays a crucial role in defining the overall pharmacological profile.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases.[4]

Structure-Activity Relationship Insights:

The fusion of a saturated carbocyclic ring, as seen in the this compound scaffold, appears to be a favorable structural feature for potent anticancer activity. Studies on derivatives synthesized from a 4,5,6,7-tetrahydrobenzo[b]thiophene precursor have shown strong cytotoxic effects against various cancer cell lines.[4] For instance, certain pyrimidine derivatives of this scaffold have demonstrated IC₅₀ values in the low micromolar range against HepG2 (liver), MCF7 (breast), and HCT116 (colon) cancer cells.[4]

In comparison, while simple thiophene and benzothiophene derivatives also exhibit anticancer properties, the specific substitution patterns are critical for their efficacy. For example, certain thiophene carboxamide derivatives have been shown to be active against the Hep3B cancer cell line with IC₅₀ values in the low micromolar range.[5] The increased structural complexity and three-dimensionality of the tetrahydrobenzothiophene core may allow for more specific and potent interactions with biological targets.

Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Tetrahydrobenzothiophene Pyrimidine derivativeHCT116 (Colon)6[4]
Tetrahydrobenzothiophene Pyrimidine derivativeHepG2 (Liver)16[4]
Tetrahydrobenzothiophene Carbamate derivativeLoVo (Colon)81.5[6]
Tetrahydrobenzothiophene Carbamate derivativeHCT-116 (Colon)71.00[6]
Benzothiophene Indole hybridMRSA JE22 (as MIC in µg/mL)[7]
Simple Thiophene Carboxamide derivativeHep3B (Liver)5.46[5]
Simple Thiophene 5-(2-Thiophene)-2-thiobarbituric acidA549 (Lung)10[8][9]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: Apoptosis Induction and Tyrosine Kinase Inhibition

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis and inhibition of tyrosine kinases.[4] One study demonstrated that a potent derivative from this class could inhibit tyrosine kinase with an IC₅₀ value of 296 nM.[4] Furthermore, these compounds were shown to upregulate the expression of pro-apoptotic proteins such as Bax and activate the caspase cascade (caspase-9 and -3), leading to programmed cell death.[4]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial (Intrinsic) Pathway Tetrahydrobenzothiophene Derivative Tetrahydrobenzothiophene Derivative Bax Bax Tetrahydrobenzothiophene Derivative->Bax upregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2 Bcl2 Bcl2->Bax inhibits Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes caption Apoptosis induction by tetrahydrobenzothiophene derivatives.

Caption: Apoptosis induction by tetrahydrobenzothiophene derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have long been investigated for their antibacterial and antifungal properties.

Structure-Activity Relationship Insights:

Derivatives of this compound have shown potent, broad-spectrum antibacterial activity.[10] The presence of electron-withdrawing groups on substituents attached to the tetrahydrobenzothiophene core often enhances activity.[10]

In comparison, simple thiophenes, such as nitrothiophenes, also exhibit a wide range of antimicrobial activities, with halogenated dinitrothiophenes showing high potency.[10] Benzothiophene derivatives have also been reported to have significant activity against various bacterial and fungal strains.[1] The partially saturated ring of the tetrahydrobenzothiophene scaffold may provide a more flexible conformation, allowing for better binding to bacterial enzymes or cell wall components compared to the rigid, planar structures of simple thiophenes and benzothiophenes.

Quantitative Comparison of Antimicrobial Activity (MIC Values)
Compound ClassDerivative ExampleBacterial StrainMIC (µM)Reference
Tetrahydrobenzothiophene Compound 3bE. coli1.11[10]
Tetrahydrobenzothiophene Compound 3bP. aeruginosa1.00[10]
Tetrahydrobenzothiophene Compound 3bSalmonella0.54[10]
Tetrahydrobenzothiophene Compound 3bS. aureus1.11[10]
Benzothiophene Acylhydrazone derivativeMRSA4 (as µg/mL)
Benzothiophene Indole hybridMRSA JE22 (as µg/mL)[7]
Simple Thiophene 2-chloro-3,5-dinitrothiopheneE. coli-[10]

Note: MIC values can vary significantly based on the specific derivative and the bacterial strain tested.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Thiophene derivatives have been explored as anti-inflammatory agents, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Structure-Activity Relationship Insights:

While there is extensive research on the anti-inflammatory properties of various thiophene-containing compounds, direct comparative studies including this compound are less common. However, the structural features of the tetrahydro-fused ring system suggest potential for interaction with the active sites of inflammatory enzymes. The non-planar nature of this scaffold could offer advantages in terms of binding site complementarity compared to flat aromatic systems.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays discussed in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I caption MTT Assay Workflow.

Caption: MTT Assay Workflow.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:
  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a promising and versatile core for the development of novel therapeutic agents. Its unique three-dimensional structure, combining features of both aromatic thiophenes and saturated carbocycles, appears to confer potent biological activity, particularly in the realms of anticancer and antimicrobial applications. While direct, comprehensive comparative studies are still needed to fully elucidate the subtle differences in efficacy between this scaffold and other thiophene derivatives, the existing data strongly suggests that the tetrahydrobenzothiophene core is a valuable starting point for the design of new drugs. Future research should focus on further exploring the structure-activity relationships of this scaffold and optimizing its derivatives for enhanced potency, selectivity, and pharmacokinetic properties.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4,5,6,7-Tetrahydro-1-Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

4,5,6,7-Tetrahydro-1-benzothiophene is a sulfur-containing heterocyclic compound that serves as a crucial intermediate and structural motif in medicinal chemistry and materials science.[1] Its derivatives have been explored as potent modulators of nuclear receptors like RORγt, highlighting their potential in treating inflammatory and autoimmune diseases.[2] As with any component destined for pharmaceutical use, the unequivocal determination of its identity, purity, and strength is not merely a procedural step but a foundational pillar of safety and efficacy.

This guide provides a comparative analysis of analytical methodologies suitable for this compound and presents a comprehensive framework for their validation. We will move beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices. The protocols and principles outlined herein are grounded in the harmonized international standards of the ICH Q2(R2) guidelines, ensuring that the resulting analytical procedures are robust, reliable, and fit for their intended purpose.[3][4][5]

Part 1: A Comparative Overview of Primary Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. For a molecule like this compound, which possesses moderate polarity and is amenable to chromatographic separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary candidates for quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): Particularly in its reverse-phase (RP-HPLC) modality, this technique is the workhorse of the pharmaceutical industry.[6] It is ideally suited for the analysis of non-volatile or thermally labile compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For this compound, UV detection is highly effective due to the aromatic nature of the thiophene ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination offers exceptional separation efficiency (GC) and definitive identification capabilities (MS).[7] It is best suited for analytes that are volatile or can be made volatile through derivatization. GC-MS provides not only quantitative data but also structural information through the fragmentation patterns generated by mass spectrometry, which is invaluable for impurity identification.[8]

Comparative Performance Analysis

The choice between HPLC and GC-MS is dictated by the specific analytical objective, such as routine quality control, stability testing, or impurity profiling.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Analyte Suitability Excellent. Ideal for non-volatile compounds, avoiding potential thermal degradation.Good. Suitable for this semi-volatile compound, but requires careful temperature programming to avoid degradation.HPLC operates at or near ambient temperature, preserving the integrity of the molecule. GC requires high temperatures, which can pose a risk for some sulfur-containing heterocycles.
Specificity High, especially with photodiode array (PDA) detectors for peak purity analysis.Very High. Mass spectrometry provides a molecular fingerprint, allowing for definitive identification and separation from co-eluting impurities.While HPLC-PDA offers spectral comparison, MS provides mass-to-charge ratio data, a more fundamental and specific molecular property.
Sensitivity Good to Excellent. Limits of Quantitation (LOQ) are typically in the low ng/mL range.Excellent. Often provides lower detection limits than HPLC-UV, reaching pg levels, especially with selected ion monitoring (SIM).The combination of efficient gas-phase separation and sensitive mass detection makes GC-MS a superior choice for trace-level analysis.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent and filtration.May be more complex, potentially requiring extraction into a volatile solvent or derivatization for less volatile impurities.HPLC mobile phases are often compatible with a wide range of dissolution solvents. GC requires volatile solvents and an exceptionally clean sample matrix to avoid column contamination.
Typical Application Assay, purity, content uniformity, and stability testing of the drug substance and product.Identification and quantification of volatile impurities, residual solvents, and trace-level contaminants.HPLC's robustness and precision make it ideal for routine QC, while GC-MS's specificity and sensitivity are leveraged for more investigative work.

Part 2: The Validation Workflow: A Self-Validating System

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4] This is achieved by assessing a specific set of performance characteristics as defined by the International Council for Harmonisation (ICH).[9][10] The following diagram illustrates a logical workflow for validating a quantitative chromatographic method.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Method Validation (ICH Q2(R2)) Dev Analytical Procedure Development Opt Method Optimization (e.g., Mobile Phase, Column, Temp) Dev->Opt SST System Suitability Testing (SST) Opt->SST Specificity Specificity & Selectivity SST->Specificity Proceed if SST passes Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for analytical method validation.

Part 3: Experimental Protocols for HPLC Method Validation

Here we provide a detailed, step-by-step methodology for validating a hypothetical RP-HPLC method for the quantification of this compound.

Hypothetical Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 1: Specificity/Selectivity

Causality: The purpose of this test is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11]

Methodology:

  • Prepare Solutions:

    • Blank: Prepare a solution containing all formulation excipients (placebo) without the active pharmaceutical ingredient (API).

    • Standard: Prepare a solution of this compound reference standard at the target concentration (e.g., 100 µg/mL).

    • Sample: Prepare a solution of the final drug product.

    • Spiked Sample: Spike the sample solution with known impurities and potential degradation products.

  • Analysis: Inject each solution into the HPLC system.

  • Acceptance Criteria:

    • The blank/placebo injection should show no interfering peaks at the retention time of the main analyte.

    • The analyte peak in the spiked sample must be spectrally pure (if using a PDA detector) and well-resolved from all other peaks (Resolution > 2.0).

Protocol 2: Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[4][12]

Methodology:

  • Prepare Calibration Standards: Prepare at least five concentrations of the reference standard spanning the expected range. For an assay method, this is typically 80% to 120% of the target concentration.

    • Example concentrations: 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be non-significant compared to the response at 100% concentration.

    • The data points should not show significant deviation from the regression line.

Example Data Summary:

Concentration (µg/mL)Mean Peak Area
80801500
90902100
1001001500
1101103000
1201202500
Regression Output Value
Slope 10010
Y-Intercept 1250
0.9998
Protocol 3: Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study using a spiked placebo.[11][13]

Methodology:

  • Prepare Spiked Samples: Prepare samples by spiking a known quantity of the placebo with the API at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and determine the concentration of the API using the previously established linear curve.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[13]

Protocol 4: Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]

Methodology:

  • Repeatability:

    • Prepare six individual samples of the drug product at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

  • Acceptance Criteria:

    • The %RSD for repeatability should be ≤ 2.0%.

    • The %RSD for intermediate precision should be ≤ 2.0%.

Protocol 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantified.[11]

Methodology:

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • Analysis:

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Verification: Prepare and inject solutions at the determined LOQ concentration to confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Part 4: Interrelationship of Validation Parameters

The validation parameters are not independent islands; they are interconnected, collectively defining the reliability of the method. For instance, the validated range of a method is the concentration interval over which the procedure has been demonstrated to have a suitable level of linearity, accuracy, and precision.

G Range Validated Range Reliability Method Reliability Range->Reliability Linearity Linearity (r² ≥ 0.999) Linearity->Range Accuracy Accuracy (98-102% Recovery) Accuracy->Range Precision Precision (%RSD ≤ 2.0%) Precision->Range

Caption: Interconnectivity of core validation parameters.

Conclusion

The validation of an analytical method for a key pharmaceutical intermediate like this compound is a systematic process that provides documented evidence of its reliability. By grounding the validation plan in the principles of the ICH Q2(R2) guideline, researchers and drug developers can ensure data integrity, meet global regulatory expectations, and ultimately, safeguard product quality. The choice between primary techniques like HPLC and GC-MS should be a strategic one, based on the specific analytical goal. The detailed protocols provided in this guide offer a robust template for establishing a scientifically sound, validated method that is truly fit for its intended purpose.

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Comparative Guide to the Structure-Activity Relationship of 4,5,6,7-Tetrahydro-1-benzothiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its unique combination of a partially saturated cyclohexane ring fused to a thiophene ring provides a three-dimensional architecture that is amenable to diverse functionalization, enabling the fine-tuning of interactions with various biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of its analogs, supported by experimental data, to inform and guide future drug discovery efforts.

The Therapeutic Versatility of the Tetrahydro-1-benzothiophene Core

The inherent versatility of the tetrahydro-1-benzothiophene core has led to its exploration across multiple therapeutic areas. Derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, modulators of nuclear receptors, and anti-inflammatory compounds.[1][2][3] The key to unlocking this potential lies in understanding how specific structural modifications to the scaffold influence biological activity, selectivity, and pharmacokinetic properties. This guide will dissect these relationships, focusing on key therapeutic targets and the chemical logic behind the observed activities.

Comparative Analysis of Anticancer Activity

Numerous analogs of this compound have been identified as potent anticancer agents, often acting through the inhibition of key oncogenic pathways.[4][5] The antiproliferative effects have been attributed to the targeting of various proteins, including protein kinases, tubulin, and growth factor receptors like EGFR and HER2.[4][5]

Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA)

A key strategy in cancer therapy is to target the reprogrammed glucose metabolism of tumor cells, which often involves the upregulation of PDK1 and LDHA.[5][6] A study exploring various tetrahydro-1-benzothiophene derivatives revealed crucial SAR insights for inhibiting these enzymes.

Key SAR Insights:

  • The 2-Amino, 3-Nitrile Motif is Crucial: The presence of a primary amino group at the C2 position coupled with a nitrile (-CN) group at the C3 position was found to be critical for potent inhibitory activity against both PDK1 and LDHA.[5]

  • Modification of the 2-Amino Group Reduces Potency: Transforming the C2-amino group into other functionalities, such as carbamates or cyclic imides, led to a significant reduction in inhibitory efficiency, decreasing it by at least 1.5-fold.[5]

Table 1: Comparative Inhibitory Activity of Tetrahydro-1-benzothiophene Analogs against PDK1 and LDHA

Compound IDC2-SubstituentC3-SubstituentPDK1 IC50 (µg/mL)[5][6]LDHA IC50 (µg/mL)[5][6]
1b -NH2-CN57.1064.10
3b Carbamate-CN>100 (approx. 1.5x less active than 1b)>100
7 Cyclic Imide-CN>10048.75% inhibition (less active than 1b)
StandardSodium Dichloroacetate25.75N/A
StandardSodium OxamateN/A15.60
Tubulin Polymerization Inhibition

The colchicine binding site on tubulin is a well-established target for anticancer drugs. Molecular docking studies have suggested that certain tetrahydro-1-benzothiophene derivatives can effectively bind to this site, leading to antiproliferative effects against colorectal cancer cell lines like LoVo and HCT-116.[4][5]

Key SAR Insights:

  • Carbamate Moiety: The introduction of a carbamate group is a structural motif found in several approved anticancer drugs. A carbamate derivative (3b ) exhibited significant cytotoxic activity against both LoVo (IC50 = 81.50 µg/mL) and HCT-116 (IC50 = 71.00 µg/mL) cell lines.[4][5]

Kinase Inhibition: A Prominent Mechanism of Action

The tetrahydro-1-benzothiophene scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

JNK2 and JNK3 Inhibition

A series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides were identified as potent and selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3, which are implicated in inflammatory diseases and neuronal apoptosis.[7]

Key SAR Insights:

  • Unique Binding Mode: X-ray crystallography revealed a distinctive binding mode where the 3-cyano substituent forms a crucial hydrogen bond acceptor interaction with the hinge region of the JNK3 ATP-binding site.[7]

  • High Selectivity: These compounds demonstrated excellent selectivity against other kinases in the MAPK family, including JNK1, p38α, and ERK2.[7]

Table 2: Comparative Inhibitory Potency of Amide Analogs against JNK Kinases

Compound IDSubstituent on AmideJNK3 pIC50[7]JNK2 pIC50[7]
5a Phenyl6.76.5
11a 4-Methylphenyl6.66.5
5e 4-ChlorophenylPotentPotent
8a CyclohexylPotentPotent
Multi-Kinase Inhibition for Cancer Therapy

Given the complexity of cancer signaling, multi-target therapies are gaining traction. Tetrahydrobenzo[b]thiophene derivatives have been successfully developed as inhibitors of multiple kinases, including Pim-1 and c-Met, which are involved in tumor cell proliferation and survival.[8] Another study highlighted 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors targeting Clk4, DRAK1, haspin, and Dyrk family kinases.[9]

Key SAR Insights:

  • Hydrazide Moiety: A 5-hydroxybenzothiophene hydrazide derivative (16b ) emerged as a potent multi-target inhibitor with nanomolar IC50 values against several kinases and showed significant growth inhibition of U87MG glioblastoma cells (IC50 = 7.2 µM).[9]

  • Versatile Starting Material: The 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide scaffold serves as a key intermediate for synthesizing a wide range of heterocyclic derivatives with potent anti-proliferative and kinase inhibitory activities.[8]

Modulation of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

RORγt is a nuclear receptor and a key drug target for inflammatory and autoimmune diseases. A series of 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives were discovered as potent RORγt modulators.[10][11][12]

Key SAR Insights:

  • Inverse Agonism: These compounds act as inverse agonists, inducing instability in the protein conformation through steric clashes and push-pull mechanisms.[10][11][12]

  • Impact on Stability: Alkyl substitutions at the C6 position of the scaffold were found to enhance the metabolic stability of the compounds in microsomal assays.[13]

  • Potency: The derivatives demonstrated high potency, with IC50 values in the low nanomolar range (0.5–5 nM) in a TR-FRET binding assay.[13]

Table 3: In Vitro ADME Properties of RORγt Modulators

PropertyObservationReference
Solubility Variable, evaluated at acidic/neutral pH[10][11]
Microsomal Stability Alkyl substitution at C6 improves stability[13]
Permeability Evaluated using Caco-2 and MDR1-MDCKII assays[10][11]

Experimental Protocols and Methodologies

The reliability of SAR data hinges on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these analogs.

Synthesis: The Gewald Reaction

A cornerstone for synthesizing the 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene core is the Gewald reaction. This one-pot, multi-component reaction is efficient and versatile.

Protocol: Gewald Synthesis of the Core Scaffold

  • Reactant Preparation: In a round-bottom flask, combine a cyclic ketone (e.g., p-tert-butyl cyclohexanone), an active methylene nitrile (e.g., malononitrile), and elemental sulfur in a suitable solvent like absolute ethanol.

  • Catalysis: Add a catalytic amount of a base, such as triethylamine or morpholine, to the mixture.

  • Reaction: Heat the mixture under reflux for the prescribed time (typically several hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: After cooling, the product often precipitates. It can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.[14]

Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and malononitrile. This is followed by the addition of sulfur to the α-carbon of the nitrile, and subsequent intramolecular cyclization and tautomerization to form the stable thiophene ring.

Gewald_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification ketone Cyclic Ketone reflux Reflux in Solvent (e.g., Ethanol) ketone->reflux nitrile Active Methylene Nitrile nitrile->reflux sulfur Elemental Sulfur sulfur->reflux base Base (e.g., TEA) base->reflux Catalyzes purify Cooling, Filtration & Recrystallization reflux->purify Reaction Mixture product 2-Amino-3-cyano- 4,5,6,7-tetrahydro- 1-benzothiophene purify->product Purified Product

Caption: Workflow for the Gewald synthesis of the core scaffold.

Biological Assay: In Vitro Kinase Inhibition

Evaluating the potency of these analogs against specific kinases is fundamental to establishing their mechanism of action.

Protocol: JNK3 Inhibition Assay (Illustrative)

  • Reagent Preparation: Prepare assay buffer, recombinant human JNK3 enzyme, a suitable substrate (e.g., ATF2), and ATP. Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the JNK3 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody-based detection method, such as ELISA or a fluorescence/luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) B 2. Add Enzyme, Substrate, & Compound to Plate A->B C 3. Initiate Reaction with ATP & Incubate B->C D 4. Stop Reaction & Quantify Phosphorylation C->D E 5. Analyze Data & Calculate IC50 D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Summary and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationships discussed herein highlight several key principles:

  • C2 and C3 Positions: These positions are critical for directing activity. Small functional groups like amines and nitriles, or larger amide-containing moieties, can form specific, high-affinity interactions with targets like kinase hinge regions.[5][7]

  • Cyclohexene Ring: Modifications on this ring, such as alkyl substitutions at C6, can be leveraged to improve metabolic stability and fine-tune pharmacokinetic profiles.[13]

  • Scaffold Hopping and Diversification: Using the core scaffold as a starting point for further heterocyclization has proven to be a successful strategy for generating novel multi-kinase inhibitors.[8]

Future research should focus on integrating computational modeling with synthetic chemistry to predict binding modes and design analogs with improved potency and selectivity. Furthermore, a deeper investigation into the ADME-Tox properties of the most promising leads will be essential for their translation into clinical candidates. This guide provides a foundational understanding of the SAR landscape, serving as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important chemical scaffold.

References

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  • ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. [Link]

  • National Center for Biotechnology Information. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. PubMed. [Link]

  • ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. [Link]

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  • National Center for Biotechnology Information. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [Link]

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  • National Center for Biotechnology Information. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. [Link]

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A Comparative Guide to the Pharmacokinetic Profile of 4,5,6,7-Tetrahydro-1-Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4] However, the therapeutic success of any lead compound is critically dependent on its pharmacokinetic profile—the journey it takes through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is paramount for optimizing drug candidates and minimizing attrition rates during clinical trials.[5]

This guide provides a comparative analysis of the pharmacokinetic profiles of several this compound derivatives. We will dissect the structure-activity relationships (SAR) that govern their ADME properties, provide detailed protocols for key in vitro assessment assays, and offer insights into rational drug design based on these findings.

Comparative Analysis of Representative Derivatives

To illustrate the impact of structural modifications on pharmacokinetic behavior, we will examine a selection of 2,3-disubstituted this compound derivatives, characterized as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).[6][7] The choice of substituents at the 2- and 3-positions dramatically influences key ADME parameters.

Key Physicochemical and In Vitro ADME Data

The following table summarizes critical data for a set of representative compounds, highlighting the diversity in their profiles. This data is essential for early-stage drug development as it helps predict in vivo behavior.

Compound IDStructureAqueous Solubility (pH 7.4, µM)Caco-2 Permeability (10⁻⁶ cm/s)Human Microsomal Stability (% Remaining at 1 hr)
Compound A Derivative with extended amide bridge> 66.70.2< 1
Compound B Derivative with 6-alkyl substitution> 66.71.189
Compound C Derivative with hydroxyl substitution> 66.70.892
Compound D Unsubstituted reference< 1.02.545

Data synthesized from findings reported in Al-Mestarihi et al. (2023).[6]

Structure-Property Relationship Insights:
  • Solubility: Most of the evaluated derivatives demonstrate good aqueous solubility at neutral pH, a favorable property for formulation and absorption.[6] The exception is the unsubstituted reference (Compound D), indicating that the specific amide substitutions in Compounds A, B, and C are crucial for enhancing this parameter.

  • Permeability: The Caco-2 permeability assay is a reliable indicator of intestinal absorption.[6] Compound D shows the highest permeability, suggesting it can readily cross the intestinal barrier. In contrast, Compound A, with its extended amide bridge, has very low permeability. This highlights a common trade-off in drug design: modifications that improve solubility (like adding polar, flexible chains) can sometimes hinder membrane permeability.

  • Metabolic Stability: The stability of a compound in the presence of liver microsomes is a primary indicator of its metabolic clearance rate in vivo.

    • Accelerated Metabolism: Compound A, featuring an increased amide bridge length, is rapidly metabolized, with less than 1% remaining after one hour.[6] This suggests it would likely have a very short half-life in vivo.

    • Enhanced Stability: Conversely, Compounds B and C exhibit high metabolic stability. The presence of an alkyl group at the 6-position (Compound B) or hydroxyl groups that can form protective intramolecular interactions (Compound C) shields the molecule from metabolic enzymes.[6] This structural shielding is a key strategy for improving a drug's duration of action.

A Deeper Look into the ADME Profile

Absorption and Permeability

Beyond intestinal absorption, the ability of a drug to penetrate specific tissues, such as the central nervous system (CNS), is often critical. This is assessed using assays like the MDR1-MDCKII permeability test.[6] The diverse permeability profiles of these derivatives allow for specific targeting. For instance, a compound with high Caco-2 but low MDR1-MDCKII permeability would be suitable for targeting peripheral tissues while minimizing CNS side effects. Conversely, a derivative capable of crossing the blood-brain barrier could be developed for conditions like multiple sclerosis or brain tumors.[6]

Metabolism: The Double-Edged Sword

Metabolism is the body's mechanism for clearing foreign substances, but it can also lead to the formation of toxic byproducts.

  • Phase I and Phase II Reactions: Drug metabolism typically occurs in two phases. Phase I reactions (e.g., oxidation, reduction) introduce or expose functional groups like hydroxyl (-OH) groups. Phase II reactions, often called conjugations, attach polar molecules (e.g., glucuronic acid, sulfate) to these handles, making the metabolite more water-soluble and easier to excrete.[8]

  • Reactive Metabolite Formation: A significant concern with the benzothiophene moiety is its potential to form reactive arene oxide intermediates during Phase I metabolism.[9] These intermediates can bind to cellular macromolecules, leading to toxicity. Studies have shown that 2-substituted benzothiophenes can form dihydrodiol and glutathione adducts, which are tell-tale signs of a reactive arene oxide pathway.[9]

The workflow for identifying such liabilities early in development is crucial.

Caption: Workflow for detecting reactive metabolites.

A key strategy to mitigate this risk is to modify the benzothiophene ring with substituents that electronically deactivate it or sterically hinder the site of oxidation, thereby eliminating the formation of these potentially toxic metabolites.[9]

Distribution and Excretion

The distribution of a drug is governed by its physicochemical properties. Highly lipophilic compounds tend to distribute into fatty tissues, while polar compounds may be more confined to the bloodstream. The ultimate elimination of these derivatives and their metabolites occurs primarily through the kidneys (renal excretion) or in the feces via bile (biliary excretion). The polar metabolites generated during Phase II metabolism are typically readily excreted in the urine.[8]

Key Experimental Methodologies

To ensure data integrity, all protocols must be robust and include appropriate controls.

Protocol 1: Human Liver Microsomal Stability Assay

This assay predicts the rate of Phase I metabolic clearance.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM) in assay buffer (phosphate buffer, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine 1 µM of the test compound with human liver microsomes (0.5 mg/mL final concentration) in assay buffer. Include positive control compounds (e.g., a rapidly metabolized drug like verapamil and a stable one like warfarin).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for metabolic enzymes). A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining relative to the 0-minute time point.

  • Calculation: The percentage of compound remaining at the final time point is reported. From the full time course, the in-vitro half-life (t½) can be calculated.

Protocol 2: Caco-2 Permeability Assay

This assay models absorption across the human intestinal epithelium.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup:

    • A-to-B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh assay buffer. This models drug absorption.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral chamber. This measures the extent of active efflux.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. High Papp values (>10 x 10⁻⁶ cm/s) suggest good absorption. The efflux ratio (Papp B-A / Papp A-B) indicates if the compound is a substrate of efflux transporters like P-glycoprotein.

Visualizing Structure-Metabolism Relationships

The interplay between chemical structure and metabolic fate is a cornerstone of medicinal chemistry.

G cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Metabolic Outcomes Core 4,5,6,7-Tetrahydro- 1-benzothiophene ModA Extended Amide Bridge (e.g., Compound A) Core->ModA ModB 6-Alkyl Substitution (e.g., Compound B) Core->ModB ModC 2-Position Substitution (Potential for Oxidation) Core->ModC OutcomeA Accelerated Metabolism (Low Stability) ModA->OutcomeA Increases flexibility, exposes metabolic sites OutcomeB Steric Shielding (High Stability) ModB->OutcomeB Hinders enzyme access OutcomeC Arene Oxide Formation (Potential Toxicity) ModC->OutcomeC Site for CYP450 oxidation

Caption: Influence of substitutions on metabolic fate.

Conclusion

The pharmacokinetic profile of this compound derivatives is highly tunable through strategic chemical modifications. While the core scaffold is promising, chemists must navigate a complex landscape of solubility, permeability, and metabolic stability. Early, systematic in vitro screening is essential to identify liabilities, such as poor stability or the formation of reactive metabolites. By understanding the structure-pharmacokinetic relationships outlined in this guide, researchers can more effectively design and optimize novel derivatives, increasing the likelihood of developing safe and efficacious drugs for a wide range of therapeutic applications.

References

  • Al-Mestarihi, A. R., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

  • Evans, C. A., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Chemico-Biological Interactions. Available at: [Link]

  • Kamal, S., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]

  • Rajput, Y. K., & Sahu, T. K. (2021). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]

  • Chem Help ASAP. (2020). phase 2 drug metabolism. YouTube. Available at: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... ResearchGate. Available at: [Link]

  • ACS Omega. (n.d.). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Publications. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Handling of 4,5,6,7-Tetrahydro-1-benzothiophene: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 4,5,6,7-Tetrahydro-1-benzothiophene (CAS 13129-17-4), focusing on the critical selection and use of Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will explore the causality behind each safety measure, ensuring a holistic understanding of risk mitigation in the laboratory.

Understanding the Hazard Profile

Before detailing PPE requirements, it is essential to understand the inherent risks associated with this compound. While comprehensive toxicological data for this specific compound is not extensively published, the available Safety Data Sheet (SDS) and data from structurally similar compounds indicate several potential hazards that must be addressed. The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on available safety data, this compound should be handled with care, assuming it may cause skin and eye irritation.[1] Similar thiophene derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and may cause serious eye irritation and skin irritation.[2] Therefore, a conservative approach to PPE is warranted to minimize exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Nitrile glovesOffers chemical resistance to a broad range of substances. Double-gloving is recommended for extended handling.
Body Laboratory coatProtects against incidental contact and minor spills.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any vapors or aerosols.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety. The following workflow outlines the critical steps for donning, utilizing, and doffing PPE when working with this compound.

Pre-Operational Protocol: Donning PPE
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • First Pair of Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.

  • Laboratory Coat: Put on a clean, buttoned laboratory coat.

  • Second Pair of Gloves: Don a second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

Operational Phase: Safe Handling in a Controlled Environment

All manipulations of this compound should be conducted within a certified chemical fume hood to control for potential inhalation exposure. Ensure the sash is at the lowest practical height.

Post-Operational Protocol: Doffing and Disposal

The doffing sequence is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Laboratory Coat: Unbutton and remove the laboratory coat, folding the contaminated exterior inward. Place it in a designated laundry receptacle for laboratory attire.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the chemical waste container.

  • Hand Hygiene: Immediately wash your hands with soap and water.

Visualizing the PPE Workflow

To further clarify the procedural flow, the following diagram illustrates the key stages of PPE usage.

PPE_Workflow cluster_pre_op Pre-Operational cluster_op Operational cluster_post_op Post-Operational Hand_Hygiene_Start Hand Hygiene Don_Gloves1 Don First Pair of Gloves Hand_Hygiene_Start->Don_Gloves1 Don_Lab_Coat Don Lab Coat Don_Gloves1->Don_Lab_Coat Don_Gloves2 Don Second Pair of Gloves Don_Lab_Coat->Don_Gloves2 Don_Eye_Face_Protection Don Eye/Face Protection Don_Gloves2->Don_Eye_Face_Protection Handle_Chemical Handle Chemical in Fume Hood Don_Eye_Face_Protection->Handle_Chemical Doff_Gloves1 Doff Outer Gloves Handle_Chemical->Doff_Gloves1 Doff_Eye_Face_Protection Doff Eye/Face Protection Doff_Gloves1->Doff_Eye_Face_Protection Doff_Lab_Coat Doff Lab Coat Doff_Eye_Face_Protection->Doff_Lab_Coat Doff_Gloves2 Doff Inner Gloves Doff_Lab_Coat->Doff_Gloves2 Hand_Hygiene_End Hand Hygiene Doff_Gloves2->Hand_Hygiene_End

Caption: A flowchart illustrating the sequential steps for donning, using, and doffing Personal Protective Equipment.

Emergency Procedures and Disposal

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

All waste generated from handling this compound, including used PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Ensure waste containers are properly labeled.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 13129-17-4. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid. Retrieved from [Link]

  • Arctom. (n.d.). 4,5,6,7-Tetrahydrobenzo[b]thiophene. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97%. Retrieved from [Link]

Sources

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